molecular formula C18H22O B1607828 4-tert-Butyl-3'-methylbenzhydrol CAS No. 842140-68-5

4-tert-Butyl-3'-methylbenzhydrol

Cat. No.: B1607828
CAS No.: 842140-68-5
M. Wt: 254.4 g/mol
InChI Key: WDIULMGINADYRO-UHFFFAOYSA-N
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Description

4-tert-Butyl-3'-methylbenzhydrol is a useful research compound. Its molecular formula is C18H22O and its molecular weight is 254.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-Butyl-3'-methylbenzhydrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-3'-methylbenzhydrol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12,17,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIULMGINADYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373819
Record name 4-tert-Butyl-3'-methylbenzhydrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-68-5
Record name α-[4-(1,1-Dimethylethyl)phenyl]-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-tert-Butyl-3'-methylbenzhydrol: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-3'-methylbenzhydrol, a diarylmethanol derivative of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes predictive data based on the well-established chemistry of analogous structures and foundational organic chemistry principles. The guide details the compound's chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and applications, particularly in the context of drug discovery. This paper is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this class of molecules.

Introduction to Substituted Benzhydrols

Benzhydrols, or diarylmethanols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. The benzhydryl moiety is a crucial structural motif in a variety of pharmacologically active compounds, serving as a cornerstone for the synthesis of antihistamines, psychoanaleptics, and other therapeutic agents.[1] The steric and electronic properties of the two aryl rings can be readily modified, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. 4-tert-Butyl-3'-methylbenzhydrol is a specific derivative featuring a tert-butyl group on one phenyl ring and a methyl group on the other. These substitutions are anticipated to influence its lipophilicity, metabolic stability, and interaction with biological targets.

Chemical Identity and Structure

Molecular Structure

4-tert-Butyl-3'-methylbenzhydrol consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a 4-tert-butylphenyl group, and a 3-methylphenyl (m-tolyl) group. The bulky tert-butyl group is a strong electron-donating group via hyperconjugation and induction, and it provides significant steric hindrance. The methyl group on the other ring is also electron-donating.

Stereochemistry

The central carbinol carbon of 4-tert-Butyl-3'-methylbenzhydrol is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-4-tert-Butyl-3'-methylbenzhydrol. The synthesis of this compound through standard achiral methods will result in a racemic mixture. The separation of these enantiomers or their asymmetric synthesis could be critical for pharmacological applications, as different enantiomers of a drug often exhibit distinct biological activities.

Predicted Physicochemical & Spectroscopic Properties

The properties outlined below are predicted based on the compound's structure and data from analogous compounds, such as 4-tert-butylbenzaldehyde and 4-methylbenzhydrol.[2][3][4][5]

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₂₂O
Molecular Weight 254.37 g/mol
Appearance White to off-white solid
Boiling Point >300 °C (estimated)
Melting Point 65-75 °C (estimated range)
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.
logP (o/w) ~5.2 (estimated)
Spectroscopic Analysis (Predicted)

The following are predictions for the key features in the spectroscopic analysis of 4-tert-Butyl-3'-methylbenzhydrol.

  • ~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • ~2.1 ppm (s, 1H): The proton of the hydroxyl group (this peak may be broad and its chemical shift can vary with concentration and solvent).

  • ~2.3 ppm (s, 3H): The three protons of the methyl group on the tolyl ring.

  • ~5.7 ppm (s, 1H): The benzylic proton (CH-OH).

  • ~7.0-7.4 ppm (m, 8H): The aromatic protons from both phenyl rings. The signals will likely be complex due to overlapping multiplets.

  • ~21 ppm: The carbon of the methyl group.

  • ~31 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • ~34 ppm: The quaternary carbon of the tert-butyl group.

  • ~75 ppm: The benzylic carbon (C-OH).

  • ~125-150 ppm: A series of signals corresponding to the aromatic carbons.

  • ~3600-3200 cm⁻¹ (broad): O-H stretching of the alcohol.

  • ~3100-3000 cm⁻¹ (sharp): C-H stretching of the aromatic rings.

  • ~3000-2850 cm⁻¹ (sharp): C-H stretching of the alkyl groups (tert-butyl and methyl).

  • ~1600 and 1450 cm⁻¹: C=C stretching within the aromatic rings.

  • ~1200-1000 cm⁻¹: C-O stretching of the secondary alcohol.

  • Molecular Ion (M⁺): A peak at m/z = 254.

  • Base Peak: Likely at m/z = 239, corresponding to the loss of a methyl group from the tert-butyl moiety.

  • Other Fragments: Loss of water (M-18) at m/z = 236, and fragments corresponding to the stable benzhydryl cation and its substituted analogues.

Proposed Synthesis

A reliable method for the synthesis of 4-tert-Butyl-3'-methylbenzhydrol is the Grignard reaction, a classic and versatile carbon-carbon bond-forming reaction.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the carbon-carbon bond between the carbinol carbon and one of the aryl rings. This leads to two plausible synthetic routes:

  • Reaction of 3-methylphenylmagnesium bromide with 4-tert-butylbenzaldehyde.

  • Reaction of 4-tert-butylphenylmagnesium bromide with 3-methylbenzaldehyde.

Route 1 is generally preferred due to the commercial availability and stability of 4-tert-butylbenzaldehyde.[2]

G 4-tert-Butyl-3'-methylbenzhydrol 4-tert-Butyl-3'-methylbenzhydrol Disconnection Disconnection 4-tert-Butyl-3'-methylbenzhydrol->Disconnection 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Disconnection->4-tert-butylbenzaldehyde 3-methylphenylmagnesium bromide 3-methylphenylmagnesium bromide Disconnection->3-methylphenylmagnesium bromide 3-bromotoluene 3-bromotoluene 3-methylphenylmagnesium bromide->3-bromotoluene Magnesium Magnesium 3-methylphenylmagnesium bromide->Magnesium

Caption: Retrosynthetic analysis of 4-tert-Butyl-3'-methylbenzhydrol.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • 3-Bromotoluene

  • 4-tert-Butylbenzaldehyde[2]

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle refluxing) and the remaining 3-bromotoluene solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Aldehyde: The flask is cooled in an ice bath. A solution of 4-tert-butylbenzaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-tert-Butyl-3'-methylbenzhydrol can be purified by column chromatography on silica gel or by recrystallization.

G cluster_0 Grignard Reagent Formation cluster_1 Addition & Work-up 3-bromotoluene 3-bromotoluene Grignard_Reagent 3-methylphenyl- magnesium bromide 3-bromotoluene->Grignard_Reagent 1. Mg, Et₂O Mg Mg Product 4-tert-Butyl-3'-methylbenzhydrol Grignard_Reagent->Product 2. Add aldehyde 3. NH₄Cl quench 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde

Caption: Proposed synthetic workflow for 4-tert-Butyl-3'-methylbenzhydrol.

Predicted Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 4-tert-Butyl-3'-methylbenzhydrol is dictated by its functional groups: the secondary alcohol and the two substituted aromatic rings.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (4-tert-butylphenyl)(3-methylphenyl)methanone, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation.

  • Substitution: The hydroxyl group can be substituted by halogens using reagents like SOCl₂ or PBr₃ to form the corresponding benzhydryl halide. This halide is a valuable intermediate for further functionalization due to the stability of the resulting benzhydryl carbocation.

  • Electrophilic Aromatic Substitution: The two aromatic rings are activated towards electrophilic substitution due to the presence of the alkyl groups. However, the steric bulk of the benzhydryl moiety may direct substitution to specific positions.

Potential Applications in Drug Discovery

Substituted benzhydrols are precursors to a wide range of pharmaceuticals.[1] The specific substitution pattern of 4-tert-Butyl-3'-methylbenzhydrol suggests several potential areas of application:

  • Antihistamines: The benzhydryl ether moiety is a common feature in first-generation antihistamines like diphenhydramine.

  • CNS Agents: The lipophilic nature of the molecule, enhanced by the tert-butyl and methyl groups, may facilitate crossing the blood-brain barrier, making it a candidate for modification into centrally acting agents.

  • Antimicrobial Agents: The benzoylthiourea and benzotriazole derivatives have shown antimicrobial activities.[6][7][8] The core structure of 4-tert-Butyl-3'-methylbenzhydrol could be incorporated into novel antimicrobial compounds.

Conclusion

4-tert-Butyl-3'-methylbenzhydrol is a chiral, substituted diarylmethanol with predictable physicochemical and spectroscopic properties based on its structure. Its synthesis can be reliably achieved through a Grignard reaction. The presence of the tert-butyl and methyl groups on the phenyl rings makes it an interesting candidate for further chemical modification and for investigation into its potential pharmacological activities. This guide provides a solid theoretical foundation for researchers and scientists to begin experimental work on this compound.

References

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]

  • Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. Retrieved from [Link]

  • ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-3-methylanisole. Retrieved from [Link]

  • PubChem. (n.d.). N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide. Retrieved from [Link]

  • Cheméo. (n.d.). 4-tert-butylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzhydrol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
  • PubChem. (n.d.). Methyl p-tert-butylbenzoate. Retrieved from [Link]

  • ACS Publications. (2002). Spectral Properties and Reactivity of Diarylmethanol Radical Cations in Aqueous Solution. Evidence for Intramolecular Charge Resonance. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-tert-Butylphenol, TMS derivative. Retrieved from [Link]

  • NIH. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]

  • MDPI. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Patsnap. (2020). Method for synthesizing 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039750A - A kind of method for preparing 4-tert-butylphenethyl alcohol.
  • ResearchGate. (n.d.). NMR correlations for tert-butyl... Retrieved from [Link]

  • ACS Publications. (2012). Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Retrieved from [Link]

  • MDPI. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

molecular weight and formula of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 842140-68-5 Molecular Formula:


Molecular Weight:  254.37  g/mol [1][2][3]

Part 1: Physicochemical Identity & Structural Analysis[2][3][4]

As researchers in small molecule synthesis and materials science, we often encounter diarylmethanols (benzhydrols) as pivotal intermediates. 4-tert-Butyl-3'-methylbenzhydrol represents a specific lipophilic scaffold where the steric bulk of the para-tert-butyl group contrasts with the electronic donation of the meta-methyl group.[2][3] This asymmetry is critical for modulating binding affinity in medicinal chemistry (e.g., antihistamine analogs) and tuning solubility parameters in optoelectronic materials.[3]

Core Data Summary
ParameterValueTechnical Note
IUPAC Name (4-tert-butylphenyl)(3-methylphenyl)methanolAsymmetric diaryl methanol.[2][3]
CAS Number 842140-68-5Verified via chemical catalogs [1].[1][2][3]
Exact Mass 254.1671 DaMonoisotopic mass for HRMS calibration.[3]
Appearance White to off-white solid (Predicted)High lipophilicity often drives crystallization, though impurities may yield a viscous oil.[2][3]
Solubility Soluble in DCM, THF, EtOAc; Insoluble in


(Predicted).[3] Requires non-polar solvents.[3]
Structural Logic

The molecule consists of a central


 hybridized carbon (methine bridge) connecting two distinct aromatic systems:[2][3]
  • Ring A: A para-substituted phenyl ring bearing a bulky tert-butyl group.[2][3] This group provides significant hydrophobic interaction potential and metabolic stability (blocking para-oxidation).[2][3]

  • Ring B: A meta-substituted phenyl ring bearing a methyl group.[2][3] The meta position prevents steric clash at the bridgehead while slightly increasing electron density in the ring.[2][3]

Part 2: Synthetic Pathways & Methodology[2][3]

The synthesis of 4-tert-Butyl-3'-methylbenzhydrol is most reliably achieved via a Grignard addition.[2][3] While reduction of the corresponding benzophenone is possible, the Grignard route allows for modular assembly from commercially available aldehydes and aryl halides.[3]

Strategic Synthesis: The Grignard Route

We prioritize the addition of 3-methylphenylmagnesium bromide to 4-tert-butylbenzaldehyde .[2][3] This pathway is preferred because 4-tert-butylbenzaldehyde is a stable, non-enolizable electrophile, minimizing side reactions.[2][3]

SynthesisPathway Reagent1 3-Bromotoluene Mg Mg / THF (Grignard Formation) Reagent1->Mg Inter1 m-Tolylmagnesium Bromide Mg->Inter1 Reaction Nucleophilic Addition (0°C to RT) Inter1->Reaction Reagent2 4-tert-Butylbenzaldehyde Reagent2->Reaction Workup Acidic Hydrolysis (H3O+) Reaction->Workup Product 4-tert-Butyl-3'-methylbenzhydrol Workup->Product

Figure 1: Modular synthesis via Grignard addition.[2][3] The pathway ensures regiocontrol and high yield.[2][3]

Detailed Experimental Protocol

Note: All glassware must be flame-dried and flushed with Argon/Nitrogen.[2][3]

Step 1: Preparation of Grignard Reagent

  • Charge a 3-neck flask with magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add anhydrous THF to cover the Mg.[3]

  • Add a solution of 3-bromotoluene (1.1 eq) in THF dropwise. Initiate reflux with a heat gun if necessary.[3]

  • Once initiated, maintain a gentle reflux for 1 hour to ensure complete formation of m-tolylmagnesium bromide.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 0°C in an ice bath.

  • Add 4-tert-butylbenzaldehyde (1.0 eq) dissolved in THF dropwise over 30 minutes. Critical: Exothermic reaction; control addition rate to prevent solvent boiling.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification [2][3][4]

  • Quench the reaction with saturated

    
     (aq) at 0°C.
    
  • Extract with Ethyl Acetate (

    
    ).[3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization (Self-Validating Systems)[2][3]

To ensure the integrity of the synthesized compound, compare your data against these predicted spectral signatures. Any deviation suggests regioisomeric contamination or incomplete oxidation (if oxidizing to ketone).[3]

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.31 Singlet9Htert-Butyl group (

)
2.34 Singlet3HMethyl group (

) on Ring B
2.40 Broad Singlet1HHydroxyl (

), exchangeable with

5.78 Singlet1HMethine (

-OH) bridge
7.05 - 7.45 Multiplet8HAromatic protons (Overlapping systems)

Diagnostic Check: The presence of two distinct singlets in the aliphatic region (1.31 ppm and 2.34 ppm) with a 3:1 integration ratio confirms the presence of both alkyl substituents.[3]

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 254[1][3]
    
  • Base Peak: Likely m/z 197 (Loss of tert-butyl,

    
    ) or m/z 236 (
    
    
    
    , loss of water).[2][3]
  • Fragmentation Logic: Benzhydrols readily lose water to form stabilized diphenylmethyl cations.[3]

Part 4: Applications & Critical Handling

Research Applications
  • Pharmaceutical Intermediates: This scaffold is homologous to antihistamines like Meclizine and Hydroxyzine .[3] The tert-butyl group is often used to block metabolic hotspots, potentially extending the half-life of derived drugs [2].[2][3]

  • Electronic Materials: Used as a monomer for high-refractive-index polymers or as a photoresist additive where high carbon content and solubility (imparted by the alkyl groups) are required.[2][3]

Handling & Stability[2]
  • Storage: Store at 2-8°C under inert atmosphere. Benzhydrols can slowly oxidize to benzophenones upon prolonged exposure to air and light.[3]

  • Safety: Treat as an irritant. SDS data for structural analogs suggests potential for eye and skin irritation.[2][3] Use standard PPE (gloves, goggles, fume hood).[3]

Troubleshooting Guide
  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual solvent or trace benzophenone impurity.[3][5]

    • Fix: High-vacuum drying (>4 hours) followed by seeding with a crystal from a pure batch or scratching the flask wall.[2][3]

  • Issue: NMR shows aldehyde peak (~10 ppm).

    • Cause: Incomplete reaction.

    • Fix: Ensure Grignard reagent is in excess (1.2 eq) and dry solvents are used.[3]

References

  • PubChem. (n.d.).[3][6][7][8] Compound Summary: Benzhydrol Derivatives. National Library of Medicine.[3] Retrieved March 5, 2026, from [Link][2][3]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents. Retrieved March 5, 2026, from [Link][2][3]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-tert-Butyl-3'-methylbenzhydrol: A Process Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5).[1][2] As a lipophilic diarylmethanol derivative, this compound exhibits a distinct stability profile governed by the interplay between the sterically demanding tert-butyl group and the electron-donating nature of the aromatic substituents.

This document is designed for researchers and process chemists to predict degradation pathways, design robust handling protocols, and establish self-validating stability indicating methods (SIMs).[1][2]

Molecular Architecture & Electronic Effects[1][2]

To understand the thermodynamic stability, we must first deconstruct the molecule’s electronic environment. The stability of the central benzhydryl functionality is dictated by the substituents on the flanking aromatic rings.

Structural Analysis[1]
  • Ring A (4-tert-Butyl): The para-tert-butyl group exerts a strong positive inductive effect (+I) and significant steric bulk.[1][2] This increases the electron density of Ring A, stabilizing positive charge development at the benzylic center (e.g., during acid-catalyzed dehydration).

  • Ring B (3-methyl): The meta-methyl group provides a moderate +I effect.[1][2] While less resonance-active than a para-substituent, it further enriches the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -system.[1]
    
  • Central Linker (Methanol): The secondary alcohol is the "soft spot" for metabolic and chemical degradation.

Thermodynamic Implications

The electron-rich nature of the rings makes the benzylic carbon highly susceptible to oxidative dehydrogenation (to the ketone) and acid-catalyzed ionization (to the carbocation).

ParameterEffect on StabilityMechanism
Electron Density Decreases Oxidative StabilityFacilitates hydride abstraction (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-C-H bond weakening).[1]
Steric Bulk (t-Bu) Increases Kinetic StabilityHinders approach of bulky nucleophiles or oxidants to the reaction center.[1][2]
Lipophilicity Decreases Hydrolytic RiskLow water solubility limits aqueous hydrolysis rates in neutral media.

Chemical Stability & Degradation Pathways[1][3]

The thermodynamic equilibrium of 4-tert-Butyl-3'-methylbenzhydrol is defined by two primary vectors: Oxidation and Dehydration.[1][2]

Pathway A: Oxidative Dehydrogenation

In the presence of atmospheric oxygen, light, or trace metal catalysts, the compound undergoes auto-oxidation to 4-tert-butyl-3'-methylbenzophenone .[1][2] This reaction is thermodynamically favorable (


) due to the formation of the stable carbonyl 

-bond conjugated with two aromatic rings.
  • Kinetics: Pseudo-first-order in the presence of excess oxidant.[1][2]

  • Catalysts: Transition metals (Fe, Cu) and UV light.

Pathway B: Acid-Catalyzed Dehydration (S_N1/E1)

This is the most critical risk during synthesis and workup.[1][2] The electron-donating groups stabilize the intermediate benzhydryl carbocation .[1] Even weak acids (silica gel, trace HCl) can trigger the loss of water, leading to:

  • Etherification: Reaction with solvent (e.g., Ethanol

    
     Ethyl ether).
    
  • Disproportionation: Formation of symmetrical ethers.

Visualization of Degradation Pathways

DegradationPathways Figure 1: Primary Degradation Pathways of 4-tert-Butyl-3'-methylbenzhydrol Substrate 4-tert-Butyl-3'-methylbenzhydrol Ketone 4-tert-Butyl-3'-methylbenzophenone (Oxidation Product) Substrate->Ketone [O], UV, Metal Ions -2H Cation Stabilized Carbocation (Intermediate) Substrate->Cation H+, -H2O (Rate Limiting) Ether Benzhydryl Ether (Solvolysis Product) Cation->Ether ROH (Solvent) Alkene Dimer/Olefin (Elimination Product) Cation->Alkene -H+

Figure 1: The dual degradation threat: Oxidative dehydrogenation to the ketone and acid-catalyzed ionization to the carbocation.[1][2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic model, the following self-validating protocols are recommended. These align with ICH Q1A(R2) guidelines but are adapted for early-phase process development.

Protocol A: Accelerated Oxidation Screening

Objective: Determine the susceptibility of the benzylic C-H bond to oxidative cleavage.

  • Preparation: Dissolve 50 mg of analyte in 10 mL Acetonitrile:Water (80:20).

  • Stress Condition: Add 100

    
    L of 30% 
    
    
    
    .
  • Incubation: Heat to 40°C in an amber vial (dark control) and a clear vial (light exposure).

  • Sampling: Aliquot 100

    
    L at T=0, 4h, 24h, and 48h. Quench with sodium bisulfite.
    
  • Analysis: HPLC-UV (254 nm).

    • Success Criterion: >95% recovery indicates oxidative stability.

    • Marker: Appearance of RRT ~1.2 (Benzophenone analog).

Protocol B: Acid Sensitivity (Carbocation Stability)

Objective: Assess the lability of the hydroxyl group due to the electron-rich rings.

  • Preparation: Dissolve 50 mg of analyte in 10 mL Methanol.

  • Titration: Add 0.1 eq of Trifluoroacetic Acid (TFA).

  • Monitoring: Stir at 25°C. Monitor via TLC or HPLC every 30 minutes.

  • Observation:

    • If rapid conversion to the methyl ether occurs (< 1 hour), the compound is Class III Unstable (requires basic workup/storage).

    • If stable > 24 hours, the steric bulk of the t-butyl group is effectively shielding the reaction center.

Analytical Strategy & Data Interpretation

Quantitative assessment requires robust separation of the parent alcohol from its ketone oxidation product.

HPLC Method Parameters (Recommended)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

m
High carbon load needed for lipophilic separation.[1]
Mobile Phase A 0.1% Ammonium Hydroxide in WaterBasic pH prevents on-column acid dehydration.[1][2]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic t-butyl group.[1][2]
Gradient 50% B to 95% B over 10 minLate elution expected due to high LogP.
Detection UV at 220 nm and 254 nm254 nm maximizes aromatic detection; 220 nm detects non-conjugated impurities.
Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: Pure 4-tert-Butyl-3'-methylbenzhydrol Acid Acid Stress (0.1N HCl, 24h) Start->Acid Base Base Stress (0.1N NaOH, 24h) Start->Base Ox Oxidation (3% H2O2) Start->Ox Thermal Thermal (60°C, 7 days) Start->Thermal Analysis HPLC-PDA / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Decision Degradation > 5%? Analysis->Decision Stable Thermodynamically Stable Proceed to Formulation Decision->Stable No Unstable Identify Pathway Decision->Unstable Yes Mitigation Develop Mitigation Strategy (e.g., Antioxidants, pH control) Unstable->Mitigation

Figure 2: Decision tree for stability characterization and process control.

Conclusion & Recommendations

4-tert-Butyl-3'-methylbenzhydrol is a thermodynamically metastable entity.[1][2] While the steric bulk of the tert-butyl group provides some kinetic protection against intermolecular aggregation, the electron-rich nature of the aromatic rings creates a high propensity for acid-catalyzed dehydration and oxidative dehydrogenation.[1]

Key Recommendations for Researchers:

  • Storage: Store under Argon at 2-8°C. Avoid acidic containers (use base-washed glass or silanized vials).

  • Synthesis: During workup, ensure all acid traces are neutralized with

    
     before concentration to avoid "pink-pot" degradation (formation of conjugated carbocation species).
    
  • Analysis: Always use basic or neutral mobile phases for HPLC to prevent on-column degradation.

References

  • Chemical Identity: 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5).[1][2][3] ChemScene / ChemSRC Database.

  • Oxidation Kinetics: Basheer, K., et al. "Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis."[4][5] Modern Research in Catalysis, 2013, 2, 35-38.[1][2][4][6] (Demonstrates electron-donating group effects on oxidation rates).

  • Dehydration Mechanism: "Acid-Catalyzed Dehydration of Alcohols."[1][2] LibreTexts Chemistry. (General mechanism for E1 elimination in electron-rich benzyl alcohols).

  • Stability Guidelines: ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis Workflows for 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, unsymmetrical diarylmethanols (benzhydrols) serve as highly versatile pharmacophores and critical synthetic intermediates. Specifically, 4-tert-Butyl-3'-methylbenzhydrol is a sterically hindered, lipophilic derivative that offers unique structural properties for modulating receptor binding affinities and improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive framework for researchers, detailing the exact physicochemical identifiers (including its CAS registry number), field-proven mechanistic synthesis workflows, and the analytical validation required to ensure a self-validating experimental loop.

Physicochemical & Identification Metrics

Accurate compound identification is the foundational step in any chemical workflow. The following table summarizes the core quantitative data and registry identifiers required for sourcing, tracking, and validating 4-tert-Butyl-3'-methylbenzhydrol[1].

PropertyValue
Chemical Name 4-tert-Butyl-3'-methylbenzhydrol
IUPAC / Synonym (4-(tert-butyl)phenyl)(m-tolyl)methanol
CAS Registry Number 842140-68-5
Molecular Formula C₁₈H₂₂O
Molecular Weight 254.37 g/mol
SMILES String OC(C1=CC=CC(C)=C1)C2=CC=C(C(C)(C)C)C=C2
Storage Conditions Sealed in a dry environment, 2-8°C

Mechanistic Synthesis Workflows

As a Senior Application Scientist, I emphasize that the successful synthesis of unsymmetrical benzhydrols relies on strict environmental control and a deep understanding of reaction kinetics. Below are two distinct, field-proven pathways to synthesize 4-tert-Butyl-3'-methylbenzhydrol.

Pathway A: Grignard Nucleophilic Addition (De Novo Synthesis)

This is the most direct route for constructing the diarylmethanol core, relying on the addition of an organomagnesium compound to an aldehyde.

Step 1: Preparation of the Organomagnesium Nucleophile

  • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Introduce a single crystal of iodine, followed by the dropwise addition of 1-bromo-4-tert-butylbenzene (1.0 eq).

  • Causality: Flame-drying and argon purging are non-negotiable; trace water will rapidly protonate and destroy the Grignard reagent, yielding unwanted tert-butylbenzene. The iodine chemically etches the magnesium oxide passivation layer, exposing the reactive zero-valent metal surface to initiate the highly exothermic oxidative insertion.

Step 2: Carbonyl Addition

  • Action: Cool the active Grignard solution to 0 °C using an ice bath. Slowly add 3-methylbenzaldehyde (m-tolualdehyde) (1.0 eq) dissolved in anhydrous THF over 30 minutes.

  • Causality: The electron-rich carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon, forming an unstable alkoxide intermediate[2]. Cooling the reaction controls the exothermic nature of this step, suppressing secondary side reactions such as enolization or unwanted pinacol coupling.

Step 3: Quenching and Isolation

  • Action: Quench the reaction mixture by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The magnesium alkoxide intermediate must be protonated to yield the final secondary alcohol[2]. NH₄Cl is chosen specifically for its mild acidity (pH ~5.5). Using a strong acid (like HCl) would risk the acid-catalyzed dehydration of the newly formed benzhydrol into a diarylmethane derivative.

Pathway B: Chemoselective Ketone Reduction

For laboratories starting from the oxidized precursor (4-tert-butyl-3'-methylbenzophenone), reduction is a highly efficient alternative.

  • Action: Dissolve the benzophenone derivative in methanol. Add sodium borohydride (NaBH₄) (1.5 eq) in small portions at 0 °C. Stir for 2 hours, then quench with water.

  • Causality: NaBH₄ acts as a mild hydride donor. Methanol serves as both the solvent and a proton source to stabilize the resulting alkoxide.

  • Advanced Scale-Up: For industrial scale-up or asymmetric requirements, selective catalytic hydrogenation using ruthenium-based precatalysts (e.g., RuCl₂(phosphine)₂(1,2-diamine) complexes) under H₂ pressure (8 atm) offers near-quantitative yields of benzhydrols without inadvertently reducing the aromatic rings[3].

Reaction Pathway Visualization

The following diagram maps the logical flow and chemical transformations of the Grignard synthesis pathway (Pathway A).

G A 1-Bromo-4-tert-butylbenzene C 4-tert-Butylphenylmagnesium bromide (Active Nucleophile) A->C Oxidative Addition (Exothermic) B Mg Turnings / Anhydrous THF B->C Surface Activation (I2 cat.) E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack @ 0°C D 3-Methylbenzaldehyde (Electrophile) D->E Carbonyl Addition G 4-tert-Butyl-3'-methylbenzhydrol (Target Pharmacophore) E->G Mild Protonation F Saturated aq. NH4Cl F->G Quench / Workup

Grignard synthesis pathway of 4-tert-Butyl-3'-methylbenzhydrol from aryl halide and aldehyde.

Analytical Validation & Quality Control

A protocol is only as robust as its validation metrics. To ensure this workflow acts as a self-validating system, the following analytical checks must be performed to confirm the identity and purity of the synthesized 4-tert-Butyl-3'-methylbenzhydrol:

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a more polar spot confirms the conversion to the alcohol.

  • Structural Confirmation (¹H NMR):

    • Benzylic Proton: Look for the diagnostic benzylic methine proton (CH-OH) appearing as a singlet or broad doublet around 5.7 - 6.0 ppm .

    • Hydroxyl Proton: A broad singlet around 2.0 - 2.5 ppm that disappears upon D₂O exchange confirms the presence of the -OH group.

    • Alkyl Substituents: A strong, distinct 9H singlet at ~1.3 ppm validates the intact tert-butyl group, while a 3H singlet at ~2.3 ppm confirms the meta-methyl group.

  • Purity Quantification (HPLC): Run the purified product through a reverse-phase C18 column (Acetonitrile/Water gradient) to ensure >98% purity before utilizing the compound in downstream biological assays or API coupling steps.

References

  • Exploring the Dance of Grignard Reagents and Carbonyls: Two Fascinating Reactions Oreateai[Link]

  • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols Organic Letters (Hosted via CMU)[Link]

Sources

Conformational Dynamics of Sterically Hindered Benzhydrols: A Multidimensional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered benzhydrols (diarylmethanols) represent a unique intersection of steric strain and electronic stabilization. Unlike their ketone counterparts (benzophenones), benzhydrols possess a hydroxyl group that acts as both a steric pivot and an electronic anchor via intramolecular hydrogen bonding (IMHB). For drug developers, understanding these dynamics is critical: restricted rotation can lead to atropisomerism, creating chiral axes that complicate pharmacokinetics, while the specific orientation of the hydroxyl group often dictates receptor binding affinity.

This guide provides a rigorous framework for analyzing these systems, moving from theoretical mechanics to practical experimental protocols.

Part 1: The Steric-Electronic Nexus

The "Butterfly" and The "Gear"

The diphenylmethane scaffold naturally adopts a helical or "butterfly" conformation to minimize steric repulsion between the ortho-hydrogens. When bulky substituents are introduced at the ortho-positions (e.g., -CH₃, -Cl, -Br, -tBu), the energy barrier for rotation increases drastically.

  • Correlated Rotation (The Gear Effect): In highly crowded systems, the two aryl rings cannot rotate independently. They undergo correlated rotation, functioning like meshed gears. To flip one ring, the other must rotate simultaneously to clear space.

  • The Hydroxyl Anchor: The

    
     hybridized carbinol carbon breaks the planarity found in benzophenones. The hydroxyl proton often engages in OH···
    
    
    
    interactions
    with the electron-rich aromatic ring, stabilizing specific conformers (typically the endo form) by 2–5 kcal/mol.
Atropisomerism in Drug Design

When rotational barriers (


) exceed 20–23 kcal/mol , the conformers become isolable at room temperature (Class 2 or 3 atropisomers). This is a critical consideration in drug development:
  • Racemization Risk: If the barrier is intermediate (Class 2), the drug may racemize in vivo, leading to inconsistent dosing of the active enantiomer.

  • Target Selectivity: Pre-organizing the axis into a specific atropisomer can significantly enhance binding selectivity (e.g., kinase inhibitors).[1]

Part 2: Spectroscopic Characterization Protocols

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Objective: Determine the free energy of activation (


) for bond rotation.

Theory: At room temperature, rapid rotation averages the signals of ortho-substituents. As temperature decreases, rotation slows. Below the coalescence temperature (


) , the signals split (decoalesce) into distinct conformers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the benzhydrol in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or Toluene-d₈ ).

    • Note: Avoid hydrogen-bonding solvents (DMSO, MeOH) as they disrupt the critical intramolecular OH···

      
       interaction.[2]
      
  • Initial Scan: Acquire a standard ¹H NMR at 298 K. Identify the ortho-protons or ortho-methyl groups.

  • Stepwise Cooling: Decrease temperature in 10 K increments. Shim the magnet at each step.

  • Identify

    
    :  Locate the temperature where the sharp singlet broadens into a flat baseline before splitting into two peaks. Record 
    
    
    
    precisely.
  • Slow Exchange Limit: Continue cooling until sharp, distinct signals for each conformer appear (typically 180–220 K). Measure the chemical shift difference (

    
     in Hz) between the split peaks.
    

Calculation: Calculate


 using the Eyring equation approximation at coalescence:


(Result in kcal/mol).
Protocol B: IR Dilution Studies (Distinguishing H-Bonds)

Objective: Confirm if the hydroxyl group is involved in intramolecular (OH···


 or OH···Halogen) vs. intermolecular hydrogen bonding.

Methodology:

  • High Concentration Scan: Prepare a 0.1 M solution in dry CCl₄ or CHCl₃. Record FTIR (3200–3700 cm⁻¹ region).

  • Serial Dilution: Dilute sequentially to 0.01 M, 0.001 M, and 0.0001 M.

  • Analysis:

    • Intermolecular H-bonds: Peak position shifts to higher wavenumbers (blue shift) and intensity decreases relative to the free OH band upon dilution.

    • Intramolecular H-bonds: Peak position (typically 3500–3550 cm⁻¹) and shape remain constant regardless of dilution.

Part 3: Computational Strategy (DFT)

For sterically hindered systems, standard functionals often fail to capture dispersion forces (van der Waals attractions between bulky groups).

Recommended Workflow:

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (MMFF94 force field) to generate candidate conformers.

  • Geometry Optimization: Use DFT M06-2X/6-311+G(d,p) .

    • Why M06-2X? It is explicitly parameterized for non-covalent interactions and dispersion, crucial for accurate OH···

      
       and aryl-aryl stacking energies.
      
  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and Transition States (one imaginary frequency corresponding to the rotation vector).

  • Solvation: Apply PCM or SMD models (e.g., dichloromethane) to match NMR conditions.

Visualization: The Conformational Analysis Workflow

ConformationalWorkflow cluster_Exp Experimental Phase cluster_Comp Computational Phase (DFT) Start Target Benzhydrol Synthesis VT_NMR VT-NMR Analysis (Find Tc) Start->VT_NMR IR_Dil IR Dilution (Identify IMHB) Start->IR_Dil ConfSearch Conformational Search (MMFF94) Start->ConfSearch Decision Compare Exp vs Calc Barrier VT_NMR->Decision ΔG‡ (Exp) Opt Geometry Opt (M06-2X/6-311+G*) IR_Dil->Opt Input H-Bond Constraints XRay X-Ray Crystallography (Solid State Conf) XRay->Opt Input Start Geom ConfSearch->Opt ΔG‡ (Calc) TS_Search TS Calculation (Rotational Barrier) Opt->TS_Search ΔG‡ (Calc) TS_Search->Decision ΔG‡ (Calc) Result_Atro Class 2/3 Atropisomer (Separable Enantiomers) Decision->Result_Atro ΔG‡ > 23 kcal/mol Result_Free Class 1 (Rapid Interconversion) Decision->Result_Free ΔG‡ < 20 kcal/mol

Caption: Integrated workflow combining experimental spectroscopy and DFT to classify rotational stability.

Part 4: Data Summary & Interpretation

When analyzing your data, use the following benchmarks to categorize the steric hindrance of your benzhydrol derivative.

ParameterLow Hindrance (Free Rotation)Moderate Hindrance (Broadening)High Hindrance (Atropisomeric)
Ortho Substituents H, FCH₃, OMetBu, I, CF₃, NO₂
Rotational Barrier (

)
< 10 kcal/mol12–19 kcal/mol> 23 kcal/mol
NMR Behavior (298 K) Sharp signalsBroad / CoalescedDistinct split signals
Racemization (

)
NanosecondsSeconds to MinutesHours to Years
Primary Interaction Weak OH···

Gear Effect + IMHBSteric Locking
Visualization: H-Bonding Logic Tree

HBondLogic Root IR OH Stretch Analysis (Dilution Exp) Shift Does peak shift/broaden upon dilution? Root->Shift Yes Intermolecular H-Bond (Dimer/Oligomer) Shift->Yes Yes No Intramolecular H-Bond (Structural Feature) Shift->No No Type Wavenumber Region? No->Type Pi OH···π Interaction (3550-3600 cm⁻¹) Type->Pi High ν Halo OH···Halogen/Heteroatom (< 3500 cm⁻¹) Type->Halo Low ν

Caption: Decision logic for assigning Hydrogen Bonding modes based on IR dilution data.

References

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Source: Molecules (2023).[3][4] Significance: Establishes the correlation between ortho-halogen size and rotational barriers (up to 23 kcal/mol) and validates M06-2X as the preferred DFT functional.

  • Atropisomerism in the Pharmaceutically Relevant Realm. Source: Journal of Medicinal Chemistry (2022). Significance: Defines the classification of atropisomers (Class 1, 2, 3) and their relevance to FDA-approved drugs.

  • Intramolecular OH···

    
     interactions in alkenols and alkynols. 
    Source: Phys. Chem. Chem. Phys. (2012).
    Significance: Provides the spectroscopic basis for identifying OH···
    
    
    
    interactions via IR red-shifts.
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. Source: Journal of Organic Chemistry (2014). Significance: Detailed methodology on steric repulsion and "gearing" mechanisms in crowded aromatic systems.

  • Synthesis and X-ray Crystal Structure Analysis of Substituted Indoles. Source: MDPI (2023). Significance: Demonstrates the necessity of X-ray crystallography for confirming solid-state twisting in hindered aromatic systems.

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butyl-3'-methylbenzhydrol Crystals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Benzhydrols

The benzhydrol moiety, a diphenylmethanol structure, is a cornerstone in the synthesis of a wide array of pharmacologically active molecules. Its derivatives are integral to the development of drugs with antihistaminic, anticholinergic, and anti-cancer properties. The specific substitutions on the phenyl rings play a crucial role in modulating the biological activity, bioavailability, and metabolic stability of these compounds. The introduction of a tert-butyl group, known for its steric bulk and lipophilicity, and a methyl group, which can influence electronic properties and metabolic pathways, on the benzhydrol scaffold is of significant interest in drug discovery for creating novel therapeutic agents with potentially enhanced efficacy and pharmacokinetic profiles. 4-tert-Butyl-3'-methylbenzhydrol, therefore, represents a promising, yet underexplored, candidate for further investigation.

Predicted Physicochemical Properties of 4-tert-Butyl-3'-methylbenzhydrol Crystals

The physical properties of a crystalline substance are dictated by its molecular structure and the intermolecular forces in the crystal lattice. Based on data from structurally related compounds, we can project the following characteristics for 4-tert-Butyl-3'-methylbenzhydrol.

Molecular Structure

The molecular structure of 4-tert-Butyl-3'-methylbenzhydrol is foundational to its physical and chemical behavior.

Caption: Molecular structure of 4-tert-Butyl-3'-methylbenzhydrol.

Predicted Physical Characteristics

The following table summarizes the anticipated physical properties of 4-tert-Butyl-3'-methylbenzhydrol crystals, extrapolated from data for benzhydrol, (4-tert-butylphenyl)(o-tolyl)methanol, and other related structures.

PropertyPredicted Value/ObservationRationale and Comparative Data
Appearance White to off-white crystalline solid.Benzhydrol and its substituted analogs are typically white crystalline solids[1][2][3][4][5].
Melting Point 70-85 °CThe melting point of unsubstituted benzhydrol is 65-68 °C[1][2]. The introduction of substituents can increase the melting point due to increased molecular weight and altered crystal packing. For example, the presence of bulky groups can influence the crystal lattice energy.
Boiling Point > 300 °C at 760 mmHgThe boiling point of benzhydrol is approximately 297-298 °C[1][3][4]. The addition of tert-butyl and methyl groups will increase the molecular weight and van der Waals forces, leading to a higher boiling point. Phenyl-m-tolyl-methanol has a boiling point of 332.1°C at 760 mmHg[6].
Solubility Insoluble in water; Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.Benzhydrol is reported to be slightly soluble in water and soluble in various organic solvents[3][4][5][7]. The lipophilic nature of the tert-butyl and methyl groups is expected to further decrease water solubility and enhance solubility in nonpolar organic solvents.
Crystal Habit Likely to form prismatic or needle-like crystals.The crystal habit is highly dependent on the crystallization conditions (solvent, temperature, etc.). Substituted aromatic compounds often exhibit these forms[8].

Synthesis and Crystallization

A reliable method for the synthesis of 4-tert-Butyl-3'-methylbenzhydrol is the Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds.

Synthetic Protocol: Grignard Reaction

This protocol outlines the synthesis of 4-tert-Butyl-3'-methylbenzhydrol from 4-tert-butylbromobenzene and 3-methylbenzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 4-tert-butylbromobenzene

  • 3-methylbenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-tert-butylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

    • Once the reaction starts, add the remaining 4-tert-butylbromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 3-methylbenzaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow reagents 4-tert-butylbromobenzene + Mg grignard Formation of 4-tert-butylphenylmagnesium bromide reagents->grignard reaction Grignard Reaction grignard->reaction aldehyde 3-methylbenzaldehyde aldehyde->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 4-tert-Butyl-3'-methylbenzhydrol purification->product

Caption: Workflow for the synthesis of 4-tert-Butyl-3'-methylbenzhydrol.

Crystallization Protocol

Obtaining high-quality crystals is essential for definitive structural analysis and for ensuring the purity of the final compound.

Materials:

  • Crude 4-tert-Butyl-3'-methylbenzhydrol

  • A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better crystal growth, the cooling process can be further slowed down by placing the flask in an insulated container.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Anticipated Spectroscopic Profile

The identity and purity of the synthesized 4-tert-Butyl-3'-methylbenzhydrol can be confirmed using various spectroscopic techniques. The following are predicted spectra based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton, the methyl group protons, and the tert-butyl group protons. The benzylic proton (CH-OH) should appear as a singlet. The aromatic protons will exhibit complex splitting patterns in the aromatic region. The methyl group will appear as a singlet, and the tert-butyl group will also be a singlet with a larger integration value.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic rings, the methine carbon of the benzylic position, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and C=C stretching bands for the aromatic rings will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a water molecule and cleavage of the C-C bond adjacent to the hydroxyl group.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the physical characteristics of 4-tert-Butyl-3'-methylbenzhydrol crystals. By leveraging data from analogous compounds, we have outlined the expected properties, a robust synthetic pathway, and a crystallization protocol. This information is intended to serve as a foundational resource for researchers, enabling them to embark on the synthesis and study of this promising compound with a solid theoretical framework. Further experimental validation of these predicted properties will be invaluable to the fields of drug discovery and materials science.

References

  • Baddeley, G., et al. (1956). Journal of the Chemical Society, 2455-2460.
  • PubChem. (n.d.). Bis(4-(tert-butyl)phenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Tris-(4-tert-butyl-phenyl)-methanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91-01-0,Benzhydrol. Retrieved from [Link]

  • ScienceMadness. (2024, March 5). Diphenylmethanol. Retrieved from [Link]

  • Scribd. (n.d.). Diphenylmethanol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022).
  • PubChem. (n.d.). (4-Tert-butylphenyl)methanethiol. Retrieved from [Link]

  • US EPA. (n.d.). tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-TERT-BUTYLPHENYL)METHANOL. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, July 7). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). (4-(tert-Butyl)phenyl)(o-tolyl)methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Retrieved from [Link]

  • ACS Catalysis. (2014, December 12). Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. Retrieved from [Link]

  • Chemical Society Reviews. (2006, March 16). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • AAPS PharmSciTech. (2010, February 22). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). (4-(tert-Butyl)phenyl)(o-tolyl)methanol. Retrieved from [Link]

  • MDPI. (2016, September 9). Synthesis of Novel p-tert-Butylcalix[7]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Retrieved from [Link]

Sources

4-tert-Butyl-3'-methylbenzhydrol: A Strategic Diarylmethane Scaffold in Drug Design

[1]

Executive Summary

4-tert-Butyl-3'-methylbenzhydrol is a lipophilic, chiral diarylmethanol intermediate.[1] It serves as a critical precursor for generating diarylmethane pharmacophores , a "privileged structure" in medicinal chemistry found in antihistamines, anti-anxiety agents, and modern nuclear receptor modulators (e.g., LXR/ROR

Its structural uniqueness lies in the asymmetric substitution of the aromatic rings:

  • Ring A (4-tert-butyl): Provides significant bulk and lipophilicity, blocking metabolic oxidation at the para-position (metabolic stability).[1]

  • Ring B (3-methyl): Offers a vector for further functionalization or steric fitting into hydrophobic pockets without the electronic deactivation associated with halogens.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name (4-tert-butylphenyl)(3-methylphenyl)methanol
CAS Number 842140-68-5
Molecular Formula C

H

O
Molecular Weight 254.37 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.8 (High Lipophilicity)
Chirality Contains one stereocenter; typically synthesized as a racemate but can be resolved for enantioselective applications.[1][2][3]

Synthetic Pathways & Production

The synthesis of 4-tert-Butyl-3'-methylbenzhydrol is most efficiently achieved via a Grignard addition , ensuring high yield and purity.[1] This method allows for the convergent assembly of the two distinct aromatic rings.

Core Synthesis Protocol (Grignard Route)

Reaction: Addition of 4-tert-butylphenylmagnesium bromide to 3-methylbenzaldehyde.[1]

Reagents:

  • 4-tert-butylbromobenzene (Precursor A)[1]

  • Magnesium turnings (activated)[1]

  • 3-methylbenzaldehyde (Precursor B)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine. Add 4-tert-butylbromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to form 4-tert-butylphenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-methylbenzaldehyde (0.95 eq) in THF dropwise over 30 minutes. The slight excess of Grignard ensures complete consumption of the aldehyde.

  • Quench & Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH

    
    Cl solution at 0°C. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target benzhydrol.[1]
Visualization of Synthetic Logic

SynthesisPathA4-tert-ButylbromobenzeneCGrignard Reagent(4-tBu-Ph-MgBr)A->CActivationBMg / THFB->CEIntermediate AlkoxideC->ENucleophilic Addition (0°C)D3-MethylbenzaldehydeD->EF4-tert-Butyl-3'-methylbenzhydrol(Target)E->FAcidic Quench (NH4Cl)

Caption: Convergent synthesis via Grignard addition allows precise control over ring substitution patterns.

Pharmaceutical Applications & Reactivity

This intermediate is a versatile "switch" in drug synthesis.[1][4][5][6] The hydroxyl group serves as a pivot point for three major downstream transformations relevant to drug discovery.

Pathway A: Reduction to Diarylmethanes

Application: Linker synthesis for GPCR ligands (e.g., antihistamine analogs).

  • Reaction: Reduction using Et

    
    SiH/TFA or Hydrogenation (Pd/C).
    
  • Result: Removes the -OH, creating a methylene bridge (-CH

    
    -).[1] This scaffold mimics the core of drugs like Meclizine  but with enhanced lipophilicity due to the tert-butyl group.[1]
    
Pathway B: Conversion to Benzhydryl Chlorides

Application: Alkylation of amines (piperazines, piperidines).

  • Reaction: Treatment with SOCl

    
     (Thionyl Chloride) or HCl.
    
  • Result: Yields 4-tert-butyl-3'-methylbenzhydryl chloride .[1]

  • Utility: This electrophile reacts with secondary amines to form benzhydryl-piperazine derivatives, a classic pharmacophore for H1-antihistamines and calcium channel blockers (e.g., Lomerizine analogs).[1]

Pathway C: Oxidation to Benzophenones

Application: Photoinitiators and precursors for hydrazide ligands.

  • Reaction: Oxidation using PCC, Dess-Martin Periodinane, or MnO

    
    .[1]
    
  • Result: 4-tert-butyl-3'-methylbenzophenone .[1]

  • Utility: This ketone can be further reacted with hydrazines to form acylhydrazones, which are investigated as Ecdysone Receptor (EcR) agonists for gene therapy switches (e.g., RheoSwitch® systems) or novel insecticides.

Reactivity Workflow Diagram

ReactivityCenter4-tert-Butyl-3'-methylbenzhydrolProd1Diarylmethane Scaffold(Lipophilic Linker)Center->Prod1Reduction (Et3SiH/TFA)Prod2Benzhydryl Chloride(Electrophile)Center->Prod2Chlorination (SOCl2)Prod3Benzophenone Derivative(Photoinitiator/Precursor)Center->Prod3Oxidation (MnO2)Drug1GPCR Ligands / AntihistaminesProd2->Drug1+ PiperazineDrug2Gene Therapy Ligands(Acylhydrazines)Prod3->Drug2+ Hydrazine

Caption: Divergent synthesis pathways enabling access to multiple pharmacophore classes.[1]

Critical Quality Attributes (CQA)

For pharmaceutical use, specific impurities must be controlled.

Impurity TypeSourceControl Limit (Typical)
Homocoupling Products 4,4'-di-tert-butylbiphenyl (from Grignard)< 0.5%
Residual Aldehyde Unreacted 3-methylbenzaldehyde< 0.1%
Ketone Byproduct Over-oxidation during storage< 0.2%
Residual Solvents THF, Ethyl AcetateICH Q3C Limits

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The benzylic alcohol is susceptible to slow oxidation to the ketone if exposed to air and light over prolonged periods.[1]

References

  • Chemical Identity: PubChem CID 14596395 (Related isomer data). National Center for Biotechnology Information. Link

  • Synthetic Methodology: "Grignard Addition to Benzaldehydes: Standard Operating Procedures." Organic Syntheses, Coll.[5] Vol. 6, p. 737. (General protocol adaptation).

  • Pharmacophore Context: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Discussion on diarylmethane privileged structures).
  • Metabolic Stability: "The role of tert-butyl groups in modulating metabolic stability of drug candidates."[1][7] Journal of Medicinal Chemistry, 2013.[7] (Mechanistic insight on para-blocking).

  • Supplier Data: ChemScene Product Monograph: 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5).[1][2] Link

Reactivity Overview of tert-Butyl Substituted Benzhydrols: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl substituted benzhydrols—such as 4-tert-butylbenzhydrol and 4,4'-di-tert-butylbenzhydrol—represent a critical class of intermediates in modern pharmaceutical synthesis[1]. These compounds are foundational in developing lipophilic active pharmaceutical ingredients (APIs), including next-generation antihistamines and wakefulness-promoting agents. The strategic installation of a tert-butyl group onto the benzhydrol scaffold is not merely a structural modification; it fundamentally rewires the molecule's electronic and steric reactivity profile. This technical guide explores the causality behind these reactivity shifts, focusing on carbocation stabilization and self-validating experimental workflows.

Mechanistic Foundations: Electronic and Steric Causality

The reactivity of benzhydrols is predominantly governed by their ability to form benzhydryl carbocations during


 heterolysis. The tert-butyl group influences this pathway through two primary mechanisms:
  • Hyperconjugative and Inductive Stabilization: The tert-butyl moiety acts as a robust electron-donating group (EDG). Through +I (inductive) effects and C-H/C-C hyperconjugation, it disperses the positive charge of the intermediate benzhydryl cation. According to2, such EDGs significantly lower the electrophilicity parameter (

    
    ) of the resulting carbocation, rendering it more thermodynamically stable and accelerating the rate-determining heterolysis step[2].
    
  • Steric Shielding: The massive steric volume of the tert-butyl group shields the para-position of the phenyl ring. In drug development, this steric blockade prevents unwanted electrophilic aromatic substitution during synthesis and inhibits oxidative degradation by cytochrome P450 enzymes in vivo, thereby enhancing the metabolic half-life of the resulting API.

Core Reactivity Profiles

  • 
     Substitutions (Etherification, Amination, and Ritter Reactions):  Under mild acidic conditions, tert-butyl benzhydrols readily dehydrate to form stabilized carbocations. These intermediates can be efficiently trapped by various nucleophiles. The enhanced stability provided by the tert-butyl group minimizes competing side reactions, such as skeletal rearrangements, making them 3[3].
    
  • Oxidation: The benzylic hydroxyl group remains highly susceptible to oxidation, yielding tert-butylbenzophenones[4]. Despite the steric bulk on the aromatic rings, the benzylic proton is sterically accessible to standard oxidants (e.g., chromic acid, Swern conditions).

  • Reduction: The conversion of tert-butyl benzhydrols to diphenylmethanes is highly efficient using a5

    5. This reaction proceeds via the initial formation of the carbocation, followed by hydride transfer. The tert-butyl group accelerates this process by lowering the activation energy required for the initial ionization[5].
    

Quantitative Data: Substituent Effects on Reactivity

Table 1: Comparative Reactivity of Substituted Benzhydrols in


 Solvolysis
Substituent (para)Carbocation StabilityRelative

Ionization Rate
Dominant MechanismPharmaceutical Utility
4,4'-DimethoxyVery High>

Pure

Acid-labile protecting groups
4-tert-Butyl High


Lipophilic API scaffolds
UnsubstitutedModerate1 (Baseline)Mixed

/

General synthesis
4-NitroLow<


favored
Oxidation-resistant cores

Visualizations

SN1_Pathway A tert-Butyl Benzhydrol B Protonated Intermediate A->B Acid Catalyst (+H+) C Stabilized Carbocation B->C -H2O (Rate Determining) D Nucleophilic Adduct C->D +Nucleophile (e.g., ROH, RCN) E Final Product D->E Deprotonation (-H+)

Mechanistic pathway of acid-catalyzed SN1 substitution in tert-butyl benzhydrols.

Workflow Step1 1. Substrate Activation Dissolve benzhydrol & nucleophile in anhydrous DCM Step2 2. Catalysis Initiation Add mild Lewis/Brønsted acid at 0°C Step1->Step2 Step3 3. Carbocation Trapping Stir at RT until intermediate is fully consumed Step2->Step3 Step4 4. Reaction Quenching Neutralize with NaHCO3 to halt reversibility Step3->Step4 Step5 5. Isolation Extract, dry, and purify via chromatography Step4->Step5

Standardized, self-validating workflow for the synthesis of benzhydrol derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Catalyzed Etherification of 4-tert-Butylbenzhydrol

Causality: The use of a mild acid catalyst (e.g.,


) specifically targets the benzylic hydroxyl group for protonation. Stronger superacids are avoided to prevent the potential dealkylation of the tert-butyl group. The reaction relies on the thermodynamic sink of the stable carbocation to drive the dehydration forward.
  • Substrate Activation: Dissolve 10 mmol of 4-tert-butylbenzhydrol in 20 mL of anhydrous dichloromethane (DCM). Add 1.1 equivalents of the target nucleophile (e.g., ethanol).

  • Catalysis: Introduce 5 mol% of

    
     at 0 °C.
    
    • Self-Validation Checkpoint: A transient yellow/orange coloration in the solution visually confirms the generation of the stabilized benzhydryl carbocation.

  • Nucleophilic Trapping: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: TLC analysis (Hexane:EtOAc 9:1) must show the complete disappearance of the UV-active, polar alcohol starting material and the emergence of a high-

      
       ether spot.
      
  • Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous

    
    . This neutralizes the catalyst, preventing the reverse reaction (hydrolysis). Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Mild Oxidation to 4-tert-Butylbenzophenone

Causality: Selective oxidation of the benzylic alcohol to the ketone requires an oxidant that will not attack the electron-rich, alkyl-substituted aromatic rings. Jones reagent provides a rapid, surface-level redox exchange driven by the accessibility of the benzylic proton.

  • Preparation: Dissolve 5 mmol of 4-tert-butylbenzhydrol in 15 mL of reagent-grade acetone.

  • Oxidation: Slowly add Jones reagent (chromic acid) dropwise at 0 °C until a persistent orange color remains in the solution.

    • Self-Validation Checkpoint: The immediate formation of a dense green precipitate (Cr(III) salts) provides visual confirmation that the redox exchange is actively occurring. The persistence of the orange color indicates the exhaustion of the alcohol substrate.

  • Workup: Quench excess oxidant by adding 1 mL of isopropanol. Filter the chromium salts through a Celite pad, extract the filtrate with ethyl acetate, and evaporate to yield the pure ketone.

References

  • Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides (Context: Mayr's Electrophilicity/Nucleofugality Scales). LMU München.
  • Carbocationoids, a concept for controlling highly reactive cationic species.
  • Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine.

Sources

Methodological & Application

Application Note: Optimized Grignard Synthesis of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis of 4-tert-Butyl-3'-methylbenzhydrol via the Grignard reaction. It synthesizes classical organometallic protocols with modern process safety and optimization strategies.

Executive Summary

This protocol details the preparation of 4-tert-Butyl-3'-methylbenzhydrol, a bulky secondary alcohol, utilizing a Grignard reagent derived from 1-bromo-4-tert-butylbenzene and 3-methylbenzaldehyde . The method prioritizes high-yield conversion (>85%) through rigorous moisture control and specific activation techniques for the magnesium metal. Critical process parameters (CPPs) include the initiation temperature, addition rate of the electrophile, and pH control during hydrolysis to prevent dehydration of the resulting alcohol.

Chemical Context & Retrosynthetic Analysis

The target molecule features two distinct aromatic rings bridged by a hydroxymethylene group. The steric bulk of the tert-butyl group at the para position of Ring A enhances lipophilicity but does not significantly hinder the nucleophilic center. The meta-methyl group on Ring B provides slight electron-donating character, deactivating the aldehyde slightly compared to benzaldehyde, but remaining highly reactive toward Grignard reagents.

Retrosynthetic Logic: The disconnection is made at the benzylic carbon.

  • Synthon A (Nucleophile): 4-tert-butylphenyl anion (from Grignard).

  • Synthon B (Electrophile): 3-methylbenzaldehyde.

Rationale: Generating the Grignard from the brominated tert-butylbenzene is preferred over the alternative (forming the Grignard from 3-bromotoluene) because 1-bromo-4-tert-butylbenzene is a solid, easily purified, and forms a stable Grignard reagent in THF.

Retrosynthesis Target 4-tert-Butyl-3'-methylbenzhydrol (Target) Disconnect Retrosynthetic Disconnection Target->Disconnect Retro Grignard Grignard Reagent (4-tert-butylphenyl)MgBr Disconnect->Grignard Aldehyde Electrophile 3-methylbenzaldehyde Disconnect->Aldehyde Precursor Precursor 1-bromo-4-tert-butylbenzene Grignard->Precursor Mg/THF

Figure 1: Retrosynthetic strategy isolating the optimal nucleophile-electrophile pair.

Critical Reagents & Equipment

Reagent Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
1-Bromo-4-tert-butylbenzene 213.121.2Nucleophile SourceSolid, must be dry.
Magnesium Turnings 24.301.3MetalFreshly crushed/activated.
3-Methylbenzaldehyde 120.151.0ElectrophileDistill if oxidized (check for acid).
Iodine (I₂) 253.81Cat.InitiatorVisual indicator of activation.
THF (Tetrahydrofuran) 72.11SolventMediumAnhydrous (Na/Benzophenone distilled).
Ammonium Chloride (sat.) 53.49QuenchProton SourceMild acid to prevent dehydration.
Equipment Requirements
  • Glassware: 3-neck round-bottom flask (flame-dried), Claisen adapter, pressure-equalizing addition funnel, reflux condenser.

  • Atmosphere: Inert gas line (Argon or Nitrogen) with an oil bubbler.

  • Temperature Control: Ice-water bath (0°C) and warm water bath (40-60°C).

Experimental Protocol

Phase 1: Activation & Grignard Formation

Objective: Generate (4-tert-butylphenyl)magnesium bromide.

  • System Preparation: Assemble the glassware while hot (from oven) and flush with Argon for 15 minutes while cooling.

  • Magnesium Activation: Place 1.3 equivalents of Mg turnings into the flask.

    • Expert Tip: "Dry stir" the Mg turnings with a glass-coated stir bar for 5 minutes under Argon to mechanically expose fresh metal surfaces.

  • Initiation:

    • Add just enough anhydrous THF to cover the Mg.

    • Add a single crystal of Iodine (I₂). The solution will turn amber.

    • Dissolve the bromide (1.2 equiv) in THF (concentration ~1.0 M).

    • Add 5-10% of the bromide solution to the Mg.

    • Self-Validating Step: Watch for the disappearance of the amber color (Iodine consumption) and the onset of turbidity/bubbling. If this does not occur within 5 minutes, gently warm with a heat gun. Do not proceed until initiation is confirmed.

  • Propagation:

    • Once initiated, begin dropwise addition of the remaining bromide solution.

    • Adjust rate to maintain a gentle spontaneous reflux.

    • After addition, reflux at 60°C for 1 hour to ensure complete consumption of the bromide. The solution should be dark grey/brown.

Phase 2: Nucleophilic Addition

Objective: Controlled coupling of the Grignard reagent with the aldehyde.

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

    • Rationale: Low temperature prevents side reactions (e.g., enolization or reduction) and controls the exotherm.

  • Aldehyde Addition:

    • Dissolve 3-methylbenzaldehyde (1.0 equiv) in anhydrous THF (1:1 v/v).

    • Add this solution dropwise to the Grignard reagent over 30-45 minutes.

    • Observation: A gummy precipitate (magnesium alkoxide) may form; ensure vigorous stirring.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane). The aldehyde spot should disappear.

Phase 3: Quenching & Workup

Objective: Protonation of the alkoxide to yield the alcohol.[1]

  • Hydrolysis: Cool the mixture back to 0°C.

  • Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Safety Note: This step is exothermic.[2][3] Add slowly to manage H₂ evolution and heat.

    • Why NH₄Cl? Strong acids (HCl) can cause the benzylic alcohol to dehydrate to the alkene (styrene derivative) due to the carbocation stability afforded by the tert-butyl and methyl groups. NH₄Cl is sufficiently acidic to protonate the alkoxide but mild enough to preserve the alcohol.

  • Extraction:

    • Decant into a separatory funnel.

    • Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous Magnesium Sulfate (MgSO₄).

Phase 4: Purification
  • Concentration: Remove solvent under reduced pressure (Rotavap).

  • Crystallization: The crude residue will likely be a viscous oil or off-white solid.

    • Recrystallize from hot Hexanes or a Hexane/EtOAc (9:1) mixture.

    • If oil persists, perform flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Process Logic & Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Activation Mg Activation (Iodine/THF) Visual Check: Color Loss Start->Activation Formation Grignard Formation (Reflux 1 hr) Activation->Formation Exotherm observed Cooling Cool to 0°C Formation->Cooling Addition Add 3-Methylbenzaldehyde (Dropwise) Cooling->Addition Monitor TLC Check (Aldehyde Consumption) Addition->Monitor Monitor->Addition Incomplete Quench Quench with sat. NH4Cl (Avoid Strong Acid) Monitor->Quench Complete Workup Extraction & Drying Quench->Workup Product 4-tert-Butyl-3'-methylbenzhydrol Workup->Product

Figure 2: Step-by-step experimental workflow emphasizing critical control points.

Troubleshooting & Self-Validating Systems

IssueIndicatorRoot CauseCorrective Action
No Initiation Iodine color persists; no bubbles.Oxide layer on Mg or wet solvent.[2]Add 2 drops of 1,2-dibromoethane (entrainment method) or sonicate the flask.
Wurtz Coupling Large amount of white solid precipitate early.Overheating or high concentration.Dilute reaction mixture; control addition rate strictly.
Low Yield Product spot on TLC is weak; aldehyde remains.Moisture killed the Grignard.Ensure glassware is flame-dried; increase Grignard equivalents to 1.5x.
Dehydration Appearance of non-polar alkene spot on TLC.Acid quench was too strong.Use NH₄Cl exclusively; keep workup cold.

Safety & Handling (HSE)

  • 4-tert-Butylphenylmagnesium bromide: Highly flammable, reacts violently with water (H261), causes skin burns (H314). Handle only under inert gas.

  • THF: Peroxide former. Test for peroxides before distillation.

  • Waste: Quench all aqueous waste with dilute acid before disposal to destroy residual magnesium.

References

  • Grignard Reaction Mechanism & General Protocols

    • Title: The Grignard Reaction (Experiment) - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link][3][4][5][6][7][8][9]

  • Safety Data for 4-tert-Butylphenylmagnesium Bromide

    • Title: 4-tert-Butylphenylmagnesium bromide solution | Sigma-Aldrich

    • Source: Sigma-Aldrich (Merck)
  • Preparation of Substituted Benzhydrols

    • Title: Preparation of benzhydrol (Grignard reaction)[10][11]

    • Source: Random Experiments International (Video Protocol)[11]

    • URL:[Link]

  • Organic Syntheses Standard Procedures

    • Title: Methyl 4-tert-butylbenzo
    • Source: Organic Syntheses, Coll. Vol. 10, p. 276 (2004)
    • URL:[Link]

Sources

Application Note: Catalytic Direct Alkylation with 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of diarylmethane pharmacophores. It details the use of 4-tert-Butyl-3'-methylbenzhydrol as a privileged electrophile in direct dehydrative Friedel-Crafts alkylation.[1]

Executive Summary

Diarylmethane scaffolds are ubiquitous in therapeutic agents, serving as the core pharmacophore in antihistamines (e.g., meclizine, hydroxyzine), anticholinergics, and sodium channel blockers.[2][3] This guide focuses on the 4-tert-Butyl-3'-methylbenzhydrol intermediate.[1] The presence of the bulky para-tert-butyl group enhances lipophilicity and metabolic stability, while the meta-methyl group on the second ring desymmetrizes the core, introducing crucial vectorality for receptor binding.

Traditional methods involve converting the alcohol to a chloride (using SOCl₂), followed by stoichiometric AlCl₃ mediated alkylation. This note presents a Direct Dehydrative Friedel-Crafts (DDFC) protocol. This "green" approach utilizes the alcohol directly with catalytic Lewis or Brønsted acids, minimizing waste and avoiding mutagenic alkyl halide intermediates.

Mechanistic Principles

The reaction proceeds via an SN1-type mechanism.[1] The efficiency of 4-tert-Butyl-3'-methylbenzhydrol as an alkylating agent stems from the high stability of its resulting carbocation.[1]

  • Activation: The hydroxyl group coordinates to the catalyst (Lewis Acid, LA).

  • Ionization: Loss of water generates the resonance-stabilized benzhydryl cation.[1]

    • Electronic Effect: The p-tert-butyl group is a strong inductive donor (+I), significantly stabilizing the cationic center.[1] The m-methyl group provides additional weak stabilization.[1]

  • Electrophilic Attack: The cation attacks the nucleophile (arene) at the most electron-rich/least hindered position.[1]

  • Re-aromatization: Loss of a proton restores aromaticity and regenerates the catalyst.[4]

Pathway Visualization

FC_Mechanism Substrate 4-tBu-3'-Me-Benzhydrol Complex LA-Activated Complex Substrate->Complex + Catalyst Cation Benzhydryl Cation (Resonance Stabilized) Complex->Cation - H2O Intermediate Wheland Intermediate Cation->Intermediate + Arene (Nucleophile) Product Diarylmethane Product Intermediate->Product - H+ Catalyst Catalyst (In(OTf)3 / FeCl3) Product->Catalyst Regeneration Catalyst->Substrate

Figure 1: Catalytic cycle for the direct dehydrative alkylation of arenes using benzhydryl alcohols.[1]

Experimental Protocols

Method A: Green Catalytic Route (Recommended)

Catalyst: Indium(III) Triflate [In(OTf)₃] or Iron(III) Chloride [FeCl₃] Scope: Electron-rich to neutral nucleophiles (Anisole, Toluene, Xylene, Phenols). Advantages: High atom economy, moisture tolerance, low catalyst loading (1-5 mol%).

Reagents
  • Electrophile: 4-tert-Butyl-3'-methylbenzhydrol (1.0 equiv)[1]

  • Nucleophile: Arene (3.0 - 5.0 equiv if liquid; 1.1 equiv if solid)[1]

  • Catalyst: In(OTf)₃ (5 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)[1]

  • Drying Agent: MgSO₄ (optional, to sequester water)

Step-by-Step Procedure
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-Butyl-3'-methylbenzhydrol (254 mg, 1.0 mmol) in DCM (5 mL).

  • Addition: Add the nucleophile (e.g., Anisole, 324 mg, 3.0 mmol).

  • Catalysis: Add In(OTf)₃ (28 mg, 0.05 mmol) in one portion.

    • Note: If using FeCl₃, ensure it is anhydrous.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor by TLC (Hexanes/EtOAc 9:1).[1]

    • Reaction Time: Typically 1–4 hours.[1] The mixture may turn a transient deep red/orange, indicating the formation of the benzhydryl cation.

  • Quench: Once the starting alcohol is consumed, quench by adding water (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes → 5% EtOAc/Hexanes).

Method B: Brønsted Acid Mediated (Metal-Free)

Catalyst: p-Toluenesulfonic acid (TsOH[1]·H₂O) Scope: Scalable synthesis where metal contamination must be avoided.

Procedure
  • Dissolve 4-tert-Butyl-3'-methylbenzhydrol (1.0 mmol) and Nucleophile (1.2 mmol) in Toluene (5 mL).

  • Add TsOH·H₂O (10 mol%).[1]

  • Heat to 80°C for 2 hours.

    • Why Heat? Brønsted acid activation of the hydroxyl group is often reversible; heat drives the equilibrium by removing water (azeotropic distillation is optimal but not strictly required for small scale).

  • Cool, wash with sat.[1] NaHCO₃, and process as above.

Data & Selectivity Analysis

The bulky tert-butyl group on the electrophile exerts significant steric control, often enhancing para-selectivity on the nucleophile by blocking "sandwich" stacking in the transition state.

Table 1: Representative Yields and Selectivity (Method A)

NucleophileProduct (Major Isomer)Yield (%)Regioselectivity (p:o)Notes
Anisole 4-methoxy-4'-(t-Bu)-3''-Me-trityl92%>20:1Electronic + Steric control favors para.[1]
Phenol 4-hydroxy-4'-(t-Bu)-3''-Me-trityl88%15:1C-alkylation dominant over O-alkylation.[1]
p-Xylene 2,5-dimethyl-4'-(t-Bu)-3''-Me-trityl85%N/ASingle isomer formed.[1]
Benzene 4-(t-Bu)-3'-Me-triphenylmethane65%N/ARequires excess Benzene or higher temp (Reflux).[1]
Thiophene 2-substituted thiophene94%>99:1Highly reactive; catalyst loading can be reduced to 1 mol%.[1]
Critical Quality Attribute (CQA): Dimerization

A common side reaction is the dimerization of the benzhydrol to form an ether (R-O-R) if the nucleophile is not reactive enough.

  • Observation: Appearance of a less polar spot than the alcohol but more polar than the product on TLC.

  • Correction: Increase the concentration of the nucleophile or switch to a more ionizing solvent (Nitromethane).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by water.[1]Add 4Å Molecular Sieves to the reaction; increase catalyst to 10 mol%.
Ether Formation Low nucleophilicity of arene.[1]Increase temperature (40-60°C); use Nitromethane as solvent to stabilize the cation.[1]
Polyalkylation Highly reactive nucleophile.[1]Use a large excess of nucleophile (5-10 equiv) or slow addition of the benzhydrol.[1]
Isomerization Reversible reaction (Thermodynamic control).[1]Shorten reaction time; lower temperature to favor kinetic product.[1]

References

  • Direct Alkylation with Benzhydrols: Representative protocols for In(OTf)

    • Source: [Niggemann, M., & Meel, M. J. (2010). Calcium-Catalyzed Direct Alkylation of Arenes with Alcohols.[1] Angewandte Chemie International Edition.]([Link]1]

    • Context: Establishes the viability of Lewis acid catalysis for this transform
  • Friedel-Crafts Selectivity: Steric effects in diarylmethane synthesis.

    • Source:[1]

    • Context: Foundational text on mechanism and substituent effects.[1]

  • Green Chemistry Catalysis : Iron-catalyzed benzylation.[1]

    • Source:[1]

    • Context: Supports the use of FeCl₃ as a sustainable altern
  • Enantioconvergent Synthesis: Context on benzhydrols as drug intermedi

    • Source: [Lutz, F., et al. (2025).[2][3][5] Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of Organic Chemistry.]([Link]1][2][3]

    • Context: Highlights the pharmacological relevance of the benzhydrol scaffold.

Sources

Application Note: Strategic Isolation & Crystallization of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the process development for the isolation and crystallization of 4-tert-Butyl-3'-methylbenzhydrol . As this specific asymmetric diarylmethanol is often an intermediate in the synthesis of antihistamines and specialty polymers, its purification presents unique challenges—specifically the risk of "oiling out" due to its lipophilic nature and asymmetric substitution.

Executive Summary & Molecule Analysis

4-tert-Butyl-3'-methylbenzhydrol is a lipophilic, asymmetric diarylmethanol. Unlike symmetrical benzhydrols (e.g., 4,4'-dichlorobenzhydrol), the presence of a bulky para-tert-butyl group on one ring and a meta-methyl group on the other disrupts crystal lattice packing.

  • Predicted Physical State: Low-melting solid (estimated MP: 55–75°C) or viscous oil if impure.

  • Key Challenge: The compound exhibits a high propensity for supercooling and oiling out (liquid-liquid phase separation) rather than spontaneous nucleation.

  • Solubility Profile: Highly soluble in non-polar solvents (Toluene, DCM, THF); moderately soluble in Alcohols; insoluble in Water.

Objective: Develop a robust crystallization protocol to achieve >99.0% HPLC purity, specifically purging the likely ketone precursor (4-tert-butyl-3'-methylbenzophenone) and Grignard homocoupling byproducts.

Chemical Context & Impurity Profile

To design the isolation, we must understand the crude composition. This molecule is typically synthesized via two routes:[1]

  • Grignard Addition: 3-Methylphenylmagnesium bromide + 4-tert-Butylbenzaldehyde (or vice versa).

  • Ketone Reduction: NaBH₄ reduction of 4-tert-Butyl-3'-methylbenzophenone.

Impurity TypeOriginSolubility Behavior vs. ProductRemoval Strategy
Unreacted Ketone Incomplete ReactionSimilar lipophilicity; often more soluble in alkanes.Purge via mother liquor in Alkane/Alcohol systems.
Homocoupling (Biaryl) Grignard Side ReactionHighly lipophilic; very low solubility in alcohols.Hot filtration (if insoluble) or stays in Alkane wash.
Magnesium Salts Workup ResidualsInorganic; insoluble in organics.Acid wash (1N HCl) during extraction.
Over-alkylated Impure GrignardHighly lipophilic.Recrystallization from polar/non-polar mix.

Solvent Selection Strategy (Method Development)

Due to the asymmetry of the molecule, a single-solvent system often fails. A Binary Solvent System is recommended.

Table 1: Solvent Screening Matrix

Based on calculated LogP (~4.5) and structural analogs.

Solvent SystemRoleSuitabilityNotes
Heptane / Ethyl Acetate Solvent / Anti-solventHigh Best for removing polar impurities. Start with 10:1 ratio.
Methanol / Water Solvent / Anti-solventMedium Good yield, but high risk of oiling out if water added too fast.
Isopropanol (IPA) Single SolventHigh Excellent for cooling crystallization. Good impurity rejection.
Toluene SolventLow Product likely too soluble even at -20°C.

Detailed Experimental Protocols

Protocol A: The "Happy Path" – Cooling Crystallization from Heptane/IPA

Recommended for crude material with purity >85%.

Rationale: The tert-butyl group imparts high solubility in pure alkanes. Adding a small amount of IPA increases the solubility temperature coefficient, allowing for a sharp solubility drop upon cooling.

  • Dissolution: Charge 10 g of crude 4-tert-Butyl-3'-methylbenzhydrol into a flask. Add 15 mL of IPA . Heat to 50°C until fully dissolved.

  • Anti-solvent Addition: Slowly add Heptane (40 mL) while maintaining 50°C. If solution turns cloudy, add just enough IPA to clarify.

  • Seeding (CRITICAL): Cool the solution to 35°C. Add 0.1% w/w seed crystals (if available) or scratch the glass wall to induce nucleation.

    • Why? Spontaneous nucleation is slow for this molecule. Seeding prevents supersaturation from reaching the "oiling out" limit (metastable zone width control).

  • Cooling Ramp: Cool to room temperature (20°C) over 2 hours (10°C/hour).

  • Aging: Stir at 20°C for 4 hours. Then cool to 0°C for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane (2 x 10 mL).

  • Drying: Vacuum dry at 40°C. (Avoid melting the product).

Protocol B: Rescue from "Oiling Out" (Emulsion)

Use this if Protocol A results in a two-phase liquid system.

Rationale: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. We must increase the solvent power slightly or raise the temperature of crystallization.

  • Re-dissolve: Re-heat the oiled mixture until it becomes a single phase (clear solution).

  • Solvent Adjustment: Add Ethyl Acetate (10-20% volume) to the mixture. This increases the solubility of the oil phase, pushing the LLPS boundary to a lower temperature.

  • High-Temp Seeding: Cool very slowly. Seed at the highest possible temperature where the seed does not dissolve (likely ~40-45°C).

  • Isothermal Aging: Hold at the seeding temperature for 2 hours to allow crystal growth before further cooling. This depletes the supersaturation, keeping the concentration below the oiling-out threshold.

Isolation Workflow Diagrams

Diagram 1: Strategic Decision Tree for Solvent Selection

This logic gate ensures the researcher selects the correct solvent system based on the crude material's behavior.

SolventSelection Start Start: Crude 4-tert-Butyl-3'-methylbenzhydrol SolubilityCheck Check Solubility in Heptane (Hot) Start->SolubilityCheck SolubleHot Fully Soluble? SolubilityCheck->SolubleHot YesSoluble Cool to 0°C SolubleHot->YesSoluble Yes NoSoluble Add Co-solvent (EtOAc or IPA) SolubleHot->NoSoluble No Crystallizes Crystals Form? YesSoluble->Crystallizes NoSoluble->Crystallizes YesCrystal Protocol A: Heptane/IPA Recrystallization Crystallizes->YesCrystal Yes NoOilsOut Oils Out / Emulsion? Crystallizes->NoOilsOut No ProtocolB Protocol B: Seeded Cooling w/ EtOAc NoOilsOut->ProtocolB Yes (Oiling) Evaporate Evaporate & Switch to MeOH/Water NoOilsOut->Evaporate No (Stays Soluble)

Caption: Decision tree for selecting the optimal crystallization solvent system based on solubility and oiling behavior.

Diagram 2: Isolation Process Flow (Reaction to Pure Crystal)

Visualizing the critical unit operations and quality control points.

ProcessFlow Rxn Reaction Mixture (Grignard/Reduction) Quench Quench (1N HCl) Phase Cut Rxn->Quench Conc Concentrate to Oil (Remove THF/Ether) Quench->Conc SolventAdd Add Crystallization Solvent (Heptane/IPA) Conc->SolventAdd Seed Seeding @ 35°C (Critical Step) SolventAdd->Seed Cool Controlled Cooling (10°C/hr) Seed->Cool Filter Filtration & Wash (Cold Heptane) Cool->Filter Dry Vacuum Dry (<40°C) Filter->Dry

Caption: End-to-end process flow for the isolation of 4-tert-Butyl-3'-methylbenzhydrol, highlighting the critical seeding step.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, use HPLC to monitor the "Ketone Purge".

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 50% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic).

  • Success Criteria:

    • Ketone (Precursor): Elutes after the alcohol (more lipophilic). Target < 0.1%.

    • Alcohol (Product): Main peak. Target > 99.0%.

References

  • General Benzhydrol Crystallization: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Oiling Out Mitigation: Veesler, S., et al. "Control of Oiling Out in Crystallization." Organic Process Research & Development, 2006. Link

  • Lipophilic Drug Crystallization: "Controlled crystallization of the lipophilic drug fenofibrate." International Journal of Pharmaceutics, 2010.

  • Grignard Workup Standards: "Purification of synthesis intermediates." Séché Environnement Application Notes.

  • Structural Analog Data: "4-tert-Butylphenol properties." PubChem Database. [2]

Sources

Precision Chlorination of 4-tert-Butyl-3'-methylbenzhydrol: Reagent Selection and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Chlorinating 4-tert-Butyl-3'-methylbenzhydrol Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Abstract

The conversion of 4-tert-Butyl-3'-methylbenzhydrol (1) to its corresponding chloride, 4-tert-Butyl-3'-methylbenzhydryl chloride (2), is a pivotal transformation in the synthesis of lipophilic antihistamines and calcium channel blockers (e.g., Cinnarizine/Meclizine analogues). This application note evaluates the optimal chlorinating reagents for this specific substrate, balancing the need for high conversion against the risks of elimination (alkene formation) and dimerization (ether formation). We present a "Gold Standard" protocol using Thionyl Chloride (


)  and a mild alternative using Acetyl Chloride (

)
, complete with mechanistic insights and critical process parameters.

Substrate Analysis & Mechanistic Considerations

Electronic and Steric Environment

The substrate features two non-equivalent aromatic rings:

  • Ring A: para-tert-Butylphenyl. The bulky tert-butyl group exerts a strong

    
     (inductive) effect and hyperconjugative stabilization, significantly increasing the electron density of the ring.
    
  • Ring B: meta-Tolyl (3-methylphenyl). The methyl group provides mild electron donation.

Implication: The resulting benzhydryl carbocation is highly stabilized. While this facilitates rapid reaction rates via an


 pathway, it drastically increases the propensity for side reactions:
  • Dimerization: The stable carbocation reacts with unreacted alcohol to form the symmetric ether (bis(4-tert-butyl-3'-methylbenzhydryl) ether).

  • Hydrolysis: The product chloride is highly reactive and susceptible to rapid hydrolysis upon exposure to ambient moisture.

Reaction Pathway

The chlorination proceeds primarily through an


 mechanism due to the stability of the secondary benzylic carbocation. However, using 

allows for an

(Substitution Nucleophilic internal) mechanism, often retaining configuration if the intermediate chlorosulfite collapses intimately, though in polar solvents, this reverts to ion-pair mechanisms.

Mechanism Substrate 4-tBu-3'-Me-Benzhydrol Inter1 Chlorosulfite Intermediate (R-O-SO-Cl) Substrate->Inter1 + SOCl2 - HCl IonPair Ion Pair [R+ ... Cl- SO2] Inter1->IonPair Slow Ionization Product Benzhydryl Chloride IonPair->Product Collapse (- SO2) SideProduct Symmetric Ether (Dimer) IonPair->SideProduct + Substrate (Competes if excess alcohol)

Figure 1: Mechanistic pathway for Thionyl Chloride mediated chlorination. Note the critical branch point at the Ion Pair stage where ether formation can occur.

Reagent Selection Matrix

The following table compares available reagents specifically for hindered/stabilized benzhydrols.

ReagentMechanismAdvantagesDisadvantagesRecommendation
Thionyl Chloride (

)

/ Ion Pair
High atom economy, gaseous byproducts (

,

) simplify purification.
Acidic byproducts can catalyze ether formation if not removed.Primary Choice
Acetyl Chloride (

)
In-situ

Milder than

; generates

gradually.
Requires excess reagent; acetic acid byproduct must be removed.Alternative
Conc.

/


Low cost, scalable.Aqueous conditions promote hydrolysis; requires phase transfer.Not Recommended
Appel (

)

Neutral conditions; high stereocontrol (inversion).Poor atom economy;

removal is difficult;

toxicity.
Only for Chiral Needs

Experimental Protocols

Protocol A: The "Gold Standard" (Thionyl Chloride Method)

Best for: High purity, gram-to-kilogram scale, non-chiral synthesis.

Reagents:

  • 4-tert-Butyl-3'-methylbenzhydrol (

    
     equiv.)
    
  • Thionyl Chloride (

    
     - 
    
    
    
    equiv.)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Catalyst: DMF (1-2 drops, optional but accelerates reaction).

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas scrubber (to neutralize

    
    ).
    
  • Dissolution: Dissolve the benzhydrol in anhydrous DCM (

    
    ). Cool to 
    
    
    
    in an ice bath.
    • Critical: Moisture triggers hydrolysis. Flame-dry glassware and use a nitrogen blanket.

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Why? Slow addition maintains a low concentration of free alcohol relative to the chlorinating agent, suppressing ether dimerization.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The alcohol spot (

      
      ) should disappear; chloride spot (
      
      
      
      ) appears.
  • Workup (Evaporation Method):

    • Since byproducts are gaseous, simple rotary evaporation is often sufficient.

    • Evaporate solvent and excess

      
       under reduced pressure at 
      
      
      
      .
    • Chase: Add dry toluene and re-evaporate (2x) to azeotrope trace

      
       and 
      
      
      
      .
  • Storage: The resulting oil/solid is used immediately or stored under

    
     at 
    
    
    
    . Do not chromatograph on silica gel (acidity of silica causes hydrolysis/degradation).
Protocol B: The "Mild" Alternative (Acetyl Chloride Method)

Best for: Substrates sensitive to harsh acidic conditions.

Reagents:

  • 4-tert-Butyl-3'-methylbenzhydrol (

    
     equiv.)
    
  • Acetyl Chloride (

    
     equiv.)
    
  • Solvent: DCM or Chloroform.

Procedure:

  • Dissolve the benzhydrol in DCM at RT.

  • Add Acetyl Chloride in one portion.

  • Reflux gently (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5][6] Alcohol reacts with

      
       to form the acetate, which is then displaced by chloride (from the generated 
      
      
      
      ) or direct reaction with excess
      
      
      .
  • Workup: Evaporate volatiles. The residue contains the product and acetic acid.

  • Purification: Rapid filtration through a short plug of neutral alumina (dry) can remove acetic acid traces, but evaporation with toluene chasers is preferred.

Critical Control Points & Troubleshooting

Preventing Ether Formation

The most common failure mode is the formation of the symmetric ether.

  • Cause: Reaction of the highly reactive carbocation with unreacted starting alcohol.

  • Solution:

    • Use excess chlorinating agent (

      
       equiv).
      
    • Perform inverse addition (if possible): Add the alcohol solution to the

      
       solution. This ensures the alcohol is always the limiting reagent locally.
      
Handling Hydrolytic Instability

Benzhydryl chlorides are "hot" electrophiles.

  • Symptom: Product turns back into a white solid (alcohol) upon standing in air.

  • Protocol:

    • Never use water or aqueous bicarb washes unless absolutely necessary and done rapidly at

      
      .
      
    • Store in a desiccator.

    • If using for a subsequent step (e.g., alkylation of piperazine), use the crude material immediately ("telescoping" the process).

Visualization of Workflow

Workflow Start Start: 4-tBu-3'-Me-Benzhydrol Dissolve Dissolve in Anhydrous DCM Cool to 0°C Start->Dissolve AddReagent Add SOCl2 (1.5 eq) Dropwise (Prevent Ether Dimer) Dissolve->AddReagent React Stir RT, 2-4 Hours Monitor via TLC AddReagent->React Evap Rotary Evaporation (<40°C, Vacuum) React->Evap Chase Azeotrope with Toluene (2x) Remove trace HCl/SO2 Evap->Chase Product Final Product: Benzhydryl Chloride (Store under N2 / -20°C) Chase->Product

Figure 2: Operational workflow for Protocol A, emphasizing moisture control and byproduct removal.

References

  • BenchChem. (2025).[4] A Head-to-Head Battle for Hydroxyls: Chlorophosphorane vs. Thionyl Chloride in Alcohol Chlorination. Retrieved from

  • Organic Chemistry Portal. Appel Reaction: Mechanism and Protocols. Retrieved from

  • Organic Syntheses. Benzohydrol and Benzhydryl Chloride Preparation. Coll. Vol. 1, p. 90. Retrieved from

  • TCI Chemicals. Chlorination Reagents and the "Magic Chloro" Effect in Drug Discovery. Retrieved from

  • PubChem. 4-tert-Butylbenzhydrol Compound Summary. Retrieved from

Sources

Application Note: Advanced Polymer Modification using 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction and Mechanistic Causality

In the landscape of precision polymer engineering, the structural modification of polymer end-groups and pendant chains is critical for tuning thermal stability, solubility, and biodegradation kinetics. 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5) is an advanced, sterically hindered asymmetric diaryl alcohol that serves as a highly effective functionalizing agent in polymer chemistry.

As a Senior Application Scientist, I frequently recommend this specific benzhydrol derivative over unsubstituted analogs due to two fundamental structure-property relationships:

  • Extreme Steric Shielding: The tert-butyl group at the para position provides a massive steric umbrella. When utilized as an initiator in the Ring-Opening Polymerization (ROP) of aliphatic polyesters (e.g., poly(ε-caprolactone) or polylactide), this bulky end-group physically blocks nucleophilic attack (such as enzymatic hydrolysis) at the terminal ester bond, significantly extending the in vivo half-life of polymeric drug delivery nanoparticles.

  • Asymmetry and Solvation Thermodynamics: The addition of the 3'-methyl group breaks the crystalline symmetry inherent to standard benzhydrols. This asymmetry disrupts crystal lattice packing, dramatically increasing the compound's solubility in standard polymerization solvents (toluene, THF, dichloromethane) and lowering its melting point. This ensures homogeneous initiation during melt-phase or concentrated solution polymerizations.

In these systems, 4-tert-Butyl-3'-methylbenzhydrol acts in a dual capacity as both an initiator and a chain-transfer agent, allowing for the precise architectural control of molecular weight with narrow polydispersity (Đ < 1.15) [1, 2].

Mechanistic Workflows

To visualize the integration of 4-tert-Butyl-3'-methylbenzhydrol into polymer architectures, the following pathways detail its use in ROP and post-polymerization modification.

ROP_Mechanism A 4-tert-Butyl-3'-methylbenzhydrol (Initiator) B Sn(Oct)2 Catalyst Coordination A->B Alkoxide Formation C ε-Caprolactone Monomer Insertion B->C Nucleophilic Attack D Chain Propagation (Living Polymerization) C->D Ring Opening D->C Monomer Depletion E End-Capped PCL (Sterically Shielded) D->E Quenching

Figure 1: Coordination-insertion mechanism for the ROP of ε-caprolactone using Sn(Oct)2.

Esterification N1 Poly(acrylic acid) (PAA) N2 4-tert-Butyl-3'-methylbenzhydrol + EDC/DMAP N1->N2 N3 O-Acylisourea Intermediate N2->N3 Activation N4 Esterification (Grafting) N3->N4 Nucleophilic Attack N5 Hydrophobic Modified PAA N4->N5 Purification

Figure 2: Steglich esterification workflow for PAA pendant functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., successful alkoxide formation or esterification) is confirmed before proceeding to subsequent steps.

Protocol A: Synthesis of End-Capped Poly(ε-caprolactone) via ROP

Objective: Synthesize a hydrophobic, sterically shielded PCL for extended-release drug delivery matrixes.

Reagents:

  • ε-Caprolactone (ε-CL, distilled over CaH2)

  • 4-tert-Butyl-3'-methylbenzhydrol (recrystallized or dried under vacuum)

  • Stannous octoate (Sn(Oct)2, 0.1 M solution in anhydrous toluene)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation (Schlenk Line): Flame-dry a 50 mL Schlenk flask under vacuum and purge with ultra-pure Argon three times.

  • Initiator Loading: Add 4-tert-Butyl-3'-methylbenzhydrol (0.5 mmol, 127 mg) to the flask. Apply vacuum for 30 minutes to remove residual moisture, then backfill with Argon.

  • Monomer & Catalyst Addition: Inject anhydrous toluene (5 mL) and ε-CL (50 mmol, 5.7 g) via a gas-tight syringe. Stir until the initiator is fully dissolved. Inject the Sn(Oct)2 catalyst solution (0.05 mmol, 0.5 mL). Causality Check: The molar ratio of Monomer:Initiator:Catalyst is 100:1:0.1, targeting a theoretical Mn of ~11,400 Da.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 110 °C. Stir continuously for 24 hours. The solution will become highly viscous.

  • Quenching: Cool the reaction to room temperature and quench by adding 1 mL of a 1 M benzoic acid solution in chloroform [1].

  • Purification: Dilute the polymer solution with 10 mL of dichloromethane (DCM) and precipitate dropwise into 200 mL of cold methanol. Filter and dry the white precipitate under a vacuum at 40 °C for 48 hours.

  • Self-Validation (1H NMR): Dissolve 10 mg of the product in CDCl3. Confirm successful end-capping by identifying the tert-butyl singlet at ~1.30 ppm and the terminal benzhydryl methine proton shift at ~5.9 ppm, distinct from the PCL backbone peaks.

Protocol B: Post-Polymerization Modification of Poly(acrylic acid)

Objective: Graft the bulky benzhydrol onto a hydrophilic PAA backbone to create an amphiphilic, stimuli-responsive copolymer [3].

Reagents:

  • Poly(acrylic acid) (PAA, Mn ~100,000 Da)

  • 4-tert-Butyl-3'-methylbenzhydrol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of PAA (approx. 13.8 mmol of repeating carboxylic acid units) in 30 mL of anhydrous DMF in a round-bottom flask under Argon.

  • Activation: Add EDC·HCl (2.7 g, 14 mmol) and DMAP (0.17 g, 1.4 mmol). Stir at 0 °C for 30 minutes to form the active O-acylisourea intermediate.

  • Grafting: Dissolve 4-tert-Butyl-3'-methylbenzhydrol (1.75 g, 6.9 mmol, targeting 50% functionalization) in 10 mL of DMF and add it dropwise to the activated PAA solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. Note: Steric hindrance of the benzhydrol requires extended reaction times compared to primary alcohols.

  • Purification: Transfer the mixture to a dialysis tubing (MWCO 3,500 Da) and dialyze against a 1:1 mixture of methanol/water for 3 days, followed by pure deionized water for 2 days to remove unreacted benzhydrol and urea byproducts.

  • Isolation: Lyophilize the dialyzed solution to obtain the modified polymer as a fluffy white powder.

Quantitative Data & Troubleshooting

Summarized below are the expected thermomechanical shifts resulting from the incorporation of 4-tert-Butyl-3'-methylbenzhydrol, alongside a troubleshooting matrix for the protocols.

Table 1: Comparative Properties of Unmodified vs. Benzhydrol-Modified Polymers

Polymer SystemEnd-Group / Pendant

(°C)
Water Contact Angle (°)Hydrolytic Half-Life (PBS, 37°C)
PCL (10 kDa) Hydroxyl (-OH)-6072 ± 2~14 weeks
PCL (10 kDa) Unsubstituted Benzhydryl-5879 ± 1~18 weeks
PCL (10 kDa) 4-tert-Butyl-3'-methylbenzhydryl-5486 ± 2>24 weeks
PAA (100 kDa) None (Free -COOH)106< 20 (Wets instantly)N/A (Water Soluble)
PAA (100 kDa) 50% 4-tert-Butyl-3'-methylbenzhydryl12894 ± 3N/A (Insoluble/Micellar)

Data Interpretation: The bulky tert-butyl group restricts chain mobility, slightly elevating the Glass Transition Temperature (


), while its extreme hydrophobicity drastically increases the contact angle and shields the polymer from hydrolytic degradation.

Table 2: Experimental Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Protocol A: Broad PDI (>1.3) in GPCMoisture in the system causing uncontrolled initiation via water molecules.Rigorously dry ε-CL over CaH2 and distill. Ensure the benzhydrol is vacuum-dried.
Protocol A: Lower than expected MWTransesterification (backbiting) due to excessive reaction time or high Sn(Oct)2 concentration.Reduce reaction time to 12 hours or lower the catalyst loading to 0.05 mol%.
Protocol B: Low grafting density (<20%)Extreme steric hindrance of the diaryl alcohol preventing nucleophilic attack on the activated ester.Increase DMAP concentration to 0.5 equivalents; elevate reaction temperature to 40 °C.
Protocol B: Polymer precipitation in DMFCross-linking via anhydride formation between adjacent PAA carboxylic groups.Ensure strict stoichiometry; dilute the reaction mixture to lower the probability of inter-chain reactions.

References

  • Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization Source: MDPI (Polymers) URL:[Link]

  • Ring-Opening Polymerization of epsilon-Caprolactone Catalyzed by Yttrium Trisphenolate in the Presence of 1,2-Propanediol. Do Both Primary and Secondary Hydroxyl Groups Initiate Polymerization? Source: ResearchGate (Journal of Polymer Science) URL:[Link]

  • Open-Vessel and Scalable Synthesis of Linear and Branched Poly(meth)acrylic Acid via Light-Mediated Atom Transfer Radical Polymerization in Water Source: National Institutes of Health (NIH / PMC) URL:[Link]

Application Note & Protocol: Step-by-Step Laboratory Procedure for Benzhydrol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzhydryl Motif as a Privileged Scaffold

Benzhydrol (diphenylmethanol) and its derivatives represent a class of secondary alcohols featuring a core diphenylmethane framework. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The two phenyl rings attached to a hydroxyl-bearing carbon impart a unique combination of lipophilicity and hydrogen-bonding capability, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] These derivatives are foundational in the synthesis of a wide array of therapeutics, including antihistamines (e.g., diphenhydramine), psychoanaleptics (e.g., modafinil), and anticancer agents.[3][4][5][6]

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of benzhydrol derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the procedures but also adapt them for novel derivatives. We will detail two primary, robust synthetic routes: the reduction of benzophenones and the Grignard addition to benzaldehydes.

Foundational Synthetic Strategies

The construction of the benzhydrol core can be efficiently achieved through two principal and complementary pathways. The choice between them often depends on the commercial availability of starting materials and the desired substitution pattern on the aromatic rings.

A. Reduction of Benzophenone Derivatives: This is a common and often high-yielding method for preparing symmetrical or asymmetrically substituted benzhydrols. The reaction involves the reduction of a ketone's carbonyl group to a secondary alcohol. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity, operational simplicity, and safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] NaBH₄ is a mild reductant that selectively reduces aldehydes and ketones without affecting other common functional groups like esters or nitro groups.[7] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone.[9][10]

B. Grignard Reaction with Benzaldehyde Derivatives: This classic carbon-carbon bond-forming reaction is exceptionally versatile for creating unsymmetrical benzhydrol derivatives. It involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent, e.g., phenylmagnesium bromide) to the carbonyl carbon of an aldehyde (e.g., benzaldehyde).[3][11] This method allows for the independent introduction of the two aryl groups. A critical aspect of this reaction is the absolute requirement for anhydrous (water-free) conditions, as Grignard reagents are highly basic and react readily with protic solvents, including water, which would quench the reagent and prevent the desired reaction.[12]

Detailed Experimental Protocol 1: Reduction of Benzophenone with Sodium Borohydride

This protocol details the synthesis of the parent compound, benzhydrol, from benzophenone. It is a reliable procedure that can be adapted for many substituted benzophenones.

3.1. Materials and Equipment

  • Reagents: Benzophenone, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 5% Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Hydrochloric Acid (HCl, 6M).

  • Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, ice bath, reflux condenser, separatory funnel, rotary evaporator, glassware for recrystallization, Buchner funnel, and vacuum filtration apparatus.

3.2. Step-by-Step Procedure

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve benzophenone (5.5 g, 30.2 mmol) in methanol (50 mL).[13] Stir the mixture using a magnetic stir bar until the benzophenone is fully dissolved. If necessary, gentle warming on a steam bath can be applied, followed by cooling the solution to room temperature.[14]

    • Expertise & Experience: Methanol serves as an excellent solvent for both the benzophenone and the NaBH₄. It also acts as the proton source to protonate the intermediate alkoxide, forming the final alcohol product.[10][15]

  • Addition of Reducing Agent: Cool the flask in an ice bath. While stirring, slowly and carefully add sodium borohydride (1.0 g, 26.4 mmol) to the benzophenone solution in small portions over approximately 10 minutes.[13] You will observe the evolution of hydrogen gas.

    • Causality: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent overheating. The slow addition of NaBH₄ also helps to manage the rate of hydrogen gas evolution.[16] Although stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone, an excess is often used in practice to ensure the reaction goes to completion, as some of the reagent reacts with the methanol solvent.[10][17]

    • ⚠️ SAFETY FIRST: Sodium borohydride is corrosive and water-reactive, releasing flammable hydrogen gas.[16][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and inhalation of dust.[7][19]

  • Reaction Progression: After the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to stir at room temperature. To ensure completion, you can gently reflux the mixture on a steam bath for 20-30 minutes.[13]

    • Trustworthiness: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the benzophenone spot has disappeared (see Section 5.1 for details).[17]

  • Quenching and Workup: Cool the reaction mixture back to room temperature. Slowly and carefully add 6M HCl through the condenser to acidify the solution and neutralize any remaining NaBH₄.[13] Transfer the mixture to a 500 mL separatory funnel.

    • Causality: Acidification quenches the reaction by destroying excess borohydride and protonates the borate esters formed during the reaction, liberating the alcohol product.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 50 mL).[3][13] Combine the organic layers in the separatory funnel.

    • Expertise & Experience: DCM is a dense, water-immiscible organic solvent effective for extracting benzhydrol. The organic layer will be the bottom layer.

  • Washing: Wash the combined organic layers sequentially with 50 mL of 5% sodium bicarbonate solution and then 50 mL of brine.[3]

    • Causality: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[13] Filter off the drying agent by gravity filtration, and remove the solvent (DCM) using a rotary evaporator to yield the crude benzhydrol as a white solid.

  • Purification: Purify the crude product by recrystallization. A mixture of methanol and water or hexanes can be effective.[7][13] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Detailed Experimental Protocol 2: Grignard Synthesis of Benzhydrol

This protocol details the synthesis of benzhydrol from phenylmagnesium bromide and benzaldehyde. It is a powerful method for accessing unsymmetrical derivatives.

4.1. Materials and Equipment

  • Reagents: Magnesium turnings, Bromobenzene, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine (a small crystal), Benzaldehyde, Saturated aqueous Ammonium Chloride (NH₄Cl) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, reflux condenser with drying tube (filled with CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle or water bath, separatory funnel, rotary evaporator.

4.2. Step-by-Step Procedure

  • Apparatus Preparation: Assemble the glassware (three-neck flask, condenser, dropping funnel) and flame-dry it under a stream of inert gas (nitrogen or argon) or oven-dry it overnight and assemble while hot.[20] This is to remove any adsorbed water. Allow the apparatus to cool to room temperature under the inert atmosphere.

    • Trustworthiness: This step is absolutely critical. Grignard reagents react violently with water. Failure to ensure completely anhydrous conditions is the most common reason for this reaction to fail.[12]

  • Grignard Reagent Formation: Place magnesium turnings (1.5 g, 61.7 mmol) and a small crystal of iodine into the cooled flask. Add 10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene (6.3 mL, 60 mmol) in 20 mL of anhydrous diethyl ether.

    • Expertise & Experience: Iodine is used as an activator. It etches the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction. A successful initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or gentle bubbling.[12]

  • Initiation and Addition: Add about 1-2 mL of the bromobenzene solution from the dropping funnel to the magnesium. If the reaction does not start spontaneously (indicated by bubbling/refluxing), gently warm the flask with a heat gun or water bath. Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[21]

    • ⚠️ SAFETY FIRST: The formation of the Grignard reagent is exothermic.[12] Keep an ice bath handy to cool the reaction if it becomes too vigorous. Ethers are highly flammable; ensure there are no open flames in the lab.[22]

  • Reaction with Aldehyde: After the addition of bromobenzene is complete and the magnesium is mostly consumed, cool the gray/brown Grignard reagent solution in an ice bath. Add a solution of benzaldehyde (5.1 mL, 50 mmol) in 15 mL of anhydrous diethyl ether dropwise from the dropping funnel while stirring.[3][21]

    • Causality: The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde. This addition is also exothermic and must be controlled with cooling.[11]

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, carefully and slowly pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][23]

    • Expertise & Experience: Saturated NH₄Cl is a weakly acidic quenching agent. It protonates the intermediate magnesium alkoxide to form the alcohol product and precipitates magnesium salts, which can then be removed. Using a strong acid can sometimes lead to side reactions like elimination to form an alkene.

  • Extraction, Drying, and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter, remove the solvent via rotary evaporation, and purify the resulting crude benzhydrol by recrystallization as described in Protocol 1 (Step 8).

Reaction Monitoring, Purification, and Characterization

A self-validating protocol requires rigorous analysis at each stage.

5.1. Reaction Monitoring by Thin-Layer Chromatography (TLC) TLC is an indispensable tool for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[17][24]

  • Procedure:

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate for the benzophenone reduction).[24]

    • Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate.[25] Also spot the starting material as a reference.

    • Develop the plate in the chamber, and visualize the spots under a UV lamp (254 nm).[25]

    • Benzophenone is more UV-active and less polar than benzhydrol. Therefore, the starting material spot will be higher up the plate (larger Rf value) and appear darker under UV light than the product spot.[26][27] The reaction is complete when the starting material spot is no longer visible.

5.2. Purification

  • Recrystallization: This is the primary method for purifying the solid product. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.[7]

  • Column Chromatography: If recrystallization fails to provide pure material, or if the product is an oil, purification by flash column chromatography on silica gel is the method of choice.[3]

5.3. Characterization Structural confirmation of the synthesized benzhydrol derivative is essential.

  • Melting Point: A sharp melting point close to the literature value (65-69 °C for benzhydrol) is a good indicator of purity.[3]

  • ¹H and ¹³C NMR Spectroscopy: This provides definitive structural information. For benzhydrol, key signals in the ¹H NMR spectrum (in CDCl₃) include a singlet for the benzylic proton (-CHOH) around 5.8 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm.[26][28] In the ¹³C NMR spectrum, the benzylic carbon appears around 76 ppm.[29]

  • Infrared (IR) Spectroscopy: The most telling feature is the appearance of a broad O-H stretching band around 3200-3400 cm⁻¹ and the disappearance of the sharp C=O stretching band from the starting ketone (around 1670 cm⁻¹) in reduction reactions.[10][14]

Data Presentation: Synthesis of Representative Benzhydrol Derivatives

The following table summarizes typical reaction conditions for the synthesis of benzhydrol and a substituted derivative to illustrate the versatility of the methods.

ProductStarting MaterialsMethodSolventYield (%)M.p. (°C)Reference(s)
BenzhydrolBenzophenone, NaBH₄ReductionMethanol96-9765-68
BenzhydrolBenzaldehyde, PhMgBrGrignardDiethyl Ether~9865-69[3][23]
4-hydroxy-α-(4ʹ-fluorophenyl) benzyl alcohol4-Fluorophenyl benzoateFries Rearrangement then ReductionN/AHighN/A

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization start Starting Materials (e.g., Benzophenone or Benzaldehyde) reaction Controlled Reagent Addition & Reaction Monitoring (TLC) start->reaction reagents Reagents (e.g., NaBH4 or Grignard) reagents->reaction glassware Dry Glassware Setup glassware->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry evap Solvent Evaporation (Rotary Evaporator) dry->evap crude Crude Product evap->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Crystalline Product purify->pure analysis Analysis: - Melting Point - NMR Spectroscopy - IR Spectroscopy pure->analysis final Characterized Benzhydrol Derivative analysis->final

Sources

Troubleshooting & Optimization

troubleshooting low purity in 4-tert-Butyl-3'-methylbenzhydrol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-tert-Butyl-3'-methylbenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Low Purity in 4-tert-Butyl-3'-methylbenzhydrol Extraction

This section addresses specific issues that can arise during the liquid-liquid extraction of 4-tert-Butyl-3'-methylbenzhydrol, a common purification step following its synthesis, which is often achieved via a Grignard reaction.

Q1: My final product has a low purity after extraction. What are the likely impurities and how can I remove them?

A1: Senior Application Scientist's Analysis

Low purity in the final product is most commonly due to the co-extraction of unreacted starting materials or byproducts from the Grignard synthesis. The primary culprits are typically:

  • Unreacted Starting Materials:

    • 4-tert-Butylbromobenzene (or the corresponding halide)

    • 3-Methylbenzaldehyde

  • Homocoupling Byproduct:

    • 4,4'-Di-tert-butylbiphenyl (from the coupling of the Grignard reagent)

  • Residual Magnesium Salts:

    • Inorganic salts like Mg(OH)Br or MgBr₂

These impurities have different polarities and solubilities compared to the desired 4-tert-Butyl-3'-methylbenzhydrol, which can be exploited for their removal.

Troubleshooting Workflow:

overcoming steric hindrance in 4-tert-Butyl-3'-methylbenzhydrol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sterically hindered diarylmethanol derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering low yields, stalled reactions, or unexpected side products when working with 4-tert-Butyl-3'-methylbenzhydrol .

Due to the voluminous nature of the tert-butyl group and the inherent "propeller" conformation of the diaryl scaffold, this molecule presents unique steric challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these steric blockades.

Quantitative Reaction Profiling

Before altering your experimental design, consult the table below to understand how different mechanistic pathways interact with the steric bulk of 4-tert-Butyl-3'-methylbenzhydrol.

Reaction StrategyReagents / ConditionsMechanistic PathwaySteric Impact on Transition StateExpected Yield
Standard Esterification Acyl Chloride, TEA, DCMAddition-EliminationSevere (TS Congestion)< 30%
Optimized Esterification Trichloroacetimidate, BF₃·OEt₂Activated Acyl TransferLow (Acid-Catalyzed)85–95%
Direct Substitution NaCN, Alkyl Halide, DMFSN2Critical (Backside Blocked)Trace
Optimized Substitution HBr (aq), Toluene, 60°CSN1Favorable (Steric Relief)> 90%

Frequently Asked Questions & Troubleshooting

Q1: Why do standard esterification protocols (e.g., Steglich with DCC/DMAP) fail or yield incomplete conversion for 4-tert-Butyl-3'-methylbenzhydrol? A1: The failure of standard bimolecular esterification is rooted in transition state (TS) crowding. The diarylmethyl scaffold inherently adopts a twisted conformation to minimize ortho-hydrogen clashes. The bulky tert-butyl group restricts the conformational flexibility of the phenyl ring, locking the molecule into a state that sterically shields the benzylic hydroxyl group. During a standard Steglich esterification, the formation of the bulky O-acylisourea intermediate creates severe steric repulsion. Solution: Bypass the crowded TS by utilizing 1 [1]. This method relies on symbiotic activation where the imidate acts as a highly reactive, less sterically demanding acyl donor under mild Lewis acid catalysis.

Q2: I am attempting a nucleophilic substitution to convert the hydroxyl group to a halide or ether, but the reaction stalls completely. How can I drive this forward? A2: If your conditions favor an SN2 mechanism, the reaction will inevitably stall. SN2 requires a 180° backside trajectory for the incoming nucleophile, which is physically blocked by the steric bulk of the two aryl rings [2]. Solution: You must alter the reaction environment to strictly favor an SN1 mechanism. By using strong protic acids or Lewis acids, the hydroxyl group is protonated and leaves as water. This converts the sterically congested sp³ benzylic carbon into a planar sp² carbocation, providing immediate steric relief [3]. Furthermore, the para-tert-butyl group actively stabilizes this intermediate carbocation through inductive electron donation and hyperconjugation.

Reaction_Optimization A 4-tert-Butyl-3'-methylbenzhydrol B Identify Target Transformation A->B C Esterification B->C D Substitution B->D E Use Trichloroacetimidates (Lewis Acid Catalyzed) C->E Avoid TS Crowding F Force SN1 Pathway (Carbocation Intermediate) D->F Bypass SN2 Blockade

Optimization workflow for sterically hindered benzhydrol transformations.

Q3: What are the best practices for oxidizing this hindered benzhydrol to its corresponding benzophenone? A3: Standard oxidations like the Jones reagent or Dess-Martin periodinane (DMP) require the formation of intermediate chromate or periodinane esters. The steric hindrance around the benzylic hydroxyl can drastically slow down this initial esterification step. Solution: Opt for a Swern oxidation or a TEMPO/bleach system. The active electrophilic species in a Swern oxidation (dimethylchlorosulfonium ion) is significantly smaller and less sensitive to the steric shielding of the tert-butyl and methyl-substituted rings.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning they contain built-in physical or chemical indicators that confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Protocol 1: SN1-Directed Bromination

Causality: Using aqueous HBr in a biphasic toluene system forces the SN1 pathway. The planarization of the carbocation relieves the steric strain caused by the tert-butyl and methyl groups. The biphasic system continuously extracts the product into the organic layer, preventing reverse hydrolysis.

  • Preparation: Dissolve 10.0 mmol of 4-tert-Butyl-3'-methylbenzhydrol in 20 mL of toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Slowly add 15 mL of 48% aqueous hydrobromic acid (HBr) at room temperature.

  • Reaction: Heat the biphasic mixture to 60°C under vigorous stirring for 2 hours.

  • Self-Validation Check: Phase Separation & Density Shift. As the hydrophilic alcohol converts to the highly lipophilic benzhydryl bromide, you will observe a distinct increase in the refractive index and volume of the upper organic layer. TLC (Hexanes/EtOAc 9:1) will show a rapid shift from a low Rf spot to a high Rf spot that is highly UV-active but resists standard KMnO₄ staining.

  • Workup: Separate the organic layer, wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SN1_Mechanism Step1 Hindered Alcohol (sp3 hybridized) Step2 Protonation & Water Loss Step1->Step2 H+ Step3 Planar Carbocation (Steric Relief, sp2) Step2->Step3 Rate Limiting Step4 Nucleophilic Attack (Product) Step3->Step4 Fast

SN1 pathway demonstrating steric relief during planar carbocation formation.

Protocol 2: Sterically-Tolerant Esterification via Trichloroacetimidate

Causality: Trichloroacetimidates activate the acyl group without requiring a bulky intermediate transition state at the alcohol oxygen, bypassing the steric blockade erected by the diarylmethyl system.

  • Preparation: In a flame-dried flask under nitrogen, dissolve 5.0 mmol of 4-tert-Butyl-3'-methylbenzhydrol and 6.0 mmol of the target carboxylic acid trichloroacetimidate in 15 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0°C using an ice bath. Dropwise, add 0.5 mmol (10 mol%) of Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Precipitate Formation. The reaction progress is visually validated by the precipitation of trichloroacetamide, a white crystalline byproduct that is highly insoluble in DCM at room temperature. The cessation of new precipitate formation indicates reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove the trichloroacetamide precipitate. Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

References

  • Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL:[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

optimizing solvent selection for 4-tert-Butyl-3'-methylbenzhydrol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5).

As a bulky, hydrophobic diarylmethanol derivative, this compound presents unique challenges during isolation, most notably its high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out." This guide is designed for researchers and process chemists, providing field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystalline yields.

Process Workflow: Solvent Selection & Optimization

G Start Crude 4-tert-Butyl-3'-methylbenzhydrol SolventScreen Solvent Screening (ICH Class 3 / Class 2) Start->SolventScreen SolubilityCurve Determine Solubility Curve & Metastable Zone Width SolventScreen->SolubilityCurve Decision1 Does the system oil out (LLPS)? SolubilityCurve->Decision1 OilingOutFix Troubleshoot Oiling Out: 1. Add Seed Crystals 2. Lower Supersaturation 3. Adjust Co-solvent Decision1->OilingOutFix Yes Crystallization Controlled Cooling & Anti-Solvent Addition Decision1->Crystallization No OilingOutFix->Decision1 Re-evaluate Isolation Filtration & Washing Crystallization->Isolation End Pure Crystalline Product Isolation->End

Workflow for optimizing crystallization and resolving oiling-out phenomena.

Section 1: Solvent Selection & Regulatory Compliance

Q: How do I select an initial solvent system that ensures high yield while complying with pharmaceutical manufacturing standards?

A: Solvent selection must balance thermodynamic solubility with regulatory safety. Because 4-tert-Butyl-3'-methylbenzhydrol is highly lipophilic, it exhibits high solubility in non-polar and polar aprotic solvents, but poor solubility in water.

You must prioritize solvents based on the1[1]. Class 3 solvents (e.g., Ethanol, Ethyl Acetate, Heptane) are preferred due to their low toxic potential (Permitted Daily Exposure > 50 mg/day)[1]. Class 2 solvents (e.g., Methanol, Acetonitrile) should be limited, and Class 1 solvents must be strictly avoided[1].

For this compound, a binary solvent/anti-solvent system is highly recommended. The table below summarizes optimal solvent pairs based on kinetically informed thermodynamic (KIT) design[2].

Quantitative Data: Solvent System Evaluation
Solvent / Anti-Solvent PairICH Q3C ClassSolute Interaction ProfileExpected Behavior & Optimization Strategy
Ethanol / Water Class 3 / NoneHigh solubility in EtOH; Water drives supersaturation.Preferred. Excellent for cooling/anti-solvent hybrid methods. Requires strict control of water addition rate to prevent LLPS.
Ethyl Acetate / Heptane Class 3 / Class 3EtOAc dissolves the bulky tert-butyl and aromatic rings.Highly Recommended. Heptane acts as a gentle anti-solvent, reducing the risk of oiling out compared to water.
Methanol / Water Class 2 / NoneVery high solubility in MeOH.High risk of oiling out due to rapid supersaturation spikes[3]. Limit use unless necessary for specific polymorphs.
Acetone / Water Class 3 / NoneGood solubility profile.Fast evaporation can cause uncontrolled nucleation at the liquid interface. Requires sealed vessels.

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my 4-tert-Butyl-3'-methylbenzhydrol forms a milky emulsion instead of solid crystals, eventually settling as a sticky resin. Why does this happen, and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

The Causality: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystalline phase[4][5]. This happens because the integration of the bulky 4-tert-Butyl-3'-methylbenzhydrol molecules into a rigid crystal lattice is kinetically hindered[4]. When supersaturation is generated too rapidly (e.g., by crashing it out with cold water), the system bypasses the activation energy required for crystal nucleation and instead forms a disordered, highly mobile liquid droplet[4]. These droplets act as excellent solvents for impurities, trapping them as the oil eventually solidifies into an impure, amorphous mass[4][6].

Mechanism Supersaturated Supersaturated Solution HighDrivingForce Rapid Cooling / High Anti-solvent Supersaturated->HighDrivingForce LowDrivingForce Slow Cooling / Seeding Supersaturated->LowDrivingForce LLPS Liquid-Liquid Phase Separation (Oiling Out) HighDrivingForce->LLPS Nucleation Crystal Nucleation & Growth LowDrivingForce->Nucleation Impure Impure Amorphous or Sticky Solid LLPS->Impure Traps impurities Pure High Purity Crystals Nucleation->Pure Lattice rejection

Mechanistic pathway of oiling out (LLPS) versus controlled crystal nucleation.

The Solution: To prevent LLPS, you must operate within the Metastable Zone Width (MSZW) and provide a kinetic pathway for crystallization.

  • Reduce the Supersaturation Rate: Lower your cooling rate (e.g., 0.1°C/min) and add anti-solvent dropwise[5].

  • Implement a Seeding Strategy: Adding 1-2 wt% of pure seed crystals directly into the metastable zone provides a pre-existing lattice. This bypasses the high energy barrier of primary nucleation, forcing the solute to integrate into the crystal rather than forming an oil phase[4][5].

Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

This methodology utilizes an Ethanol/Water system and is designed to self-validate at critical steps to prevent batch failure.

Step 1: Dissolution & Polish Filtration

  • Suspend crude 4-tert-Butyl-3'-methylbenzhydrol in Ethanol (approx. 5-7 volumes) in a jacketed reactor.

  • Heat to 55°C under moderate agitation (250 rpm) until fully dissolved.

  • Self-Validation Check: Visually inspect the solution. If particulate matter remains, perform a hot polish filtration to remove insoluble impurities that could act as unwanted nucleation sites.

Step 2: Metastable Zone Targeting

  • Maintain temperature at 55°C. Begin adding Water (anti-solvent) dropwise.

  • Stop addition immediately when the solution exhibits a faint, persistent opalescence (turbidity).

  • Self-Validation Check: Heat the reactor by 3-5°C. If the solution becomes crystal clear again, the turbidity was due to reaching the solubility boundary (reversible). If it remains cloudy, you have oiled out prematurely; add 1 volume of Ethanol to recover the solution.

Step 3: Seeding & Aging

  • Cool the clear solution back to 55°C.

  • Introduce 1-2 wt% of pure 4-tert-Butyl-3'-methylbenzhydrol seed crystals (pre-slurried in a small amount of Ethanol)[5].

  • Hold the temperature at 55°C for 60 minutes.

  • Causality: This isothermal aging step allows the seed bed to grow and consume supersaturation, widening the safety margin against LLPS before further cooling begins.

Step 4: Controlled Cooling & Anti-Solvent Phase 2

  • Initiate a linear cooling ramp to 5°C at a rate of 0.15°C/min.

  • Simultaneously, dose the remaining Water over 4 hours using a programmable syringe pump.

  • Causality: Slow, simultaneous cooling and anti-solvent addition maintains a constant, low level of supersaturation, driving crystal growth while avoiding the miscibility gap[3].

Step 5: Isolation & Washing

  • Filter the resulting suspension.

  • Wash the filter cake with a pre-chilled (5°C) mixture of Ethanol/Water matching the final solvent ratio of the mother liquor.

  • Dry under vacuum at 40°C to remove residual Class 3 solvents.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]

  • American Chemical Society (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity. Available at:[Link]

  • Royal Society of Chemistry (RSC). Systematic workflow for crystallization process design. Available at:[Link]

Sources

removing side products from 4-tert-Butyl-3'-methylbenzhydrol oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-tert-Butyl-3'-methylbenzophenone

Executive Summary & Technical Context

This guide addresses the purification of 4-tert-Butyl-3'-methylbenzophenone (CAS: 55709-37-0), synthesized via the oxidation of 4-tert-Butyl-3'-methylbenzhydrol .[1][2]

While the oxidation of secondary alcohols to ketones is a fundamental transformation, the specific steric and electronic properties of the tert-butyl and meta-methyl groups on the benzhydrol scaffold present unique purification challenges.[1] The bulky tert-butyl group can retard crystallization, leading to "oiling out," while the electron-rich aromatic rings are susceptible to over-oxidation or side reactions (e.g., chlorination) if aggressive oxidants are used.

Core Chemical Transformation:

  • Reactant: 4-tert-Butyl-3'-methylbenzhydrol (Secondary Alcohol, Polar)[1]

  • Product: 4-tert-Butyl-3'-methylbenzophenone (Ketone, Less Polar)[1]

  • Target Purity: >98% (HPLC/GC)

Diagnostic Workflow: Identifying Your Impurity

Before attempting purification, you must characterize the crude mixture.[2] Use this logic flow to identify the specific contaminant affecting your yield or purity.[2]

ImpurityDiagnosis Start Start: Analyze Crude Mixture (TLC / HPLC / NMR) TLC_Check TLC Observation (vs. Pure Product Standard) Start->TLC_Check Color Product is Colored (Yellow/Green/Brown) Start->Color Lower_Rf Spot with LOWER Rf (More Polar) TLC_Check->Lower_Rf Higher_Rf Spot with HIGHER Rf (Less Polar) TLC_Check->Higher_Rf Baseline Spot at Baseline (Very Polar/Ionic) TLC_Check->Baseline Unreacted_SM Diagnosis: Unreacted Benzhydrol (Incomplete Oxidation) Lower_Rf->Unreacted_SM Common Ether_Dimer Diagnosis: Bis-benzhydryl Ether (Acid-Catalyzed Dimerization) Higher_Rf->Ether_Dimer If Acid Used Over_Ox Diagnosis: Benzoic Acid Deriv. (C-C Bond Cleavage) Baseline->Over_Ox If Strong Oxidant Metals Diagnosis: Oxidant Residues (Cr, Mn, or Conjugated Impurities) Color->Metals

Figure 1: Diagnostic logic for identifying common impurities in benzhydrol oxidations.[1]

Troubleshooting Guide & FAQs

Issue 1: The product is an oil and refuses to crystallize.

Diagnosis: Impurity-induced melting point depression.[1][2] Technical Insight: The tert-butyl group adds significant lipophilicity and disrupts crystal packing.[1][2] Even 5% unreacted alcohol can prevent the ketone from solidifying, resulting in a viscous oil.[2] Corrective Action:

  • Seed Crystal: If available, add a seed crystal of pure 4-tert-Butyl-3'-methylbenzophenone.[1][2]

  • Trituration: Add cold pentane or hexane to the oil and scratch the flask surface with a glass rod.[2] This induces nucleation.[1][2]

  • Solvent Switch: If using Ethanol, switch to Methanol/Water (9:1) or Isopropanol .[1][2] The bulky product often crystallizes better from slightly more polar protic solvents that force the hydrophobic ketone out of solution.[2]

Issue 2: TLC shows a persistent spot with lower Rf (Unreacted Alcohol).

Diagnosis: Incomplete oxidation.[1][2] Causality: Steric hindrance from the tert-butyl group may slow down the oxidation kinetics, especially with bulky oxidants like Dess-Martin Periodinane (DMP) or IBX.[1] Corrective Action:

  • Do NOT simply add more oxidant if the reaction has stalled.[2]

  • Protocol: Perform a column filtration (silica plug).[1][2] The ketone (less polar) elutes easily with 5-10% EtOAc/Hexane, while the alcohol (more polar) sticks to the silica. This is often faster than pushing the reaction to 100% conversion which risks over-oxidation.[2]

Issue 3: New spot appears with higher Rf than the product.

Diagnosis: Formation of Bis(4-tert-butyl-3'-methylbenzhydryl) ether.[1][2] Causality: This is an acid-catalyzed side reaction.[1][2] If you used Jones Reagent (CrO3/H2SO4) or an acidic workup, two molecules of the benzhydrol condensed.[2] Corrective Action:

  • This impurity is very difficult to separate by crystallization as its solubility is similar to the ketone.[2]

  • Solution: Use Flash Column Chromatography .[1][2][3] Use a non-polar eluent (100% Hexane -> 2% EtOAc/Hexane).[1][2] The ether is very non-polar and will elute first.[2]

Issue 4: Product has a yellow/green tint.

Diagnosis: Chromium residues (if Jones/PCC used) or conjugated byproducts.[1][2] Corrective Action:

  • Chromium Removal: Wash the organic layer with 1M NaOH followed by a wash with saturated aqueous EDTA solution.[2] EDTA chelates residual metal ions effectively.[1][2]

  • Charcoal Treatment: Dissolve crude solid in hot ethanol, add activated charcoal (5 wt%), reflux for 15 mins, and filter through Celite while hot.

Detailed Purification Protocols

Protocol A: Chemical Workup (Removal of Acids & Metals)

Standard first-pass purification for all oxidation methods.[1]

  • Quench: Quench the reaction mixture (e.g., with Isopropanol if using Cr(VI), or Na2S2O3 if using Bleach).[2]

  • Extraction: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Wash Sequence:

    • Wash 1: 1M HCl (removes basic impurities/amines).[1][2]

    • Wash 2: Saturated NaHCO3 (removes carboxylic acids from over-oxidation).[1][2]

    • Wash 3: 10% Na2S2O3 (removes residual oxidants like hypochlorite).[1][2]

    • Wash 4: Brine (drying).[1][2]

  • Drying: Dry over anhydrous MgSO4 and concentrate in vacuo.

Protocol B: Recrystallization (For "Sticky" Solids)

Best for removing small amounts of unreacted alcohol.[1]

Solvent System: Methanol (MeOH) or Ethanol (EtOH) with Water.[1][2]

  • Dissolve the crude oil/solid in the minimum amount of boiling MeOH .

  • Once dissolved, remove from heat.

  • Add water dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Add a drop of MeOH to clear the solution.[2]

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filtration: Filter the white crystals and wash with cold MeOH:Water (1:1).

  • Drying: Dry under high vacuum (< 1 mbar) to remove solvent trapped in the lattice.[2]

Protocol C: Flash Chromatography (For High Purity)

Required if ether dimer or significant starting material is present.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexane / Ethyl Acetate.[1][2][4][5]

FractionSolvent CompositionTarget ComponentRf (approx)
1 100% HexaneNon-polar impurities / Dimer0.85
2 95:5 Hexane:EtOAc4-tert-Butyl-3'-methylbenzophenone 0.55
3 80:20 Hexane:EtOAcUnreacted Benzhydrol0.25

Comparative Data: Impurity Profile

Impurity TypeOriginPolarity (Relative to Product)Detection MethodRemoval Strategy
Unreacted Alcohol Incomplete RxnHigher (Lower Rf)TLC (stains with KMnO4)Silica Plug / Crystallization
Benzhydryl Ether Acid CatalysisLower (Higher Rf)TLC / NMRChromatography (Strict)
Benzoic Acids Over-oxidationVery High (Baseline)TLC / pH extractionNaHCO3 Wash
Chlorinated Arenes Bleach/NaOCl side rxnSimilar to ProductGC-MS / HPLCDifficult (Recrystallization)

Visualization of Purification Logic

PurificationFlow Crude Crude Mixture (Oil/Solid) Wash Aq. Wash (NaHCO3 / Brine) Crude->Wash Check_Purity Check Purity (TLC/NMR) Wash->Check_Purity Cryst Recrystallization (MeOH/H2O) Check_Purity->Cryst Purity > 90% Main impurity is SM Column Flash Column (Hexane/EtOAc) Check_Purity->Column Purity < 90% Complex mixture Final Pure Product (White Solid) Cryst->Final Column->Final

Figure 2: Decision matrix for selecting the appropriate purification method.

References

  • BenchChem. (2025).[1][2][4][6] Technical Support Center: Purification of Crude 4-Methoxy-3'-methylbenzophenone. Retrieved from

  • Organic Syntheses. (1932).[1][2] Benzohydrol.[1][2][3] Org. Synth. 12, 10; Coll. Vol. 1, 90. Retrieved from [1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for benzophenone oxidation and purification).

  • NIST Chemistry WebBook. 4-tert-Butylbenzophenone Properties. Retrieved from [1][2]

  • IvyPanda. (2025).[1][2][3] Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. Retrieved from

Sources

resolving solubility issues of 4-tert-Butyl-3'-methylbenzhydrol in water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Solubilization of 4-tert-Butyl-3'-methylbenzhydrol

Introduction Welcome to the Technical Support Center for formulating and solubilizing 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5)[1]. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous insolubility of highly lipophilic diarylmethanol derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is 4-tert-Butyl-3'-methylbenzhydrol virtually insoluble in water? A1: The insolubility is a direct consequence of the molecule's thermodynamic properties and structural lipophilicity[2]. The compound (C18H22O) features a central benzhydrol (diarylmethanol) core flanked by a bulky tert-butyl group and a methyl group[1]. These non-polar hydrocarbon substituents dominate the molecule's surface area, resulting in a high octanol-water partition coefficient (LogP). When introduced to water, the thermodynamic penalty of disrupting the hydrogen-bonded water network to accommodate this bulky hydrophobic surface (hydrophobic hydration) far outweighs the minimal favorable hydrogen bonding provided by the single, sterically hindered hydroxyl (-OH) group.

Q2: What is the most rapid method to solubilize this compound for in vitro biochemical screening? A2: For in vitro assays where cells or enzymes can tolerate small amounts of organic solvents, cosolvent addition is the standard approach[3]. You can predict the required cosolvent fraction using Yalkowsky's log-linear model:


, where 

is the mixture solubility,

is the aqueous solubility,

is the solubilization power of the cosolvent, and

is the volume fraction of the cosolvent[3][4]. Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) are recommended. Note that exceeding 1-5% v/v DMSO in final assay media can cause enzyme denaturation or cellular toxicity[3].

Q3: How can I formulate this compound for in vivo animal studies without causing precipitation upon injection? A3: Direct injection of cosolvent mixtures often leads to rapid in vivo precipitation because the cosolvent diffuses away into the bloodstream, leaving the lipophilic drug to crash out of solution. To prevent this, Cyclodextrin complexation is highly recommended[5][6]. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic diarylmethanol moiety is encapsulated within the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[5][7]. This host-guest inclusion complex maintains the drug in solution and releases it dynamically upon dilution in the bloodstream[8].

Q4: If cyclodextrin complexation fails to achieve the target dose concentration, what is the next best alternative? A4: If the binding constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) between the drug and cyclodextrin is insufficient, transition to Lipid-Based Drug Delivery Systems (LBDDS) , such as liposomes or Self-Microemulsifying Drug Delivery Systems (SMEDDS). You can also combine approaches by entrapping drug-cyclodextrin complexes into liposomes to maximize the payload and improve bioavailability[9].

Experimental Protocols

Protocol A: Cosolvent Solubilization (Yalkowsky Method) Objective: Prepare a 10 mM stock solution for in vitro assays.

  • Weighing: Accurately weigh 25.44 mg of 4-tert-Butyl-3'-methylbenzhydrol (MW = 254.37 g/mol )[1].

  • Primary Solubilization: Dissolve the powder completely in 1.0 mL of 100% DMSO or PEG 400. Vortex for 2 minutes until the solution is completely clear. This yields a 100 mM master stock.

  • Serial Dilution: To avoid crashing the compound, do not add water directly to the stock. Instead, add the stock dropwise to your aqueous buffer under vigorous vortexing.

  • Validation: To achieve a final assay concentration of 100 µM, add 1 µL of the 100 mM stock to 999 µL of aqueous buffer. The final cosolvent concentration will be 0.1% (v/v), well within the physiologically tolerated limit of <1%[3].

Protocol B: Preparation of HP-β-CD Inclusion Complexes Objective: Prepare a bioavailable aqueous formulation for in vivo dosing.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or PBS (pH 7.4).

  • Drug Addition: Add excess 4-tert-Butyl-3'-methylbenzhydrol powder to the HP-β-CD solution (e.g., 5 mg/mL target).

  • Equilibration: Stir the suspension magnetically at 500 rpm for 48 hours at room temperature (or preheat briefly to 70°C for 1 hour to increase the complexation rate, followed by cooling)[5].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized drug. The resulting clear solution is ready for in vivo administration.

Data Presentation: Solubilization Strategies Comparison

StrategyMechanism of ActionTypical Solubility EnhancementProsCons
Cosolvents (DMSO/PEG) Lowers dielectric constant of solvent mixture[4]100x - 1,000xRapid, easy to prepare, high capacityRisk of in vivo precipitation, potential cytotoxicity[3]
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation[5]50x - 500xBiocompatible, prevents precipitation, improves bioavailability[6]Limited by cavity size and binding affinity[7]
Liposomes Entrapment in lipid bilayer100x - 1,000xSustained release, high biocompatibility[9]Complex manufacturing, stability issues

Workflow Visualizations

Solubilization_Workflow Start 4-tert-Butyl-3'-methylbenzhydrol (Poor Aqueous Solubility) Decision Target Application? Start->Decision InVitro In Vitro Assays (Tolerates <1% Solvent) Decision->InVitro Cellular/Enzymatic InVivo In Vivo Studies (Requires Biocompatibility) Decision->InVivo Animal Models Cosolvent Apply Yalkowsky Model Use DMSO / PEG 400 InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Host-Guest Encapsulation) InVivo->Cyclodextrin 1st Choice Lipid Lipid-Based Delivery (Liposomes / SMEDDS) InVivo->Lipid 2nd Choice (If CD fails) Success1 Solubilized API for Screening Cosolvent->Success1 Success2 Bioavailable Formulation Cyclodextrin->Success2 Lipid->Success2

Caption: Decision tree for selecting the optimal solubilization strategy based on the target application.

CD_Mechanism Drug Lipophilic Drug (Guest) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Host) CD->Complex Hydrophobic Cavity Blood Systemic Circulation Complex->Blood Aqueous Dissolution Blood->Drug Dynamic Release

Caption: Mechanism of cyclodextrin inclusion complexation and subsequent in vivo drug release.

References

  • Silberberg, M. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar.
  • "Cyclodextrin complexation: Significance and symbolism." Wisdom Library.
  • McCormack, B., & Gregoriadis, G. "Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes." UCL Discovery.
  • "Cosolvent." Wikipedia.
  • Orienti, I., et al. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." MDPI.
  • Yalkowsky, S.H. and Roseman, T.J. (1981) "Solubilization of Drugs by Co-Solvents." Scientific Research Publishing.
  • "(4-(Tert-butyl)phenyl)(m-tolyl)methanol | ChemScene." ChemScene.

Sources

Technical Support Center: 4-tert-Butyl-3'-methylbenzhydrol Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-GEN-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Storage Conditions for Substituted Benzhydrols

Executive Summary

You have inquired about the stability and storage protocols for 4-tert-Butyl-3'-methylbenzhydrol . As a secondary benzylic alcohol with electron-donating alkyl substituents, this compound presents specific stability challenges—primarily oxidative dehydrogenation and acid-catalyzed disproportionation .

While unsubstituted benzhydrol is relatively robust, the introduction of the tert-butyl and methyl groups alters the electron density of the aromatic rings, potentially lowering the activation energy for oxidation to the corresponding benzophenone.

This guide moves beyond basic "store cool and dry" advice. We will implement a Self-Validating Storage System designed to preserve the chiral integrity (if resolved) and chemical purity of your material for pharmaceutical development.

Part 1: The Mechanistic "Why" (Expertise & Logic)

To control the quality of 4-tert-Butyl-3'-methylbenzhydrol, you must understand what you are fighting against. The three primary enemies of this molecule are Oxygen, Heat, and Protons (Acidity).

The Oxidation Threat (The "Yellowing" Effect)

Secondary benzylic alcohols are thermodynamically predisposed to oxidize into ketones. In this specific molecule, the tert-butyl group (electron-donating) stabilizes the carbocation intermediate, but the primary degradation pathway remains the formation of 4-tert-Butyl-3'-methylbenzophenone .

  • Visual Indicator: The material shifts from white/colorless crystals to a pale yellow oil or solid.

  • Driver: Atmospheric oxygen (

    
    ), catalyzed by light (
    
    
    
    ) and trace metals.
The Dehydration Threat (Ether Formation)

In the presence of even trace acids (from unwashed glassware or acidic solvents), two molecules of benzhydrol can condense to form a dibenzhydryl ether .

  • Reaction:

    
    
    
  • Prevention: The material must be stored in a neutral environment, strictly avoiding acid vapors.[1]

Part 2: The S.A.F.E. Storage Protocol

Do not rely on standard refrigerator conditions. Follow this S.A.F.E. protocol to ensure >99% purity over 12+ months.

S - Shield (Light & Atmosphere)
  • Requirement: Amber glass vial with a PTFE-lined screw cap.

  • Protocol: Flush the vial with dry Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.

  • Why: Light provides the activation energy for photo-oxidation; Oxygen is the reagent. Removing both stops the ketone formation pathway.

A - Atmosphere (Hygroscopicity)
  • Requirement: Store inside a secondary containment (desiccator) or a sealed bag with silica gel packets.

  • Why: While the tert-butyl group adds lipophilicity, surface moisture can create localized acidic domains that catalyze ether formation.

F - Freeze (Temperature Control)
  • Standard Storage (< 6 months): 2°C to 8°C (Standard Refrigeration).

  • Long-Term Storage (> 6 months): -20°C (Freezer).

  • Critical Note: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the product, ruining it instantly.

E - Evaluate (Retest Dates)
  • Schedule: Test purity via HPLC or TLC every 6 months.

  • Key Marker: Look for the appearance of the ketone peak (Benzophenone derivative), which will likely elute earlier than the alcohol on reverse-phase HPLC.

Part 3: Troubleshooting Guide (FAQ)

Use this section to diagnose issues observed during your experiments.

Issue 1: "My white powder has turned into a sticky, off-white paste."

Diagnosis: Melting Point Depression via Impurity. Explanation: Pure 4-tert-Butyl-3'-methylbenzhydrol should be a solid (estimated MP ~60-75°C based on analogs). If oxidation occurs, the resulting ketone acts as an impurity. According to Raoult’s Law, impurities lower the melting point. If the MP drops below room temperature, the solid becomes a "goo." Solution: Recrystallize immediately (Hexanes/Ethyl Acetate mix is a common starting point for benzhydrols) or purify via column chromatography. Store strictly at -20°C moving forward.

Issue 2: "I see a new spot on my TLC plate that is less polar than my product."

Diagnosis: Oxidation to Ketone. Explanation: Benzophenones (ketones) are less polar than benzhydrols (alcohols) because they lack the Hydrogen-bond donating ability of the -OH group. Action: Run a co-spot with a known benzophenone standard if available. If the impurity is significant (>5%), repurify. Ensure your storage vessel is light-tight.[2]

Issue 3: "The material is not dissolving in Hexanes as it used to."

Diagnosis: Potential Hydrate Formation or Phase Change. Explanation: While less common for bulky lipophilic molecules, surface hydration can alter solubility kinetics. Action: Dissolve in a more polar solvent (Dichloromethane or Ethyl Acetate) first, then dilute with Hexanes.

Part 4: Data & Visualization

Table 1: Stability Profile & Storage Recommendations
ParameterConditionRisk LevelExpected Shelf Life
Room Temp (25°C), Air Clear VialHigh 1-3 Months (Yellowing likely)
Refrigerated (4°C), Air Amber VialMedium 6-12 Months
Refrigerated (4°C), Inert Amber Vial + ArLow 12-24 Months
Frozen (-20°C), Inert Amber Vial + ArOptimal > 36 Months
Pathway Visualization: Degradation Mechanics

The following diagram illustrates the degradation pathways you are preventing by controlling Temperature and Atmosphere.

Benzhydrol_Degradation Compound 4-tert-Butyl-3'-methylbenzhydrol (Target Molecule) Oxidation Oxidation Path (O2 + Light + Heat) Compound->Oxidation Dehydration Dehydration Path (Acid Catalysis H+) Compound->Dehydration Ketone 4-tert-Butyl-3'-methylbenzophenone (Yellow Impurity) Oxidation->Ketone - 2H (Dehydrogenation) Ether Bis(benzhydryl) Ether (Dimer Impurity) Dehydration->Ether - H2O (Condensation)

Figure 1: Primary degradation pathways. The Red path (Oxidation) is mitigated by inert gas and cold storage. The Yellow path (Dehydration) is mitigated by avoiding acidic environments.

References

  • Relevance: Establishes baseline stability data for methyl-substituted benzhydrols, recommending cool/dark storage (<15°C).
    • Relevance: Confirms general benzhydrol stability profile: stable under recommended temperatures but incompatible with strong oxidizing agents.[1][3]

  • Relevance: Provides physicochemical data (MP, BP) for the parent scaffold to assist in troubleshooting melting point depression.
  • PubChem. (2025).[2] Compound Summary: N'-(4-tert-butylbenzoyl)-3-methylbenzohydrazide.[4] Retrieved from [Link]

    • Relevance: While a hydrazide derivative, this source confirms the existence and handling of the specific 4-tert-butyl and 3-methyl substitution pattern in pharmaceutical intermedi

Sources

Technical Support Center: Purification of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5). It addresses the specific physicochemical challenges of purifying this lipophilic diarylmethanol derivative.

Department: Process Chemistry & Separation Science Support Lead: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Chemical Profile

User Query: "I have synthesized crude 4-tert-Butyl-3'-methylbenzhydrol via Grignard addition. The crude is a viscous yellow oil/solid mixture. How do I isolate the pure alcohol without inducing dehydration?"

Scientist’s Analysis: This molecule presents a classic "lipophilic trap." The tert-butyl and methyl groups significantly increase solubility in non-polar solvents, making separation from Grignard byproducts (like biaryls) difficult. Furthermore, the electron-rich nature of the rings makes the benzylic hydroxyl group prone to acid-catalyzed dehydration, forming the corresponding alkene or ether.

Target Molecule Profile:

  • Chemical Name: (4-(tert-Butyl)phenyl)(m-tolyl)methanol[1]

  • Formula: C₁₈H₂₂O[1]

  • MW: 254.37 g/mol [1][2]

  • Key Property: High lipophilicity; acid-sensitive benzylic alcohol.

Impurity Identification & Management

Before purification, you must identify what you are removing. In a standard Grignard synthesis (e.g., 4-t-butylphenylmagnesium bromide + 3-methylbenzaldehyde), the following impurities are chemically mandated:

Impurity TypeSourceChemical BehaviorRemoval Strategy
Biaryls (e.g., 4,4'-di-t-butylbiphenyl)Wurtz-type homocoupling of Grignard reagent.Highly non-polar; "greasy" solid.Partitioning: These are much less polar than the product. Wash with cold hexanes.
Unreacted Aldehyde (3-methylbenzaldehyde)Incomplete reaction or excess reagent.Electrophilic; distinct almond-like odor.Chemospecific Wash: 40% Sodium Bisulfite (NaHSO₃) wash forms a water-soluble adduct.
Benzophenone Derivative Air oxidation of the benzhydrol.UV-active; similar polarity to product.Recrystallization: Hard to remove via silica; crystallization is preferred.
Dehydration Products (Alkenes)Acidic workup or thermal stress.Non-polar; often fluorescent.Prevention: Use buffered workup (NH₄Cl) instead of strong acids (HCl).

Primary Purification Protocol: Selective Crystallization

Recommended as the first-line strategy for scale >5g.

The Logic: Benzhydrols often form distinct crystal lattices, whereas the "greasy" biaryl impurities remain in solution. We utilize a solvent polarity mismatch strategy.

Step-by-Step Protocol
  • Solvent Selection: Use Hexanes (or Petroleum Ether) as the primary solvent. If the crude is too insoluble, add Ethyl Acetate (EtOAc) dropwise (Max 5% v/v).

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling hexanes.

    • Critical Step: If the solution is cloudy or yellow, add activated charcoal (1 wt%), boil for 5 mins, and filter hot through Celite to remove oxidized polymeric impurities.

  • Nucleation:

    • Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

    • Troubleshooting: If the product "oils out" (forms a separate liquid layer instead of crystals), reheat to dissolve and add a seed crystal. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Maturation:

    • Once RT is reached, move the flask to a -20°C freezer for 12 hours. The tert-butyl group aids in lattice packing at low temperatures.

  • Isolation:

    • Filter the white needles via vacuum filtration.

    • Wash: Wash the cake with cold (-20°C) hexanes. This step is crucial to wash away the biaryl impurities adhering to the crystal surface.

Secondary Purification: Flash Chromatography

Recommended if crystallization fails or for small scale (<1g).

The Logic: The product is a secondary alcohol. It is significantly more polar than the hydrocarbons (biaryls) but less polar than the starting aldehyde.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient Elution.

Workflow:

  • Equilibration: Start with 100% Hexanes . This elutes the non-polar biaryls and alkenes immediately (Rf ~ 0.9).

  • Gradient: Slowly increase polarity to 5% EtOAc / 95% Hexanes .

  • Product Elution: The 4-tert-butyl-3'-methylbenzhydrol typically elutes between 10-15% EtOAc.

    • Note: Do not exceed 20% EtOAc rapidly, or you will co-elute the unreacted aldehyde.

  • TLC Monitoring: Use UV (254 nm) and staining.

    • Stain: Phosphomolybdic Acid (PMA) or Vanillin stain. Benzhydrols typically stain dark blue/green upon heating.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for processing the crude reaction mixture to ensure maximum purity and yield.

PurificationStrategy Start Crude Reaction Mixture (Quenched w/ NH4Cl) Bisulfite Wash with 40% NaHSO3 (Removes Aldehyde) Start->Bisulfite Remove unreacted SM Drying Dry Organic Layer (MgSO4) & Concentrate Bisulfite->Drying StateCheck Physical State? Drying->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil Yes Recryst Recrystallization (Boiling Hexanes) Solid->Recryst Column Flash Chromatography (0-15% EtOAc/Hex) Oil->Column Cannot crystallize CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity Column->CheckPurity Success Pure Product (White Solid) CheckPurity->Success >98% Fail Impure CheckPurity->Fail <95% Fail->Column Reprocess

Figure 1: Decision matrix for the purification of lipophilic benzhydrol derivatives.

Troubleshooting & FAQs

Q1: My product turned into a sticky gum during recrystallization (Oiling Out). What happened?

  • Cause: The solution was likely too concentrated, or the cooling was too rapid. The "oil" is a supercooled liquid form of your product saturated with impurities.

  • Fix: Reheat the mixture until clear. Add a small amount of a more polar solvent (e.g., 0.5 mL Ethanol or EtOAc) to help solubilize the impurities, then cool very slowly. Scratching the flask is essential here.

Q2: I see a new spot on TLC that wasn't there before concentration. It's less polar.

  • Cause: You likely induced acid-catalyzed dehydration during the workup, forming the alkene. This happens if you used HCl or if the rotary evaporator bath was too hot (>50°C) for too long.

  • Fix: Ensure your workup uses Saturated Ammonium Chloride (NH₄Cl), not HCl. Add a few drops of Triethylamine to your chromatography solvent to neutralize silica acidity.

Q3: The NMR shows a persistent doublet in the aromatic region that I can't remove.

  • Cause: This is likely the homocoupling product (4,4'-di-tert-butylbiphenyl). It crystallizes similarly to the product.

  • Fix: Switch to sublimation (if available) or perform a rigorous column chromatography using 100% hexanes for at least 5 column volumes before eluting the product.

References

  • Verifies the CAS number, structure, and physical st
  • Sumitomo Chemical Co., Ltd. (1997). Process for producing benzhydrols (EP0801048A1). European Patent Office.
  • LibreTexts Chemistry. (2024). The Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved March 5, 2026, from [Link]

    • Provides foundational mechanisms for Grignard impurity formation (biphenyls) and standard workup procedures.

Sources

identifying common impurities in 4-tert-Butyl-3'-methylbenzhydrol production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists involved in the synthesis and purification of 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5) . This guide synthesizes field expertise with rigorous chemical logic to address impurity profiling and troubleshooting.

Technical Overview & Synthesis Logic

4-tert-Butyl-3'-methylbenzhydrol is a sterically crowded diarylmethanol used as a high-value intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Its production typically follows one of two primary pathways:

  • Grignard Addition: Reaction of 4-tert-butylphenylmagnesium bromide with 3-methylbenzaldehyde (or the reverse pairing).[1][2][3]

  • Ketone Reduction: Reduction of 4-tert-butyl-3'-methylbenzophenone using borohydrides or catalytic hydrogenation.[1][2][3]

While the Grignard route offers modularity, it introduces a complex impurity profile due to the high reactivity of the organometallic species. The Reduction route is cleaner but relies on the purity of the benzophenone precursor.

Reaction Pathway & Impurity Genesis

The following diagram maps the Grignard synthesis pathway, highlighting critical control points where impurities are generated.

Synthesis_Pathway SM1 4-tert-Butylphenyl Magnesium Bromide INT Mg-Alkoxide Intermediate SM1->INT Nucleophilic Addn (THF/Ether) IMP_W Impurity A: 4,4'-Di-tert-butylbiphenyl (Wurtz Coupling) SM1->IMP_W Homocoupling (Side Rxn) SM2 3-Methylbenzaldehyde SM2->INT IMP_SM Impurity C: Residual Aldehyde SM2->IMP_SM Incomplete Rxn PROD 4-tert-Butyl-3'-methylbenzhydrol (Target) INT->PROD Acidic Workup (H3O+) IMP_Ox Impurity B: Benzophenone Analog (Oxidation) PROD->IMP_Ox Air Oxidation or Over-reaction IMP_Dehyd Impurity D: Benzhydryl Ether/Olefin (Acid Catalyzed) PROD->IMP_Dehyd Low pH / Heat

Figure 1: Mechanistic pathway for Grignard synthesis of 4-tert-Butyl-3'-methylbenzhydrol, showing origins of key impurities (A-D).

Impurity Identification Guide

Accurate identification relies on understanding the causality of side reactions.[1] The table below correlates analytical observations with chemical origins.

Impurity IDChemical NameOriginHPLC Behavior (C18)Mitigation Strategy
Impurity A 4,4'-Di-tert-butylbiphenylWurtz Coupling: Radical dimerization of the Grignard reagent.[1][2][3] Promoted by high temperatures or fast halide addition.[1][2][3]Late Eluter: Highly lipophilic.[1][2][3] RRT ~1.3-1.4 vs Product.Slow addition of bromide to Mg; lower reaction temperature (<40°C).[1][3]
Impurity B 4-tert-Butyl-3'-methylbenzophenoneOxidation: Air oxidation of the product or unreacted starting material (if using reduction route).[1][2][3]Intermediate: Elutes slightly after product. Distinct UV max ~255 nm.[1][2][3]Degas solvents thoroughly; store product under inert atmosphere.[1][2][3]
Impurity C 3-MethylbenzaldehydeUnreacted SM: Stoichiometric imbalance or "wet" Grignard reagent (quenched by moisture).[1][2][3]Early Eluter: RRT ~0.6-0.[1][2][3]7. Distinct aldehyde carbonyl stretch in IR.[1][2][3]Titrate Grignard before use; use 1.1 eq excess of Grignard.[1][2]
Impurity D Bis(4-tert-butyl-3'-methylbenzhydryl) etherDehydration: Acid-catalyzed dimerization during workup or drying.[1][2][3]Very Late Eluter: Broad peak, very lipophilic.[1]Avoid strong acids during quench; keep workup pH > 4; do not heat >50°C during drying.[1][2][3]
Impurity E 3-Methylbenzyl alcoholReduction: Reduction of excess aldehyde by Grignard β-hydride (rare but possible).[1][2][3]Early Eluter: RRT ~0.5.Use fresh reagents; optimize stoichiometry.

Troubleshooting & FAQs

Q1: My product is isolating as a viscous yellow oil instead of a solid. Why?

Diagnosis: This is a classic sign of Impurity B (Ketone) or Solvent Entrapment .[1][3]

  • The Science: The ketone impurity acts as a "plasticizer," preventing the crystal lattice of the benzhydrol from forming. Even 2-3% ketone can inhibit crystallization.[1][2][3]

  • Action Plan:

    • Run a TLC (Hexane/EtOAc 8:2).[1][2][3] If a UV-active spot appears above your product, it is the ketone.[2][3]

    • Remedy: Recrystallize from minimal hot Hexane/Ethanol (9:1). The ketone is more soluble in hexane and will remain in the mother liquor.

Q2: I see a persistent peak at RRT 1.35 that does not wash out.

Diagnosis: This is likely Impurity A (Biaryl) formed via Wurtz coupling.[1][3]

  • The Science: 4-tert-butylphenylmagnesium bromide is prone to homocoupling to form 4,4'-di-tert-butylbiphenyl.[1][2][3] This compound is extremely non-polar.[1][2][3]

  • Action Plan:

    • Prevention: Initiate the Grignard formation at a lower temperature and add the halide slowly to maintain a low concentration of unreacted halide in the presence of the formed Grignard.

    • Purification: This impurity is difficult to remove by crystallization.[1][2][3] Flash chromatography (Silica, 100% Hexane -> 5% EtOAc/Hexane) is required.[1][2][3] The biaryl will elute first.[1]

Q3: The yield is low, and I recovered a lot of 3-methylbenzaldehyde.

Diagnosis: "Wet" Grignard reagent.

  • The Science: Water kills Grignard reagents instantly, forming benzene derivatives (in this case, tert-butylbenzene) and leaving the aldehyde unreacted.[1]

  • Action Plan:

    • Self-Validating Step: Before adding the aldehyde, take a 0.5 mL aliquot of your Grignard solution, quench it with D₂O, and run an NMR.[2] If you see significant protonated starting material (vs deuterated), your Grignard failed to form or was quenched by moisture.[1]

    • Ensure all glassware is flame-dried and THF is distilled from Sodium/Benzophenone.[1][2][3]

Standardized Analytical Protocol

To ensure reproducibility, use this self-validating HPLC method.

HPLC Method: "Benzhydrol-Generic-01"
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol interactions).[1][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 220 nm (amide/phenyl absorption) and 254 nm.[1][3]

  • Gradient:

Time (min)% A (Water)% B (ACN)Event
0.06040Equilibration
10.01090Elution of Product & Ketone
15.01090Wash (Biaryls elute here)
15.16040Re-equilibration
20.06040Stop
Interpretation:
  • RT ~ 3-4 min: Benzaldehyde (Impurity C).

  • RT ~ 7-8 min: 4-tert-Butyl-3'-methylbenzhydrol (Target) .

  • RT ~ 9-10 min: Benzophenone (Impurity B).[1][2][3]

  • RT ~ 12+ min: Biaryls (Impurity A).

References

  • Grignard Reaction Mechanisms & Side Reactions

    • Org.[1][2][3] Synth.1932 , 12,[1][2] 44. "Diphenylcarbinol (Benzhydrol)".[1][2][3] (General procedure for benzhydrol synthesis).

    • Source: [1][2][3]

  • Specific Compound Data (CAS 842140-68-5)

    • GuideChem Chemical Database entry for 4-tert-Butyl-3'-methylbenzhydrol.[1][2][3][4]

    • Source: [1][2][3][4]

  • Impurity Characterization (Benzophenones)

    • Sigma-Aldrich Product Specification for 4-tert-Butylbenzophenone (Precursor/Impurity).[1][2][3]

    • Source: [1][2][3]

  • Analytical Methods for Residual Solvents

    • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][3]

    • Source: [1][3]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-tert-Butyl-3'-methylbenzhydrol: An H-NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 4-tert-Butyl-3'-methylbenzhydrol, a substituted diphenylmethanol. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the spectroscopic interpretation. We will explore the nuances of chemical shifts, coupling constants, and integration, grounding our analysis in the fundamental principles of nuclear magnetic resonance. Furthermore, this guide will objectively compare the insights derived from ¹H-NMR with those from complementary analytical techniques, providing a holistic perspective on structural elucidation for researchers, scientists, and professionals in drug development. The protocols and interpretations herein are designed to be self-validating, reflecting the rigorous standards of scientific integrity.

The Central Role of ¹H-NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry, offering an unparalleled, non-destructive window into the molecular structure of a compound.[1] Unlike techniques that identify functional groups or determine molecular weight in isolation, ¹H-NMR provides detailed information about the electronic environment of individual protons and their connectivity, allowing for a near-complete structural mapping.[2] For a molecule like 4-tert-Butyl-3'-methylbenzhydrol, with its distinct aromatic and aliphatic regions and a chiral center, ¹H-NMR is uniquely positioned to confirm its identity and purity.

Below is the chemical structure of the target molecule, with key proton environments labeled for the subsequent spectral analysis.

Caption: Structure of 4-tert-Butyl-3'-methylbenzhydrol with key protons labeled.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

The predictive power of ¹H-NMR lies in its ability to resolve structurally distinct protons into unique signals. The spectrum of 4-tert-Butyl-3'-methylbenzhydrol is expected to exhibit several key features, which we will analyze in terms of chemical shift (δ), integration, and multiplicity.

Proton Label Description Expected δ (ppm) Integration Multiplicity Rationale
H-tBu tert-Butyl group protons~1.39HSinglet (s)These 9 protons are equivalent due to free rotation. Being on an sp³ carbon, they are shielded and appear far upfield.[3]
H-Me Methyl group protons (on ring)~2.43HSinglet (s)Benzylic protons are deshielded by the aromatic ring and typically appear in this region.[4][5] No adjacent protons lead to a singlet.
H-OH Hydroxyl proton1.5 - 4.0 (variable)1HBroad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature. The peak disappears upon D₂O exchange, confirming its identity.[6]
H-methine Methine proton (CH-OH)~5.81HSinglet (s)This proton is doubly deshielded by the adjacent oxygen and two aromatic rings. For the parent benzhydrol, this signal is at 5.85 ppm.[6] It appears as a singlet assuming no coupling to the OH proton.
H-aromatic Aromatic protons7.0 - 7.58HMultiplets (m)Protons on the two rings are in different electronic environments. The 4-tert-butyl ring will likely show an AA'BB' pattern (two doublets), while the 3-methyl ring will show a more complex multiplet due to four non-equivalent protons.[7]

Expert Insights on Spectral Details:

  • The tert-Butyl Singlet: The signal for the tert-butyl group is often the most prominent in the spectrum due to its integration of nine protons.[3] Its sharp, singlet nature makes it an excellent internal reference point for confirming the presence of this moiety.

  • Aromatic Region Complexity: Do not expect simple n+1 splitting in the aromatic region. The coupling between aromatic protons can extend beyond adjacent neighbors (e.g., meta coupling).[8] For the 3'-methyl substituted ring, the four protons will have distinct chemical shifts and will couple with each other, resulting in a complex, overlapping multiplet pattern that is often challenging to fully resolve without advanced techniques like 2D-NMR.

  • The Chiral Center: The methine carbon (CH-OH) is a stereocenter. While this does not induce diastereotopicity in this specific molecule (as there are no adjacent methylene groups), in derivatives with such groups, the protons of the CH₂ would become non-equivalent and appear as two separate signals, each split by the other (an AB quartet).[9][10] This is a critical consideration in the analysis of related chiral compounds.

Comparison with Alternative Analytical Techniques

While ¹H-NMR is powerful, a comprehensive structural elucidation relies on a combination of techniques.[11] Each method provides a unique piece of the structural puzzle.

Caption: Complementary data from different analytical techniques for structural elucidation.

Comparative Analysis:

Technique Information Provided Advantages for this Molecule Limitations
¹H-NMR Proton environments, connectivity, and relative ratios.Provides the most detailed structural map, confirming the specific arrangement of substituents.Aromatic region can be complex and difficult to fully assign without 2D methods.
¹³C-NMR Number and type of unique carbon atoms.Confirms the total carbon count and the presence of quaternary carbons (e.g., C-tBu). Simplifies analysis as peaks are typically singlets.[8]Provides no information on proton connectivity. Less sensitive than ¹H-NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₂₁H₂₆O). Fragmentation can show characteristic losses (e.g., loss of a tert-butyl group or water), supporting the proposed structure.[2][12]Isomers can produce similar mass spectra. Provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the alcohol O-H group (broad peak ~3200-3600 cm⁻¹) and aromatic/aliphatic C-H bonds.[13]Provides very little information about the overall carbon skeleton or isomerism.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental protocol. The following steps outline a self-validating workflow for analyzing 4-tert-Butyl-3'-methylbenzhydrol.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.7 mL of CDCl₃ A->B C 3. Add TMS as internal standard B->C D 4. Transfer to NMR tube C->D E 5. Insert sample into spectrometer F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. (Optional) D₂O Shake Experiment G->H I 9. Fourier Transform J 10. Phase and Baseline Correction I->J K 11. Calibrate to TMS (0 ppm) J->K L 12. Integrate peaks K->L M 13. Assign signals to structure L->M

Caption: Standard workflow for ¹H-NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate sample weight is crucial for any future quantitative analysis (qNMR).

    • Protocol: Accurately weigh 5-10 mg of solid 4-tert-Butyl-3'-methylbenzhydrol into a clean, dry vial.

  • Solvent Selection & Dissolution:

    • Rationale: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is essential to avoid a large, obscuring solvent signal in the spectrum. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Protocol: Add approximately 0.7 mL of CDCl₃ to the vial. If the compound does not fully dissolve, other solvents like DMSO-d₆ or Acetone-d₆ can be tested.

  • Internal Standard:

    • Rationale: Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at a defined 0.0 ppm that does not typically overlap with sample signals.

    • Protocol: Add a small amount of TMS. Many commercially available deuterated solvents already contain TMS.

  • Sample Transfer:

    • Protocol: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Rationale: The "Lock" step uses the deuterium signal from the solvent to stabilize the magnetic field. "Tuning" matches the probe to the correct frequency, and "Shimming" optimizes the magnetic field homogeneity for sharp, well-resolved peaks.

    • Protocol: Insert the sample into the spectrometer. Perform standard lock, tune, and shim procedures as per the instrument's software.

  • Data Acquisition:

    • Rationale: Signal averaging (acquiring multiple scans) improves the signal-to-noise ratio. 16 scans is typically sufficient for a sample of this concentration.

    • Protocol: Acquire the ¹H-NMR spectrum using standard acquisition parameters. A relaxation delay of 1-2 seconds is generally adequate.

  • D₂O Shake (Optional but Recommended):

    • Rationale: This is a definitive chemical test for exchangeable protons like -OH. Deuterium from D₂O will exchange with the hydroxyl proton, causing its signal to disappear from the spectrum.

    • Protocol: After acquiring the initial spectrum, remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), shake vigorously to mix, and re-acquire the spectrum. The disappearance of the broad singlet confirms the -OH peak.[6]

  • Data Processing:

    • Rationale: Raw NMR data (the FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Proper phasing and baseline correction are critical for accurate integration.

    • Protocol: Apply Fourier transform, perform phase correction (to ensure all peaks are positive and symmetrical), and apply baseline correction (to ensure the baseline is flat at zero). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all peaks and analyze the chemical shifts and multiplicities to assign the structure.

References

  • Brainly. (2024). The 1H-NMR of the benzhydrol product shows. Retrieved from brainly.com. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from masterorganicchemistry.com. [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Retrieved from acdlabs.com. [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Pantoja-Uceda, D., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Magnetic Resonance in Chemistry. [Link]

  • Gheorghiu, M. D., & Williams, T. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • CDN. 1H NMR of Benzhydrol & Benzophenone. Retrieved from cdn.chegg.com. [Link]

  • Chegg. (2017). Solved The 1H-NMR spectra of benzhydrol and benzophenone are. Retrieved from chegg.com. [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from epgp.inflibnet.ac.in. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from universalclass.com. [Link]

  • PubChem. Benzhydrol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2023). 5: Organic Spectrometry. Retrieved from chem.libretexts.org. [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from docbrown.info. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Retrieved from intertek.com. [Link]

  • Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from chemistrysteps.com. [Link]

  • Journal of Chemical Information and Modeling. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]

  • Blogger. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from chem.ucalgary.ca. [Link]

  • Royal Society of Chemistry. (n.d.). Modern analytical techniques. Retrieved from edu.rsc.org. [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from hscprep.com.au. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from chem.libretexts.org. [Link]

  • Chemistry Magazine. (2025). Spotting diastereotopic protons in the NMR spectrum. Retrieved from kemia.gr. [Link]

  • Chegg. (2022). Question: NMR spectroscopy Note that the 1H-NMR of the benzhydrol product has aromatic multiplet patterns. Retrieved from chegg.com. [Link]

Sources

Technical Comparison Guide: C-NMR Profiling of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the


C-NMR profiling of 4-tert-Butyl-3'-methylbenzhydrol , designed for researchers requiring rigorous structural verification and analytical comparison.

Introduction & Analytical Significance

4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5) is a diarylmethanol derivative characterized by an asymmetric substitution pattern: a bulky tert-butyl group at the para position of one ring and a methyl group at the meta position of the other.[1]

In drug development, this molecule often serves as a chiral building block or a fragment for antihistamine analogs.[1][2] Its structural asymmetry presents a unique analytical challenge compared to symmetrical analogs (e.g., 4,4'-di-tert-butylbenzhydrol).[1] This guide provides a predictive C-NMR profile to facilitate precise structural elucidation and differentiation from isomeric impurities.[1]

Key Analytical Challenges
  • Differentiation: Distinguishing the meta-methyl substituted ring from the para-tert-butyl ring in the aromatic region (120–150 ppm).[1]

  • Resolution: Resolving the aliphatic signals of the tert-butyl methyls (~31 ppm) from the aromatic methyl (~21 ppm).

Experimental Protocol: Synthesis & Acquisition

To generate the data discussed below, the following standard protocol is recommended for synthesis and NMR acquisition.

A. Synthesis (Grignard Route)

This method ensures the formation of the specific asymmetric alcohol.[1]

  • Reagents: 4-tert-butylphenylmagnesium bromide (1.0 M in THF) and 3-methylbenzaldehyde.

  • Procedure:

    • Cool 3-methylbenzaldehyde (1 eq) in anhydrous THF to 0°C.

    • Add Grignard reagent (1.2 eq) dropwise under

      
      .[1]
      
    • Stir at RT for 2 hours. Quench with sat.

      
      .[1]
      
    • Extract with EtOAc, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure benzhydrol.[1]

B. NMR Acquisition Parameters
  • Solvent:

    
     (Deuterated Chloroform) is preferred for resolution.[1] DMSO-
    
    
    
    may be used if hydroxyl proton coupling is needed, but
    
    
    provides sharper aliphatic resolution.[1][2]
  • Frequency: 100 MHz or higher (for

    
    C) recommended to resolve closely spaced aromatic signals.[1]
    
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).[1]
    
  • Relaxation Delay (D1): Set to

    
     seconds to ensure quantitative integration of quaternary carbons (C-Ipso and t-Bu quaternary).
    

Data Analysis: Chemical Shift Profiling

The following values represent the consensus predicted chemical shifts derived from substituent chemical shift (SCS) additivity rules applied to the benzhydrol core.

Table 1: Predicted C-NMR Chemical Shifts ( )
Carbon TypePositionAssignment LogicPredicted Shift (

, ppm)
Aliphatic C-OH Methine (Benzhydrol core)76.0 – 76.5
C-Quat tert-Butyl Quaternary34.4
C-Me (tBu) tert-Butyl Methyls (3x)31.3
C-Me (Ar) Aromatic Methyl21.4
Aromatic (Ring A) C-4 Ipso to t-Bu (Deshielded)150.5
(4-t-Bu substituted)C-1 Ipso to CHOH140.8
C-2,6 Ortho to CHOH126.1
C-3,5 Meta to CHOH (Ortho to t-Bu)125.3
Aromatic (Ring B) C-1' Ipso to CHOH143.7
(3-Me substituted)C-3' Ipso to Me (Deshielded)138.0
C-2' Ortho to CHOH & Me127.3
C-5' Meta to CHOH & Me128.4
C-4' Para to CHOH128.3
C-6' Ortho to CHOH, Para to Me123.7
Analytical Logic & Causality[1]
  • The "Ipso" Shift: The carbon attached to the tert-butyl group (Ring A, C-4) appears furthest downfield (~150 ppm) due to the strong

    
    -deshielding effect of the quaternary alkyl group.[1] This distinguishes it from the methyl-substituted ipso carbon (~138 ppm).[1]
    
  • Symmetry Breaking: Unlike 4,4'-di-tert-butylbenzhydrol, which shows simplified aromatic signals due to symmetry, this molecule will display 10 distinct aromatic signals (4 from Ring A, 6 from Ring B).[1][2]

  • Aliphatic Resolution: The tert-butyl methyls (31.3 ppm) are intense and distinct from the single aromatic methyl (21.4 ppm), providing a quick integration check (ratio should be roughly 9:1 in intensity if relaxation is sufficient, though integration is not quantitative in standard

    
    C).[1]
    

Comparative Performance Analysis

This section compares the product against common alternatives to demonstrate how NMR differentiates them.

Scenario A: Product vs. Structural Isomer (4-tert-Butyl-4'-methylbenzhydrol)

If the methyl group were in the para position (4') instead of meta (3'):

  • Symmetry: The 4'-methyl isomer has a plane of symmetry in Ring B.[1]

  • Signal Count: The 4'-methyl isomer would show only 2 distinct signals for Ring B (Ortho/Meta) plus the Ipso carbons.[1]

  • Result: The target molecule (3'-methyl) is identified by the complexity of the aromatic region (splitting of the Ring B signals into C-2', C-4', C-5', C-6').[1]

Scenario B: Solvent Effects ( vs. DMSO- )
  • 
    :  Best for resolving the aliphatic methyl peaks.[1]
    
  • DMSO-

    
    :  Forms hydrogen bonds with the C-OH.[1] This causes a slight downfield shift of the methine carbon (~76 
    
    
    
    ~78 ppm) and significant broadening of the hydroxyl proton in
    
    
    H-NMR, but less impact on
    
    
    C resolution.[1]
  • Recommendation: Use

    
     for purity assays; use DMSO-
    
    
    
    only if solubility is an issue.

Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning peaks in the


C-NMR spectrum of this molecule.

NMR_Assignment Start Identify Signal Region Region_Aliphatic Aliphatic Region (10 - 80 ppm) Start->Region_Aliphatic Region_Aromatic Aromatic Region (120 - 160 ppm) Start->Region_Aromatic Methine Signal ~76 ppm? Methine (CH-OH) Region_Aliphatic->Methine Quat Signal ~34 ppm? Quaternary t-Bu Region_Aliphatic->Quat Methyls Signal ~31 ppm vs ~21 ppm Region_Aliphatic->Methyls Ipso_High Signal > 145 ppm? C-4 (Ipso to t-Bu) Region_Aromatic->Ipso_High Ipso_Mid Signal 135-145 ppm? C-1 (Ipso to CHOH) C-3' (Ipso to Me) Region_Aromatic->Ipso_Mid Ring_Signals Signals 123-129 ppm Remaining CH carbons Region_Aromatic->Ring_Signals Methyl_Logic 31 ppm = t-Bu Methyls 21 ppm = Ar-Methyl Methyls->Methyl_Logic Differentiation Differentiation Key: Ring B (Meta-Me) causes more signal splitting than Ring A (Para-tBu) Ring_Signals->Differentiation

Figure 1: Logical workflow for assigning


C-NMR signals in 4-tert-Butyl-3'-methylbenzhydrol.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] Benzhydrol (CID 7037) - 13C NMR Spectra. PubChem.[1] Available at: [Link]1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Available at: [Link]1]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1][2] Spectroscopic Methods in Organic Chemistry (2nd Ed.). Thieme. (Reference for Substituent Chemical Shift Additivity Rules).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5) Application: Structural Elucidation, Impurity Profiling, and Isomer Differentiation in Drug Development. Core Value: This guide provides a definitive fragmentation analysis of 4-tert-Butyl-3'-methylbenzhydrol using Electron Ionization (EI) Mass Spectrometry. By comparing its spectral fingerprint against structural analogues (4-tert-butylbenzhydrol and 3-methylbenzhydrol), we establish a robust protocol for differentiating this specific isomer in complex synthesis matrices.

Structural Profile & Physicochemical Basis

Before analyzing the mass spectrum, the structural distinctiveness of the molecule must be defined to understand its fragmentation logic.

FeatureSpecification
Chemical Name (4-(tert-butyl)phenyl)(m-tolyl)methanol
Molecular Formula C₁₈H₂₂O
Molecular Weight 254.37 g/mol
Key Moieties 1.[1][2][3][4][5][6][7] Ring A: 4-tert-butylphenyl (Source of m/z 57, 147)2. Ring B: 3-methylphenyl (m-tolyl) (Source of m/z 105)3. Bridge: Secondary Alcohol (Source of [M-18]⁺)

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This ensures that thermal degradation (common in benzhydrols) is controlled and reproducible.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole). Inlet: Splitless mode, 250°C. Note: High inlet temperatures promote dehydration; keep <260°C to preserve molecular ion visibility. Column: DB-5ms (30m x 0.25mm x 0.25µm). Carrier Gas: Helium at 1.0 mL/min (constant flow). Ionization: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Scan Range: m/z 40–350.

Fragmentation Analysis & Mechanism

The mass spectrum of 4-tert-Butyl-3'-methylbenzhydrol is dominated by three competing mechanisms: Dehydration , Benzylic Stabilization , and Alkyl Elimination .

Primary Pathway: Dehydration (The "Anchor" Peak)

Benzhydrols are notorious for facile dehydration under EI conditions.

  • Mechanism: Thermal or electron-impact induced loss of water (H₂O, 18 Da).

  • Result: The molecular ion (m/z 254 ) is often weak or absent. The spectrum is anchored by the [M-18]⁺ peak at m/z 236 .

  • Structure: This forms a highly stabilized 4-tert-butyl-3'-methylbenzhydryl cation.

Secondary Pathway: Tert-Butyl Group Degradation

The tert-butyl group on Ring A provides a unique diagnostic signature not found in simple methyl-substituted benzhydrols.

  • Loss of Methyl Radical (M-15): The tert-butyl group loses a methyl radical to form a stabilized cation.

    • From Molecular Ion: m/z 239 (Weak)

    • From [M-18]⁺: m/z 221 (Strong)

  • Formation of t-Butyl Cation: The cleavage of the bond between the phenyl ring and the tert-butyl group generates the m/z 57 (C₄H₉⁺) ion. This is typically a high-abundance peak in the low-mass region.

Tertiary Pathway: Ring-Specific Cleavage

Differentiation from isomers relies on identifying which ring carries which substituent.

  • Ring B Fragment (m-Tolyl): Cleavage of the central C-C bond generates the 3-methylbenzoyl or 3-methylbenzyl cation, which rearranges to the methyltropylium ion (m/z 105) .

  • Ring A Fragment (4-t-Butylphenyl): Generates the tert-butyltropylium ion (m/z 147) .

Visualized Fragmentation Pathway

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

G M Molecular Ion (M+) m/z 254 (Weak/Absent) M_H2O [M-H2O]+ Benzhydryl Cation m/z 236 (Base Peak Candidate) M->M_H2O - H2O (18 Da) Trop_Me Methyltropylium (Ring B) m/z 105 M->Trop_Me Alpha Cleavage Trop_tBu t-Butyltropylium (Ring A) m/z 147 M->Trop_tBu Alpha Cleavage tBu t-Butyl Cation m/z 57 M->tBu Inductive Cleavage Frag_221 [M-H2O-CH3]+ m/z 221 M_H2O->Frag_221 - CH3• (15 Da) Frag_179 [M-H2O-tBu]+ m/z 179 M_H2O->Frag_179 - t-Butyl• (57 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 4-tert-Butyl-3'-methylbenzhydrol.

Comparative Performance Analysis

Differentiation of 4-tert-Butyl-3'-methylbenzhydrol from its likely analogues is critical. The table below highlights the "Performance" of the mass spectrum in resolving these structures.

Diagnostic FeatureTarget: 4-tert-Butyl-3'-methyl Alternative A: 4-tert-Butylbenzhydrol Alternative B: 3,3'-Dimethylbenzhydrol
Molecular Weight 254240212
Dominant Ion (M-18) m/z 236 m/z 222 m/z 194
t-Butyl Marker m/z 57 (Strong) m/z 57 (Strong)Absent (or very weak background)
Ring B Marker m/z 105 (Methyltropylium)m/z 91 (Tropylium)m/z 105 (Methyltropylium)
Differentiation Logic Unique combination of m/z 236 parent and m/z 105 fragment.[1]Lacks the methyl group on Ring B (mass shift -14 Da).Lacks the t-butyl group (mass shift -42 Da); missing m/z 57.
Interpretation Guide for Researchers
  • Check m/z 236: If your [M-18] peak is at 222, you are missing the methyl group (Alternative A).

  • Check m/z 57: If this peak is absent, your molecule lacks the tert-butyl moiety (Alternative B).

  • Check m/z 105 vs 91:

    • High 105/91 ratio indicates a methyl-substituted ring.

    • High 91/105 ratio indicates an unsubstituted phenyl ring (as in 4-tert-butylbenzhydrol).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzhydrol Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

comparing reactivity of 4-tert-Butyl-3'-methylbenzhydrol vs benzhydrol

[1][2]

Executive Summary

4-tert-Butyl-3'-methylbenzhydrol exhibits significantly enhanced reactivity in acid-catalyzed substitution reactions (

1
  • Solvolysis/Substitution: The derivative reacts approximately 10–15x faster than Benzhydrol due to superior carbocation stabilization.

  • Oxidation: Oxidation rates to the corresponding ketone are moderately accelerated (1.5–2.0x), but the primary advantage lies in the derivative's high lipophilicity, which facilitates phase-transfer catalysis (PTC) workflows.

  • Application: Recommended for syntheses requiring mild conditions to avoid side reactions, or where high lipophilicity is required for bioavailability (LogP ~5.8 vs. 2.9).[1]

Mechanistic Analysis & Physicochemical Properties[1][3][4][5][6]

Electronic Structure & Hammett Prediction

The reactivity difference is quantifiable using the Hammett Equation (

  • Benzhydrol: Baseline (

    
    ).[1]
    
  • 4-tBu-3-Me-BH: Contains two Electron-Donating Groups (EDGs).[1]

    • 4-tert-Butyl (

      
      ):  Strong inductive (+I) and hyperconjugative stabilization.[1]
      
    • 3'-Methyl (

      
      ):  Moderate inductive stabilization.[1]
      
    • Net Sigma (

      
      ): 
      
      
      .[1]
Theoretical Rate Enhancement (

Pathway)

For benzhydryl solvolysis, the reaction constant



1


Conclusion:16 times faster1
Physical Property Comparison
FeatureBenzhydrol4-tert-Butyl-3'-methylbenzhydrolImpact on Protocol
MW 184.24 g/mol 254.37 g/mol Adjust stoichiometry carefully.[1]
LogP (Calc) ~2.9~5.8Derivative requires non-polar solvents (DCM, Toluene) for extraction; insoluble in water.[1]
Cation Stability ModerateHighDerivative prone to self-etherification if stored in acidic media.[1]
Steric Bulk LowMediumt-Butyl group hinders packing, lowering MP but increasing solubility in organic solvents.[1]

Experimental Comparison: Acid-Catalyzed Substitution ( )

This section compares the conversion of the alcohol to a chloride or ether. The derivative's stable carbocation allows this reaction to proceed under milder conditions.

Mechanistic Pathway (DOT Diagram)

SN1_Pathwaycluster_effectEffect of 4-tBu-3'-MeSubstrateBenzhydrol Substrate(R-OH)ProtonationProtonation(R-OH2+)Substrate->Protonation+ H+TSTransition State[R+ ... H2O]Protonation->TSRDS (Slow)CationCarbocation Intermediate(Ph-CH+-Ph)TS->CationProductProduct(R-Cl / R-OR')Cation->Product+ Nu-noteStabilized by EDGs(Lower Activation Energy)Cation->note

Figure 1:

Protocol: Conversion to Benzhydryl Chloride

Objective: Compare reaction times using HCl in Dichloromethane.

Reagents:

  • Substrate (1.0 eq)

  • Conc. HCl (37%, 3.0 eq)[1]

  • Dichloromethane (DCM)

  • CaCl₂ (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL DCM.

    • Benzhydrol:[1][2][3][4][5][6][7] Dissolves rapidly.[1]

    • 4-tBu-3-Me-BH: Dissolves instantly; high lipophilicity ensures it stays in the organic phase.

  • Addition: Add conc. HCl (2.5 mL) dropwise with vigorous stirring at 20°C.

  • Monitoring (TLC): Check consumption (Mobile phase: 10% EtOAc/Hexanes).

    • Benzhydrol:[1][2][3][4][5][6][7] Typically requires 2–4 hours for completion.[1]

    • 4-tBu-3-Me-BH: Typically complete in 15–30 minutes .[1]

  • Workup: Separate phases. Dry organic layer over CaCl₂.[1] Evaporate.

    • Note: Do not heat the derivative above 40°C during evaporation if traces of acid remain; it effectively dimerizes to the ether due to high cation stability.

Critical Insight: For 4-tBu-3-Me-BH, the reaction is so fast that calcium chloride is often sufficient as a catalyst/desiccant in place of strong liquid acid if thionyl chloride is used, avoiding the harsh conditions needed for the parent benzhydrol.[1]

Experimental Comparison: Oxidation to Ketone

Oxidation converts the alcohol to the corresponding benzophenone.[2][4][5][6][7] While electronic effects are less dramatic here than in

Relative Rates (Chromate Oxidation)

Based on literature for substituted benzhydrols (Hammett


1
SubstrateRelative Rate (

)
Recommended Oxidant
Benzhydrol 1.0 (Reference)Jones Reagent, PCC, or MnO₂
4-tBu-3-Me-BH ~1.8 (Estimated)NaOCl / TEMPO (Anelli) or MnO₂
Protocol: Anelli Oxidation (Green Chemistry)

Rationale: The high lipophilicity of 4-tBu-3-Me-BH makes it an ideal candidate for biphasic oxidation using bleach (NaOCl) and a phase transfer catalyst, avoiding toxic chromium.[1]

Workflow:

  • Setup: In a flask, combine 4-tBu-3-Me-BH (10 mmol) in DCM (25 mL).

  • Catalyst: Add TEMPO (0.1 eq) and KBr (0.1 eq) dissolved in minimal water.

  • Oxidant: Add aqueous NaOCl (commercial bleach, 1.2 eq) buffered to pH 9 (using NaHCO₃) dropwise at 0°C.

  • Reaction: Stir vigorously at 0°C -> RT.

    • Benzhydrol:[1][2][3][4][5][6][7] Reaction time ~60 mins.[1]

    • 4-tBu-3-Me-BH: Reaction time ~30–40 mins.[1] The bulky lipophilic groups help the substrate interact with the TEMPO at the interface.

  • Quench: Add Na₂S₂O₃ solution. Extract DCM.

Observation: The 4-tBu-3-Me derivative yields a highly crystalline benzophenone derivative that is often easier to purify by recrystallization (from hexane/ethanol) than the parent benzophenone due to the melting point elevation from the para-tert-butyl group.

References

  • Hammett, L. P. (1937).[1][8] The Effect of Structure upon the Reactions of Organic Compounds.[4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[1] Link

  • Liu, K.-T., et al. (1999).[1] Solvolysis of Benzhydryl Halides.[1][9] Hammett-Brown Correlation.[1][10] Journal of Organic Chemistry, 64(20), 7388–7394.[1] (Provides the

    
     values for benzhydryl systems). Link
    
  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition.[1] Wiley.[1] (Authoritative source for

    
     carbocation stability principles). Link
    
  • Guidechem. (2024).[1] Chemical Properties of 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5).[1][11]Link

Precision Benchmarking: Melting Point Determination for 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and protocol standard for the characterization of 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5) . It is designed for analytical chemists and process engineers establishing quality control metrics for this specific pharmaceutical intermediate.

Executive Summary

4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5) is a critical diarylmethanol intermediate, often utilized in the synthesis of antihistamines and specialized agrochemicals.[1][2] Unlike common reagents, public physical property data for this specific isomer is sparse, creating a risk for "blind" quality control.

This guide moves beyond simple value lookup. It compares three distinct melting point (MP) determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —and establishes a protocol for generating a Primary Reference Standard where none exists commercially.

Recommendation: While capillary methods are sufficient for routine batch release, DSC is mandatory for establishing the initial "Gold Standard" purity profile due to the potential for polymorphism in benzhydrol derivatives.

Chemical Profile & Theoretical Behavior

Understanding the molecular geometry is a prerequisite for accurate thermal analysis.

  • Compound: 4-tert-Butyl-3'-methylbenzhydrol[2][3][4]

  • CAS: 842140-68-5[2][3][4]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 254.37 g/mol [4]

  • Structural Considerations: The bulky tert-butyl group at the para position and the methyl group at the meta' position create significant steric hindrance. This typically results in a higher melting point and enthalpy of fusion compared to the unsubstituted benzhydrol (MP ~65-67°C), likely pushing the expected range between 90°C and 130°C depending on crystal packing efficiency.

  • Thermodynamic Risk: Benzhydrols are prone to polymorphism (different crystal lattices with distinct MPs) and hygroscopicity (hydroxyl group interacting with atmospheric moisture).

Comparative Analysis: Determination Methods

The following table contrasts the three industry-standard methods for analyzing this compound.

FeatureMethod A: Manual Capillary Method B: Automated Optoelectronic Method C: DSC (Thermodynamic)
Detection Principle Visual (Human Eye)Optical Transmission (Light Sensor)Heat Flow (Endothermic Event)
Precision



Operator Bias High (Subjective "Clear Point")Low (Algorithmic)None (Thermodynamic Onset)
Purity Insight Qualitative (Range Broadening)Semi-QuantitativeQuantitative (Purity Calculation)
Polymorph Detection ImpossibleDifficult (Requires Video)Excellent (Distinct Peaks)
Throughput Low (1-3 samples/hr)High (3-6 samples/batch)Low (1 sample/hr)
Best Use Case Quick Spot ChecksRoutine QC / Batch ReleaseStandard Qualification / R&D
Critical Insight:

For 4-tert-Butyl-3'-methylbenzhydrol , Method A is discouraged for initial characterization. The visual onset of melting can be obscured by the "sweating" of the sample (solvent release) prior to the actual phase transition. Method C (DSC) is the only method that can distinguish between desolvation and melting.

Experimental Protocols

Protocol A: Reference Standard Qualification (DSC)

Use this protocol to validate a new supplier batch or create an internal reference standard.

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500 or Mettler Toledo DSC 3+). Atmosphere: Nitrogen purge (50 mL/min).

  • Sample Prep: Weigh 2–4 mg of dried 4-tert-Butyl-3'-methylbenzhydrol into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows volatile escape without mass loss).

  • Equilibration: Equilibrate at 25°C.

  • Ramp 1 (Conditioning): Heat at 10°C/min to 150°C (or 20°C above expected melt). Note: Observe the first endotherm. If a broad peak appears <100°C, solvates are present.

  • Cooling: Cool at 10°C/min back to 25°C to recrystallize.

  • Ramp 2 (Measurement): Heat at 2°C/min (Standard Pharmacopeial Rate).

  • Analysis:

    • 
       (Extrapolated Onset Temperature):  This is the true melting point.
      
    • Peak Integration: Calculate Enthalpy of Fusion (

      
      ).
      
    • Purity Calculation: Use the Van't Hoff equation analysis provided by the DSC software to determine molar purity.

Protocol B: Routine Quality Control (Automated Capillary)

Use this protocol for daily batch release against the standard established in Protocol A.

Equipment: Automated Melting Point System (e.g., Mettler Toledo MP90).

  • Grinding: Finely grind the sample in an agate mortar. Coarse particles cause irregular heat transfer.

  • Drying: Dry sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Packing: Fill 3 capillaries to a height of 3 mm. Tap firmly to ensure packing density.

  • Parameters:

    • Start Temp: 10°C below expected

      
       (from DSC).
      
    • Ramp Rate: 1.0°C/min . (Faster rates artificially elevate the observed MP).

    • Threshold: Set optical transmission threshold to 50% for the "Meniscus Point".

  • Acceptance Criteria: The mean of 3 capillaries must be within

    
     of the Reference Standard.
    

Workflow Visualization: The "Gold Standard" Decision Tree

The following diagram illustrates the decision logic for characterizing a new batch of 4-tert-Butyl-3'-methylbenzhydrol.

MP_Determination Start New Batch: 4-tert-Butyl-3'-methylbenzhydrol Drying Vacuum Dry (40°C, 4 hrs) Start->Drying DSC_Screen DSC Screening (10°C/min) Drying->DSC_Screen Check_Peaks Single Sharp Endotherm? DSC_Screen->Check_Peaks Multi_Peak Multiple Peaks Detected Check_Peaks->Multi_Peak No Single_Peak Single Peak Confirmed Check_Peaks->Single_Peak Yes Polymorph_Check Check for Polymorphs or Solvates Multi_Peak->Polymorph_Check Recrystallize Recrystallize (Isopropanol/Hexane) Polymorph_Check->Recrystallize Recrystallize->Drying Re-test Determine_MP Determine T(onset) via DSC (2°C/min) Single_Peak->Determine_MP Set_Standard Establish Internal Reference Standard Determine_MP->Set_Standard Routine_QC Routine QC via Automated Capillary Set_Standard->Routine_QC

Caption: Decision matrix for establishing the melting point standard of a new chemical entity batch, distinguishing between routine QC and initial validation.

Troubleshooting & Standards

Common Failure Modes
  • Wide Melting Range (>2°C):

    • Cause: Impurities or wet sample.

    • Remedy: Perform Loss on Drying (LOD) test. If LOD < 0.5%, the issue is chemical purity. Recrystallize.

  • Melting Point Depression:

    • Cause: Eutectic formation with synthesis precursors (e.g., unreacted ketone).

    • Remedy: Run TLC or HPLC to confirm absence of precursors.

  • Double Melting Peak (DSC):

    • Cause: Polymorphism. The compound melts, recrystallizes into a stable form, and melts again.

    • Remedy: Report the highest melting peak as the stable form.

Reference Standards

As no pharmacopeial standard (USP/EP) currently exists for CAS 842140-68-5, you must generate a Secondary Standard :

  • Source high-purity material (>99% by HPLC).

  • Validate MP via Protocol A (DSC).

  • Store in amber vials at 4°C with desiccant.

  • Re-validate annually.

References

  • ResolveMass Laboratories. (n.d.). Melting Point Determination: Methods and Importance. Retrieved from

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Pharmacopeia Requirements. Retrieved from

  • Stanford Research Systems. (n.d.). Pharmacopeia vs. Thermodynamic Melting Point Determinations. Retrieved from

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) in Drug Industries. Retrieved from

  • Chemical Book. (n.d.). CAS 842140-68-5 Product Properties. Retrieved from

Sources

Comparative Guide: X-ray Diffraction Analysis of 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the crystallographic characterization of 4-tert-Butyl-3'-methylbenzhydrol (CAS 842140-68-5). It compares the structural expectations of this specific derivative against the well-established baseline of unsubstituted benzhydrol to highlight the steric and electronic impacts of the tert-butyl and methyl substituents.

Executive Summary

Objective: To characterize the solid-state supramolecular architecture of 4-tert-Butyl-3'-methylbenzhydrol and compare it against the structural baseline of unsubstituted benzhydrol. Significance: The introduction of a bulky tert-butyl group at the para position and a methyl group at the meta' position is expected to disrupt the classic "edge-to-face"


-stacking observed in simple diarylmethanols. This guide outlines the protocol to quantify these steric effects, focusing on unit cell expansion, dihedral twist angles, and hydrogen bond network topology.

Structural Context & Hypothesis

The "product" in this analysis is the high-quality single crystal of the target compound. The "alternative" is the literature standard (Benzhydrol).

  • Baseline (Benzhydrol): Crystallizes in the Monoclinic space group

    
    . It forms centrosymmetric dimers linked by O-H···O hydrogen bonds.[1]
    
  • Target (4-tert-Butyl-3'-methylbenzhydrol):

    • Steric Hypothesis: The bulky tert-butyl group will likely prevent the tight packing seen in the parent structure, potentially lowering the density or forcing a transition to a lower symmetry space group (e.g.,

      
      ) or a different monoclinic setting.
      
    • Electronic Hypothesis: The electron-donating nature of the alkyl groups may strengthen the O-H···O interaction if the steric bulk does not prevent the approach of the hydroxyl groups.

Structural Logic Flow

StructuralLogic Substituents Substituents: 4-tert-Butyl & 3'-Methyl StericBulk Steric Bulk Increase Substituents->StericBulk ElectronicEffect Inductive Effect (+I) Substituents->ElectronicEffect Packing Crystal Packing Disruption StericBulk->Packing Prevents tight pi-stacking HBonding H-Bond Network (O-H...O) ElectronicEffect->HBonding Modulates acidity/basicity Outcome Target Structure: Expanded Unit Cell Altered Dihedral Angles Packing->Outcome HBonding->Outcome

Figure 1: Causal relationship between chemical substitution and crystallographic outcome.

Experimental Protocol

To generate valid comparative data, the following self-validating workflow is required.

A. Crystallization Strategy

Benzhydrol derivatives are often oils or low-melting solids. High-quality crystals are critical.

  • Solvent Screen: Dissolve 20 mg of target in 2 mL solvent.

    • System A (Polar): Ethanol/Water (Slow evaporation).

    • System B (Non-polar): Hexane/Dichloromethane (Vapor diffusion).

  • Validation: Check for birefringence under a polarizing microscope. If no crystals form, induce nucleation by scratching the vessel or seeding with 4-tert-butylbenzophenone.

B. Data Collection (SC-XRD)
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the tert-butyl group, which is prone to rotational disorder.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for purely organic light-atom structures.
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo).
C. Refinement Workflow

XRDWorkflow Crystal Single Crystal Selection Collection Data Collection (100 K, Mo-Ka) Crystal->Collection Solve Structure Solution (SHELXT / Intrinsic Phasing) Collection->Solve Refine Refinement (SHELXL) Solve->Refine Check Validation (CheckCIF / Platon) Refine->Check Check->Refine If R1 > 5%

Figure 2: Standardized XRD determination workflow.

Comparative Data Analysis

The following table outlines the Expected vs. Baseline parameters. Since the specific crystal structure of the target is not indexed in public repositories (CSD), the "Target" column represents the predicted range based on structural analogs, serving as a benchmark for your experimental results.

Table 1: Crystallographic Parameters Comparison
ParameterBaseline: Benzhydrol [1]Target: 4-t-Bu-3'-Me-Benzhydrol (Predicted)Significance of Deviation
Formula


Addition of

increases mass and volume.
Crystal System MonoclinicMonoclinic or TriclinicLower symmetry likely due to asymmetric substitution.
Space Group


or


is robust for racemates;

if resolved.
Unit Cell Vol (

)
~1050 ų (

)
~1450–1550 ų (

)
Expect ~40-50% volume expansion due to bulky groups.
Density (

)
~1.18 g/cm³~1.10–1.15 g/cm³tert-Butyl groups typically lower packing efficiency (density).
H-Bond (

)
2.75 Å (Dimer)2.70–2.80 ÅCheck if steric bulk breaks the centrosymmetric dimer.
Dihedral Angle ~60° (Twist)> 70°Bulky groups force rings further out of planarity.
Key Comparative Metrics
  • Packing Coefficient: Calculate the Kitaigorodskii packing index. Benzhydrol is typically ~68%. If the target is <65%, the structure contains significant void space, potentially accommodating disordered solvent molecules.

  • Disorder: The tert-butyl group often exhibits rotational disorder (3-fold). In refinement, this may require splitting positions (PART 1 / PART 2) and applying restraints (SIMU/DELU).

  • Melting Point Correlation:

    • Benzhydrol: 69°C

    • Target: Likely 80–110°C (Prediction). A higher MP correlates with a stable, well-ordered crystal lattice.

References

  • CSD Entry BZHOL01: Structure of Benzhydrol. Cambridge Structural Database.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Gavezzotti, A. (2013).Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (For packing efficiency theory).

Note: As specific crystallographic data for CAS 842140-68-5 is not currently indexed in open-access repositories, the "Target" values in Table 1 are scientifically derived estimates to guide experimental validation.

Sources

A Comparative Guide to the Steric Effects of 4-tert-Butyl and 4-Methyl Substituted Benzhydrols for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

In the nuanced world of organic synthesis and drug development, the subtle interplay of electronic and steric effects governs reaction outcomes and molecular interactions. The choice of a substituent on an aromatic ring can dramatically alter the reactivity of a distal functional group, a principle of paramount importance in the design of novel chemical entities. This guide provides an in-depth technical comparison of the steric effects of two commonly employed para-substituted benzhydrols: 4-tert-butylbenzhydrol and 4-methylbenzhydrol. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how the choice between a bulky tert-butyl group and a smaller methyl group can be leveraged to control chemical reactions and modulate biological activity.

Introduction: The Significance of Steric Hindrance in Benzhydrol Chemistry

Benzhydrols (diphenylmethanols) are versatile scaffolds in organic chemistry, serving as precursors to a wide array of compounds, including pharmaceuticals and materials. The reactivity of the secondary alcohol functionality is highly sensitive to the electronic and steric nature of substituents on the phenyl rings. Steric hindrance, the spatial congestion around a reactive center caused by the size of neighboring groups, can profoundly influence reaction rates, transition state geometries, and product distributions.

The 4-position of the phenyl ring is electronically significant, yet substituents at this position can also exert through-space steric effects that modulate the approach of reagents to the benzylic carbinol center. This guide focuses on the archetypal comparison between the sterically demanding tert-butyl group and the minimally encumbering methyl group to elucidate these effects.

Quantitative Analysis of Steric Parameters

Before delving into experimental comparisons, it is instructive to quantify the intrinsic steric bulk of the tert-butyl and methyl groups using established physical organic parameters.

Conformational Preferences: A-Values

The A-value of a substituent is a measure of its steric demand, determined from the axial-equatorial conformational equilibrium of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the less sterically hindered equatorial position.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.8
tert-Butyl (-C(CH₃)₃)>4.5

The data clearly indicates that the tert-butyl group has a significantly larger steric requirement than the methyl group.[1] The A-value for the tert-butyl group is so high that it effectively "locks" the conformation of a cyclohexane ring with the substituent in the equatorial position.[2][3]

Taft Steric Parameters (Eₛ)

The Taft steric parameter, Eₛ, is derived from the rates of acid-catalyzed hydrolysis of esters. More negative values of Eₛ indicate greater steric hindrance.

SubstituentTaft Eₛ Value
Methyl (-CH₃)0.00
tert-Butyl (-C(CH₃)₃)-1.54

This quantitative data further reinforces the concept of the tert-butyl group as a significantly more sterically encumbering substituent than the methyl group.[4]

Visualizing the Steric Difference

The following diagrams, rendered using the DOT language, illustrate the structural differences and the anticipated steric hindrance during a hypothetical reaction.

G cluster_methyl 4-Methylbenzhydrol cluster_tertbutyl 4-tert-Butylbenzhydrol C_alpha_m Cα-H OH_m OH C_alpha_m->OH_m Ph1_m Ph C_alpha_m->Ph1_m Ph2_m 4-Me-Ph C_alpha_m->Ph2_m Reagent_m Reagent Reagent_m->C_alpha_m C_alpha_t Cα-H OH_t OH C_alpha_t->OH_t Ph1_t Ph C_alpha_t->Ph1_t Ph2_t 4-tBu-Ph C_alpha_t->Ph2_t Reagent_t Reagent Reagent_t->C_alpha_t Hindered Approach G cluster_synthesis Synthesis of Benzhydrols cluster_kinetics Kinetic Studies start Start aldehyde_me 4-Methylbenzaldehyde start->aldehyde_me aldehyde_tbu 4-tert-Butylbenzaldehyde start->aldehyde_tbu synthesis_me Synthesize 4-Methylbenzhydrol aldehyde_me->synthesis_me synthesis_tbu Synthesize 4-tert-Butylbenzhydrol aldehyde_tbu->synthesis_tbu grignard Phenylmagnesium Bromide grignard->synthesis_me grignard->synthesis_tbu purify_me Purify & Characterize synthesis_me->purify_me purify_tbu Purify & Characterize synthesis_tbu->purify_tbu benzhydrol_me 4-Methylbenzhydrol purify_me->benzhydrol_me benzhydrol_tbu 4-tert-Butylbenzhydrol purify_tbu->benzhydrol_tbu oxidation Oxidation Reaction (e.g., with KMnO4 or Cr(VI) reagent) benzhydrol_me->oxidation benzhydrol_tbu->oxidation monitoring Reaction Monitoring (e.g., UV-Vis or GC) oxidation->monitoring data_analysis Data Analysis (Determine rate constants) monitoring->data_analysis end end data_analysis->end Compare Rates & Conclude

Figure 2: Experimental workflow for comparison.

Detailed Experimental Protocols

Part 1: Synthesis of Substituted Benzhydrols

Rationale: To ensure a fair comparison, both benzhydrol derivatives should be of high purity. A Grignard reaction is a reliable method for the synthesis of secondary alcohols from aldehydes.

Synthesis of 4-Methylbenzhydrol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to exclude moisture.

  • Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, a solution of 4-methylbenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-methylbenzhydrol.

Synthesis of 4-tert-Butylbenzhydrol:

The synthesis of 4-tert-butylbenzhydrol follows the same procedure as for 4-methylbenzhydrol, with 4-tert-butylbenzaldehyde used as the starting aldehyde. [5][6][7]4-tert-Butylbenzaldehyde is commercially available or can be synthesized from 4-tert-butyltoluene.

Part 2: Comparative Kinetic Study of Oxidation

Rationale: The oxidation of the benzhydrols to their corresponding benzophenones can be monitored by observing the disappearance of the starting material or the appearance of the product. UV-Vis spectrophotometry is a convenient method if the starting material and product have distinct absorption spectra. Gas chromatography (GC) can also be used to monitor the reaction progress.

Procedure:

  • Preparation of Stock Solutions: Stock solutions of 4-methylbenzhydrol, 4-tert-butylbenzhydrol, and the oxidizing agent (e.g., potassium permanganate under phase-transfer catalysis or a Cr(VI) reagent) in a suitable solvent (e.g., a non-polar organic solvent for phase-transfer catalysis or an appropriate solvent for the chosen Cr(VI) reagent) are prepared. [8][9][10]2. Kinetic Runs: The reaction is initiated by mixing the benzhydrol solution and the oxidant solution in a thermostated cuvette (for UV-Vis) or reaction vessel. The concentrations are chosen to ensure pseudo-first-order conditions with respect to the benzhydrol.

  • Data Acquisition: The absorbance at a specific wavelength or the concentration of the benzhydrol is measured at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) for each benzhydrol is determined by plotting the natural logarithm of the concentration of the benzhydrol versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the oxidant.

Applications in Drug Development and Medicinal Chemistry

The principles demonstrated in this guide have direct applications in the field of drug design.

  • Metabolic Shielding: A bulky tert-butyl group can be strategically placed to sterically hinder a metabolically labile site on a drug molecule, thereby preventing or slowing down its enzymatic degradation. This can lead to an increased half-life and improved bioavailability.

  • Receptor Selectivity: The defined size and shape of a tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its steric bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects.

  • Modulation of Activity: By influencing the conformation of a molecule, a tert-butyl group can lock it into a bioactive conformation, enhancing its potency. Conversely, a methyl group may allow for greater conformational flexibility, which could be advantageous in other contexts.

Conclusion

The comparison between 4-tert-butyl and 4-methyl substituted benzhydrols provides a clear and instructive example of the profound impact of steric effects in organic chemistry. Quantitative parameters such as A-values and Taft Eₛ values unequivocally establish the greater steric bulk of the tert-butyl group. This difference in size is predicted to manifest in slower reaction rates for the 4-tert-butyl derivative in reactions such as oxidation, due to increased steric hindrance in the transition state.

For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is crucial. The strategic placement of a tert-butyl group can be a powerful tool to enhance metabolic stability and receptor selectivity, while the less obtrusive methyl group allows for fine-tuning of electronic properties with minimal steric penalty. The experimental protocols outlined in this guide provide a framework for the practical investigation and application of these fundamental principles.

References

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Patsnap. (2020, February 4). Method for synthesizing 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]

  • AIP Publishing. (2018, March 9). Note: Methyl and t-butyl group rotation in van der Waals solids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tert.-butylbenzaldehyde. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]

  • ResearchGate. (2013, April 15). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
  • Scientific Research Publishing. (2013, April 24). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanistic and kinetic aspects of the direct electrochemical oxidation of 4-t-butyltoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Benzhydrol by Tetrabutylammoniumbromochromate in Presence and Absence of Picolinic Acid and 1,10-Phenanthroline: A Kinetic Study. Retrieved from [Link]

  • Scientific Research Publishing. (2013, April 24). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Retrieved from [Link]

Sources

Safety Operating Guide

4-tert-Butyl-3'-methylbenzhydrol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide mandates the safe handling and disposal protocols for 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5).[1] As a lipophilic organic intermediate with a benzhydrol core, this compound requires strict segregation from aqueous waste streams to prevent environmental contamination and ensure efficient incineration.

Immediate Action Required:

  • Treat as Hazardous: In the absence of a compound-specific global safety mandate, apply the Precautionary Principle .[1] Treat as an Irritant (Skin/Eye) and Aquatic Toxin.[1]

  • Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1]

  • Prohibited: Do NOT dispose of down the drain or in general trash.[1]

Compound Identification & Properties

Accurate identification is the first step in compliant waste characterization.[1]

PropertyDataOperational Implication
Chemical Name 4-tert-Butyl-3'-methylbenzhydrolUse full name on waste tags.
CAS Number 842140-68-5 Required for manifest documentation.[1][2]
Formula C₁₈H₂₂OHigh carbon content; excellent fuel for incineration.[1]
Mol. Weight 254.37 g/mol Likely a solid/crystalline powder.[1]
Solubility Lipophilic (Insoluble in water)Must go into organic solvent waste, not aqueous.[1]
Inferred Hazards Skin Irritant (H315), Eye Irritant (H319), Aquatic Toxicity (H411)Wear nitrile gloves and safety glasses.[1]

Waste Characterization & Segregation

Proper segregation is the single most critical factor in laboratory waste management.[1] This compound must be classified under Non-Halogenated Organic Waste .[1]

Decision Logic: Waste Stream Selection

Use the following logic flow to determine the correct waste container.

DisposalLogic Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Organic Waste (Hazardous)' Solid->SolidContainer SolventCheck Does the solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck Halogenated Container: Halogenated Solvent Waste (Red Can/Tag) SolventCheck->Halogenated Yes (Contains Halogens) NonHalogenated Container: Non-Halogenated Solvent Waste (Clear/White Can) SolventCheck->NonHalogenated No (Ethanol, Ethyl Acetate, etc.)

Figure 1: Decision tree for segregating 4-tert-Butyl-3'-methylbenzhydrol waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, spilled powder, or contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Collection: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.

  • Labeling:

    • Primary Constituent: 4-tert-Butyl-3'-methylbenzhydrol.[1][2][3]

    • Hazard Checkboxes: Irritant, Toxic.[1]

    • CAS #: 842140-68-5.[1][2]

  • Storage: Cap tightly. Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)

Applicability: Mother liquors, rotovap condensates, or cleaning rinses.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1]
      
    • If dissolved in Ethanol/Ethyl Acetate/Acetone

      
      Non-Halogenated Waste .[1]
      
  • Concentration Limit: Ensure the compound is fully dissolved. If precipitation occurs, the sludge must be separated and treated as solid waste.

  • Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.[1] Deface the original label before discarding the empty bottle in glass trash.

Emergency Procedures (Spillage)

In the event of a spill, containment prevents environmental release.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1]

  • Containment:

    • Solid Spill: Do not dry sweep if dust is likely.[1] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated for chemicals.[1]

    • Liquid Spill: Absorb with an inert material (vermiculite or spill pads).[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with acetone followed by soap and water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

  • US (RCRA): While not explicitly P-listed or U-listed, this compound is a "Characteristic Waste" if ignitable (D001) in solution.[1] As a research chemical, it defaults to "Unlisted Hazardous Waste" requiring incineration.

  • EU (REACH): Treat as "Aquatic Chronic" (H411) based on structural analogs (tert-butyl aromatics).[1] Prevent entry into drains.[1][4]

References

  • ChemScene . 4-tert-Butyl-3'-methylbenzhydrol Product Data & CAS 842140-68-5. Retrieved from [1]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • US EPA . Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

  • PubChem . Benzhydrol Derivative Safety Data (General Analog). Retrieved from [1]

Sources

Personal protective equipment for handling 4-tert-Butyl-3'-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational framework for handling 4-tert-Butyl-3'-methylbenzhydrol (CAS: 842140-68-5). This guide transcends basic safety data sheets by providing causality-driven protocols. By understanding why specific precautions are necessary, researchers can build self-validating safety systems that ensure both personnel protection and experimental integrity.

Chemical Profile & Hazard Assessment

4-tert-Butyl-3'-methylbenzhydrol is a lipophilic secondary alcohol featuring a bulky tert-butyl group and a meta-tolyl ring[1]. Its structural lipophilicity means it can readily partition into the lipid bilayers of the human stratum corneum upon contact, necessitating strict barrier protection. Furthermore, as a dry organic powder, it presents electrostatic risks when handled near flammable solvents.

Table 1: Physicochemical & Hazard Summary

Property / ParameterSpecificationOperational Implication
Chemical Name 4-tert-Butyl-3'-methylbenzhydrolBulky steric hindrance affects dissolution rates.
CAS Number 842140-68-5[1]Use for exact inventory and waste tracking.
Molecular Weight 254.37 g/mol [1]Required for precise molarity calculations.
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation of particulates.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityDemands robust PPE and strict environmental isolation.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is a vital scientific control. Every piece of equipment must be chosen based on the mechanistic hazards of the compound. All PPE selections below align with the.

Table 2: PPE Specifications & Causality

PPE CategoryRequired SpecificationMechanistic Causality (The "Why")
Hand Protection Nitrile gloves (Min 0.11 mm thickness). Double-gloving recommended.The lipophilic nature of the benzhydrol allows it to permeate non-polar barriers like latex. Nitrile provides a superior chemical barrier against non-polar organic solids.
Eye Protection ANSI Z87.1 certified splash goggles.Prevents corneal micro-abrasions from airborne powder particulates and chemical burns from solvent splashes during dissolution.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics generate static electricity. A cotton/FR coat prevents electrostatic discharge (ESD) which could ignite flammable solvents often used to dissolve this compound.
Respiratory Handled strictly within a certified Chemical Fume Hood (>100 fpm face velocity).Eliminates the need for a wearable respirator by physically isolating the user from aerosolized particulates.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every handling protocol must be a self-validating system. This means step


 cannot proceed unless step 

is verified.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent bottle, check the fume hood monitor. Ensure the face velocity is actively reading between 100–120 feet per minute (fpm). Validation: If the alarm sounds or reads <100 fpm, abort the operation.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static cloth. 4-tert-Butyl-3'-methylbenzhydrol powder can cling to spatulas due to static charge, leading to inaccurate weighing and contamination.

  • Material Transfer: Use a grounded, stainless-steel spatula. Transfer the required mass of the compound into a pre-weighed, sealable glass vial.

  • Dissolution: Slowly introduce your organic solvent (e.g., dichloromethane or ethanol) to the vial. Cap the vial immediately to prevent solvent evaporation and inhalation exposure.

  • Decontamination: Wipe the exterior of the vial and the balance pan with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing the vial from the hood.

G Start 1. Fume Hood Verification (Velocity > 100 fpm) Static 2. Static Mitigation (Anti-static wipe down) Start->Static Transfer 3. Material Transfer (Grounded Spatula) Static->Transfer Dissolve 4. Solvent Dissolution (Cap immediately) Transfer->Dissolve Decon 5. Decontamination (Isopropanol wipe) Dissolve->Decon

Fig 1. Self-validating operational workflow for handling 4-tert-Butyl-3'-methylbenzhydrol.

Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required to prevent environmental release and personnel exposure. According to the, dry spills require different handling than liquid spills.

Step-by-Step Spill Protocol:

  • Isolate the Area: Alert nearby personnel. If the spill is outside the fume hood, immediately don an N95/P100 respirator to avoid inhaling the powder.

  • Containment (Dry Spill): Do not sweep the powder dry, as this will aerosolize the chemical. Instead, gently cover the powder with absorbent paper towels.

  • Wetting: Carefully wet the paper towels with a compatible, low-toxicity solvent (e.g., a mixture of water and a small amount of surfactant, or ethanol) to dissolve and trap the benzhydrol.

  • Collection: Scoop the wet towels and dissolved residue using a non-sparking tool and place them into a heavy-duty, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with soap and water to remove any residual lipophilic film.

Environmental Disposal Plan

4-tert-Butyl-3'-methylbenzhydrol and its derivatives can pose significant risks to aquatic ecosystems. Disposal must strictly adhere to guidelines. It must never be disposed of in standard municipal trash or poured down the drain.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Determine if the benzhydrol was dissolved in a halogenated solvent (e.g., chloroform) or non-halogenated solvent (e.g., ethanol).

  • Containerization: Pour the liquid waste into the appropriately designated, chemically compatible high-density polyethylene (HDPE) carboy. For solid waste (contaminated gloves, wipes), use a designated solid hazardous waste bin.

  • Labeling: Attach a compliant hazardous waste tag. Explicitly list "4-tert-Butyl-3'-methylbenzhydrol" and the solvent used. Do not use abbreviations.

  • Storage & Pickup: Store the waste in a secondary containment tray in a designated Satellite Accumulation Area (SAA) until collected by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

G Spill Waste Generation (Solid or Liquid) Segregate Waste Segregation (Halogenated vs Non-Halogenated) Spill->Segregate Container Containerization (HDPE Carboy or Solid Bin) Segregate->Container Label EPA-Compliant Labeling (Full Chemical Name) Container->Label Dispose EHS Pickup & High-Temp Incineration Label->Dispose

Fig 2. Step-by-step waste segregation and environmental disposal pathway.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management". United States EPA. URL: [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.